3FAx-Neu5Ac
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C22H30FNO14 |
|---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
methyl (2S,3R,4R,5S,6R)-5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16+,17-,18-,19-,20-,22+/m1/s1 |
InChI Key |
COXHVKPJIOSDPS-NVYCINEKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 3FAx-Neu5Ac: A Technical Guide to a Potent Inhibitor of Sialylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 3FAx-Neu5Ac, a potent metabolic inhibitor of sialylation with significant therapeutic potential in oncology and immunology. We will detail its molecular interactions, its effects on cellular processes, and the experimental methodologies used to elucidate its function. This document consolidates key quantitative data, provides detailed experimental protocols, and visualizes complex pathways and workflows to serve as a comprehensive resource for the scientific community.
Introduction: The Role of Sialylation in Disease
Sialic acids are a family of nine-carbon carboxylated monosaccharides that terminate glycan chains on the surface of all vertebrate cells. This terminal position makes them key players in a vast array of biological processes, including cell-cell recognition, cell adhesion, and signal transduction.[1] Aberrant sialylation, particularly the overexpression of sialylated glycans (sialoglycans), is a hallmark of cancer and is associated with metastasis, immune evasion, and drug resistance.[2] Consequently, the enzymes responsible for sialylation, sialyltransferases, have emerged as critical targets for therapeutic intervention.
This compound is a rationally designed, cell-permeable, peracetylated sialic acid analog that acts as a global inhibitor of sialyltransferases.[3] Its ability to remodel the cell surface glycome has profound effects on cancer cell biology and anti-tumor immunity, making it a subject of intense research.
Mechanism of Action: From Pro-drug to Potent Inhibitor
The mechanism of action of this compound is a multi-step process that begins with its uptake by the cell and culminates in the competitive inhibition of all sialyltransferases.
2.1. Cellular Uptake and Metabolic Activation:
The peracetylated form of this compound, often denoted as P-3FAx-Neu5Ac, is a pro-drug designed for enhanced cell permeability.[3] Once inside the cell, cytosolic esterases remove the acetyl groups, converting it to this compound. This modified sialic acid analog then enters the sialic acid biosynthesis pathway. In the nucleus, the enzyme CMP-sialic acid synthetase (CMSS) activates this compound by coupling it to cytidine monophosphate (CMP), forming the active inhibitor, CMP-3FAx-Neu5Ac .
2.2. Competitive Inhibition of Sialyltransferases:
CMP-3FAx-Neu5Ac is a structural mimic of the natural donor substrate for sialyltransferases, CMP-Neu5Ac. It effectively competes with CMP-Neu5Ac for binding to the active site of sialyltransferases located in the Golgi apparatus.[4] This competitive inhibition prevents the transfer of sialic acid to nascent glycan chains on glycoproteins and glycolipids, leading to a global reduction in cell surface sialylation.
Quantitative Effects of this compound
The inhibitory activity of this compound has been quantified across various cell lines and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vitro Inhibition of Cell Surface Sialylation
| Cell Line | This compound Concentration | Treatment Duration | α2,3-Sialylation Reduction (%) | α2,6-Sialylation Reduction (%) | Citation(s) |
| B16F10 (Murine Melanoma) | 64 µM | 3 days | >90 | >90 | [1] |
| BxPC-3 (Human Pancreatic) | 100 µM | 72 hours | 74 | 32 | [5] |
| Capan-1 (Human Pancreatic) | 400 µM | 72 hours | 83 | 28 | [5] |
| Panc-1 (Human Pancreatic) | 100 µM | 72 hours | 55 | 38 | [5] |
| MM1SHeca452 (Human Myeloma) | 300 µM | 7 days | Significant Decrease | Significant Decrease | [2] |
Table 2: In Vivo Effects on Tumor Growth and the Tumor Microenvironment
| Cancer Model | Treatment Regimen | Tumor Volume Reduction (%) | Change in CD8+ T Cell Infiltration | Citation(s) |
| B16F10 Melanoma (subcutaneous) | Pre-treatment of cells with 64 µM this compound for 3 days | Significant reduction in tumor growth | Not Reported | [1] |
| Pancreatic Cancer (subcutaneous) | 10 mg/kg intratumoral injections | Significant reduction | Significant Increase | [6] |
| B16F10 Melanoma (intratumoral) | Intratumoral injections | Not specified, but led to increased DC maturation and CD8+ T cell responses | Increased CD8+ T cell responses | [7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
4.1. Analysis of Cell Surface Sialylation by Flow Cytometry
This protocol describes the use of specific lectins to quantify the levels of α2,3- and α2,6-linked sialic acids on the cell surface.
-
Materials:
-
Cells of interest (e.g., B16F10 melanoma cells)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Biotinylated Maackia amurensis lectin II (MAL II) for α2,3-sialic acids
-
Biotinylated Sambucus nigra agglutinin (SNA) for α2,6-sialic acids
-
Streptavidin conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Harvest cells using a non-enzymatic cell dissociation solution and wash twice with cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer to a concentration of 1x106 cells/mL.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add biotinylated MAL II (10 µg/mL) or SNA (5 µg/mL) to the respective tubes.[8]
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 100 µL of FACS buffer containing streptavidin-Alexa Fluor 488 (e.g., 1:500 dilution).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
4.2. Transwell Migration and Invasion Assay
This assay measures the effect of this compound on the migratory and invasive potential of cancer cells.
-
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Crystal violet staining solution (0.1% crystal violet in 2% ethanol)
-
Cotton swabs
-
-
Procedure:
-
Pre-treat cells with this compound or vehicle control for the desired duration.
-
For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with a thin layer of Matrigel and incubate at 37°C for at least 2 hours to allow for solidification.
-
Harvest and resuspend pre-treated cells in serum-free medium.
-
Add complete medium (containing FBS) to the lower chamber of the 24-well plate.
-
Seed the pre-treated cells (e.g., 1x105 cells) in serum-free medium into the upper chamber of the Transwell inserts.[9]
-
Incubate the plate at 37°C for 16-48 hours.
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with 5% glutaraldehyde for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.[10]
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to dry completely.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
4.3. Cell Adhesion Assay
This protocol assesses the ability of cells to adhere to extracellular matrix (ECM) components following treatment with this compound.
-
Materials:
-
96-well tissue culture plates
-
Fibronectin (or other ECM proteins like collagen I)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Serum-free medium
-
Crystal violet staining solution
-
-
Procedure:
-
Coat the wells of a 96-well plate with fibronectin (e.g., 5 µg/mL) overnight at 4°C. Coat control wells with BSA.[11]
-
Wash the wells three times with PBS to remove any unbound protein.
-
Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Pre-treat cells with this compound or vehicle control.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells (e.g., 5x104 cells/well) into the coated wells and incubate for 30-90 minutes at 37°C.[12]
-
Gently wash the wells 3-5 times with PBS to remove non-adherent cells.
-
Fix the adherent cells with freezer-cold 100% methanol for 10 minutes.[11]
-
Stain the cells with crystal violet solution for 10 minutes.
-
Wash the wells extensively with water to remove excess stain and allow to air dry.
-
Solubilize the stain by adding a solution like 10% acetic acid.
-
Measure the absorbance at 590 nm using a plate reader to quantify the number of adherent cells.
-
4.4. In Vivo Tumor Growth Model
This protocol describes a subcutaneous tumor model in mice to evaluate the effect of this compound on tumor growth.
-
Materials:
-
B16F10 melanoma cells
-
C57BL/6 mice
-
This compound
-
PBS
-
Calipers
-
-
Procedure:
-
Culture B16F10 cells and pre-treat with this compound or vehicle control in vitro for a specified duration (e.g., 3 days).
-
Harvest and wash the cells thoroughly with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1x106 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1x105 cells) into the flank of each C57BL/6 mouse.[13]
-
Alternatively, for intratumoral treatment, inject untreated cells and allow tumors to reach a palpable size (e.g., 100 mm3) before initiating treatment with intratumoral injections of this compound.
-
Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers.
-
Calculate tumor volume using the formula: Volume = 0.5 x (length) x (width)2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Conclusion
This compound is a powerful tool for studying the roles of sialylation in health and disease. Its mechanism as a metabolic pro-drug that leads to the competitive inhibition of sialyltransferases is well-established. The resulting reduction in cell surface sialylation has profound consequences for cancer cells, including decreased adhesion, migration, and in vivo tumor growth. Furthermore, the modulation of the tumor microenvironment by this compound, particularly the enhancement of anti-tumor T cell responses, highlights its potential as an immunotherapeutic agent. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches to investigate its effects, serving as a valuable resource for researchers in the field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 5. Sialyltransferase Inhibitor Ac53FaxNeu5Ac Reverts the Malignant Phenotype of Pancreatic Cancer Cells, and Reduces Tumor Volume and Favors T-Cell Infiltrates in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sialic acid blockade in dendritic cells enhances CD8+ T cell responses by facilitating high-avidity interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transwell migration and invasion assays [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
3FAx-Neu5Ac: A Global Inhibitor of Sialyltransferases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aberrant sialylation is a hallmark of various pathological conditions, most notably cancer, where it plays a crucial role in metastasis, immune evasion, and drug resistance. Consequently, the enzymes responsible for sialylation, sialyltransferases (STs), have emerged as compelling therapeutic targets. This technical guide provides an in-depth overview of 3-Fluoro-axial-N-acetylneuraminic acid (3FAx-Neu5Ac), a potent, cell-permeable global inhibitor of sialyltransferases. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for its application in research and drug development settings. This guide is intended to serve as a comprehensive resource for scientists seeking to utilize this compound as a tool to investigate the roles of sialylation and as a potential therapeutic agent.
Introduction to this compound
This compound is a synthetic, fluorinated analog of the natural sialic acid, N-acetylneuraminic acid (Neu5Ac).[1][2] It is typically used in its peracetylated methyl ester form (P-3FAx-Neu5Ac), which enhances its cell permeability.[2] Once inside the cell, the protective acetyl and methyl groups are removed by intracellular esterases, releasing the active inhibitor.[3] this compound acts as a global inhibitor of the entire family of sialyltransferases, effectively blocking the transfer of sialic acid to glycoconjugates.[1][4] This broad-spectrum inhibition makes it a powerful tool for studying the overall effects of sialylation on cellular processes and a potential candidate for therapeutic intervention in diseases characterized by hypersialylation.
Mechanism of Action
The inhibitory action of this compound is a multi-step process that occurs within the cell, leading to a global shutdown of sialylation. The key steps are outlined below and illustrated in the signaling pathway diagram.
-
Cellular Uptake and Activation : The cell-permeable prodrug, P-3FAx-Neu5Ac, readily crosses the cell membrane.[2] Intracellular esterases then hydrolyze the acetyl and methyl groups to yield this compound.[3]
-
Conversion to CMP-3FAx-Neu5Ac : The activated this compound enters the sialic acid salvage pathway and is converted to its CMP-activated form, CMP-3FAx-Neu5Ac, by the enzyme CMP-sialic acid synthetase (CMAS).[1]
-
Competitive Inhibition of Sialyltransferases : CMP-3FAx-Neu5Ac acts as a competitive inhibitor of all Golgi-resident sialyltransferases.[5] It competes with the natural substrate, CMP-Neu5Ac, for the active site of the enzymes, thereby preventing the transfer of sialic acid to nascent glycan chains on proteins and lipids.[1]
-
Feedback Inhibition of the De Novo Pathway : The accumulation of CMP-activated sialic acid analogs, including CMP-3FAx-Neu5Ac, can lead to feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), a key enzyme in the de novo sialic acid biosynthesis pathway.[2] This further reduces the intracellular pool of natural CMP-Neu5Ac.
References
- 1. High-throughput Screening for Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3FAx-Neu5Ac in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altered glycosylation is a hallmark of cancer, with aberrant sialylation playing a critical role in tumor progression, metastasis, and immune evasion. Sialic acids, typically found at the termini of glycan chains on cell surface glycoproteins and glycolipids, mediate a variety of cellular functions. Their overexpression in cancer cells, a condition known as hypersialylation, is associated with poor prognosis. This has led to the development of therapeutic strategies aimed at inhibiting sialylation. One such promising agent is 3FAx-Neu5Ac, a synthetic, fluorinated sialic acid analog that acts as a potent and global inhibitor of sialyltransferases. This technical guide provides an in-depth overview of the core principles of this compound's function, its application in cancer research, and detailed experimental methodologies.
Mechanism of Action of this compound
This compound, typically administered as a cell-permeable peracetylated methyl ester prodrug (P-3FAx-Neu5Ac), exerts its inhibitory effects on sialylation through a dual mechanism after intracellular deacetylation.[1]
-
Direct Inhibition of Sialyltransferases: Once inside the cell, this compound is converted to its CMP-activated form, CMP-3FAx-Neu5Ac.[2] This analog then acts as a competitive inhibitor for all sialyltransferases, preventing the transfer of natural sialic acid (Neu5Ac) onto nascent glycan chains in the Golgi apparatus.[2]
-
Feedback Inhibition of the De Novo Sialic Acid Biosynthesis Pathway: The accumulation of CMP-3FAx-Neu5Ac also leads to feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK), a key enzyme in the de novo sialic acid synthesis pathway.[1] This blockage further reduces the intracellular pool of natural CMP-Neu5Ac, amplifying the inhibitory effect on cell surface sialylation.
This global inhibition of sialylation leads to a significant reduction in α2,3-, α2,6-, and α2,8-linked sialic acids on the cancer cell surface.[1]
Core Signaling Pathway and Inhibitory Mechanism
Caption: Mechanism of this compound action in cancer cells.
Impact of this compound on Cancer Cell Phenotypes
The reduction of cell surface sialylation by this compound has profound effects on cancer cell behavior, impairing key processes involved in metastasis and tumor progression.
-
Adhesion: Hypersialylation of adhesion molecules like integrins can enhance the binding of tumor cells to the extracellular matrix (ECM).[1] Treatment with P-3FAx-Neu5Ac has been shown to impair the binding of cancer cells to ECM components such as fibronectin and type I collagen.[1]
-
Migration and Invasion: The migratory and invasive potential of cancer cells is often linked to their sialylation status. By inhibiting sialylation, P-3FAx-Neu5Ac significantly reduces the migratory capacity of tumor cells.[1][3]
-
Tumor Growth: In vivo studies have demonstrated that P-3FAx-Neu5Ac is a potent inhibitor of tumor growth.[1] Treatment of cancer cells with P-3FAx-Neu5Ac prior to injection in mouse models has been shown to almost double the median survival time.[1] Furthermore, intra-tumoral injection of this compound can suppress tumor growth by promoting T-cell mediated immunity.[2]
-
Chemosensitivity: this compound has been shown to enhance the sensitivity of multiple myeloma cells to the chemotherapeutic agent bortezomib in vivo.[4] This suggests that inhibiting sialylation may prevent cancer cells from entering protective microenvironments like the bone marrow, where they are shielded from drug effects.[4]
-
Immune Evasion: Sialic acids on the cancer cell surface can engage with Siglec receptors on immune cells, leading to an immunosuppressive tumor microenvironment.[5] By reducing sialylation, this compound can potentially reverse this immunosuppression and enhance anti-tumor immune responses.[3]
Quantitative Data on the Efficacy of this compound
The following tables summarize key quantitative data from studies investigating the effects of P-3FAx-Neu5Ac on cancer cells.
Table 1: In Vitro Inhibition of Sialylation in B16F10 Melanoma Cells [1]
| Concentration of P-3FAx-Neu5Ac | Reduction in α2,3-Sialylation | Reduction in α2,6-Sialylation |
| 32 µmol/L | Significant Reduction | Significant Reduction |
| 64 µmol/L | > 90% | > 90% |
Table 2: In Vivo Tumor Growth Inhibition and Survival in a B16F10 Melanoma Mouse Model [1]
| Treatment Group | Median Survival Time (days) |
| PBS (Control) | 24 |
| P-Neu5Ac (Control) | 22 |
| P-3FAx-Neu5Ac | 40 |
| Sialidase | 28 |
Table 3: Effect of this compound on Pancreatic Cancer Cell Migration and Invasion [6]
| Cell Line | Treatment | % Reduction in Migration | % Reduction in Invasion |
| BxPC-3 | Ac₅3FₐₓNeu5Ac | 30% | 25% |
| Capan-1 | Ac₅3FₐₓNeu5Ac | 25% | 13% |
| Panc-1 | Ac₅3FₐₓNeu5Ac | 27% | 19% |
Experimental Protocols
In Vitro Inhibition of Cancer Cell Sialylation
This protocol describes a general method for treating cancer cells with P-3FAx-Neu5Ac to inhibit cell surface sialylation.
Materials:
-
Cancer cell line of interest (e.g., B16F10 melanoma, MDA-MB-231 breast cancer)
-
Complete cell culture medium
-
P-3FAx-Neu5Ac (peracetylated 3-fluoro-axial-N-acetylneuraminic acid)
-
P-Neu5Ac (peracetylated N-acetylneuraminic acid) as a control
-
Phosphate-buffered saline (PBS)
-
Biotinylated lectins specific for sialic acid linkages (e.g., MALII for α2,3-linkages, SNA-I for α2,6-linkages)
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-PE)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate cell culture plates or flasks and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of P-3FAx-Neu5Ac and P-Neu5Ac in a suitable solvent (e.g., DMSO or PBS). Dilute the stock solutions in complete culture medium to the desired final concentrations (e.g., 32 µmol/L, 64 µmol/L). Remove the old medium from the cells and replace it with the medium containing the treatment or control compounds.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 3 days) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting: After incubation, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Lectin Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). Add the biotinylated lectin (e.g., MALII or SNA-I) at the recommended concentration and incubate for 30-60 minutes on ice, protected from light.
-
Secondary Staining: Wash the cells with staining buffer to remove unbound lectin. Resuspend the cells in staining buffer containing the streptavidin-conjugated fluorophore and incubate for 30 minutes on ice, protected from light.
-
Flow Cytometry Analysis: Wash the cells again and resuspend them in staining buffer for analysis on a flow cytometer. Measure the fluorescence intensity to quantify the level of cell surface sialylation.
Caption: Workflow for in vitro sialylation inhibition assay.
In Vivo Tumor Growth Study
This protocol outlines a general procedure for assessing the effect of P-3FAx-Neu5Ac on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., B16F10)
-
Complete cell culture medium
-
P-3FAx-Neu5Ac
-
PBS
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the cancer cells and treat them in vitro for 3 days with either PBS (control), P-Neu5Ac (control), or P-3FAx-Neu5Ac (e.g., 64 µmol/L).[1]
-
Cell Injection: Harvest the treated cells, wash them with PBS, and resuspend them in PBS at a concentration suitable for injection (e.g., 0.5 x 10⁵ cells in 100 µL).[1] Inject the cell suspension subcutaneously into the flank of the mice.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every few days. Calculate the tumor volume using the formula: Volume = (width² x length) / 2.
-
Survival Analysis: Monitor the mice for signs of distress and euthanize them when tumors reach a predetermined size or if they show signs of significant morbidity. Record the date of euthanasia for survival analysis.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Generate Kaplan-Meier survival curves to compare the survival rates between the different groups.
Caption: Workflow for in vivo tumor growth and survival study.
Challenges and Future Directions
While this compound has shown significant promise in preclinical studies, some challenges remain. Systemic administration can lead to toxicity, including liver and kidney dysfunction.[2] To overcome this, targeted delivery strategies are being explored, such as the use of antibody-labeled nanoparticles to deliver P-3FAx-Neu5Ac specifically to cancer cells.[4][7] This approach has been shown to reduce lung metastasis in a mouse model.[4] Additionally, the development of more selective sialyltransferase inhibitors is an active area of research.[4]
Conclusion
This compound is a powerful chemical tool for investigating the role of sialylation in cancer biology. Its ability to globally inhibit sialylation has provided crucial insights into how aberrant glycosylation contributes to cancer cell adhesion, migration, tumor growth, and immune evasion. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of targeting sialylation in cancer. Future efforts focused on targeted delivery and the development of next-generation inhibitors will be critical in translating the promise of this compound into effective clinical therapies.
References
- 1. Targeting Aberrant Sialylation in Cancer Cells Using a Fluorinated Sialic Acid Analog Impairs Adhesion, Migration, and In Vivo Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Role of Sialylation in Cancer Metastasis, Immunity, and Therapeutic Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Siglec–Sialylated MUC1 Immune Axis in Cancer [pfocr.wikipathways.org]
- 6. Sialyltransferase Inhibitor Ac53FaxNeu5Ac Reverts the Malignant Phenotype of Pancreatic Cancer Cells, and Reduces Tumor Volume and Favors T-Cell Infiltrates in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Prodrug P-3FAx-Neu5Ac: A Technical Guide to Cell Permeability and Intracellular Conversion for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cell-permeable fluorinated sialic acid analog, P-3FAx-Neu5Ac, a potent global inhibitor of sialylation. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of cell entry, its intracellular transformation into the active inhibitory form, and its effects on cellular sialylation. The guide summarizes key quantitative data, provides detailed experimental protocols, and illustrates the underlying biochemical pathways and experimental workflows.
Core Concepts: Permeability and Intracellular Activation
P-3FAx-Neu5Ac is a peracetylated prodrug, a modification that renders it cell-permeable, allowing it to passively diffuse across the cell membrane.[1] Once inside the cell, intracellular esterases remove the acetyl groups. The deacetylation of P-3FAx-Neu5Ac yields 3Fₐₓ-Neu5Ac, which then enters the sialic acid biosynthesis pathway.[2][3]
The key to its inhibitory action lies in its conversion to CMP-3Fₐₓ-Neu5Ac.[2][3][4] This activated form acts as a competitive inhibitor of sialyltransferases, enzymes responsible for transferring sialic acid to glycans.[2] This inhibition effectively blocks the incorporation of natural sialic acids into glycoproteins and glycolipids on the cell surface.[2][3]
Furthermore, the accumulation of CMP-3Fₐₓ-Neu5Ac is believed to cause feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK), a critical enzyme in the de novo synthesis of sialic acids, thus amplifying its inhibitory effect.[2]
Quantitative Data Summary
The following tables summarize the effective concentrations and kinetics of P-3FAx-Neu5Ac in reducing cell surface sialylation in various cancer cell lines.
| Cell Line | Effective Concentration (µM) | Observed Effect | Reference |
| B16F10 murine melanoma | 32 | Significant reduction in α2,3- and α2,6-linked sialic acids | [2] |
| B16F10 murine melanoma | 64 | >90% reduction in α2,3- and α2,6-sialylation | [2] |
| Human leukemia cells | ~64 | Efficient inhibition of sialylation | [2] |
| HL-60 human leukemia | 200 (for 5 days) | >95% abolishment of SLeX expression | [4] |
| MM1S Heca452 multiple myeloma | 300 (for 7 days) | Reduction in sialylation | [5][6] |
| Cell Line | Concentration (µM) | Time to Onset of Action | Duration of Effect | Reference |
| B16F10 murine melanoma | 64 | 6-8 hours | Sustained for several days | [2] |
| B16F10 murine melanoma | 256 | 1 hour | Sustained for several days | [2] |
| B16F10 murine melanoma | 64 | N/A | Maintained for at least 28 days in long-term culture | [2][7] |
Experimental Protocols
Protocol 1: Assessment of Cell Surface Sialylation Inhibition using Flow Cytometry
This protocol outlines the methodology to quantify the reduction of α2,3- and α2,6-linked sialic acids on the cell surface following treatment with P-3FAx-Neu5Ac.
Materials:
-
B16F10 murine melanoma cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
P-3FAx-Neu5Ac (dissolved in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Biotinylated Maackia amurensis lectin II (MALII) for detecting α2,3-linked sialic acids
-
Biotinylated Sambucus nigra lectin (SNA-I) for detecting α2,6-linked sialic acids
-
Streptavidin conjugated to a fluorescent probe (e.g., phycoerythrin - PE)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in appropriate culture vessels and allow them to adhere overnight.
-
Prepare a stock solution of P-3FAx-Neu5Ac in DMSO.
-
Treat the cells with varying concentrations of P-3FAx-Neu5Ac (e.g., 0, 32, 64, 128, 256, 512 µmol/L) for the desired duration (e.g., 1, 6, 24, 72 hours).[2] Include a vehicle control (DMSO) at the highest concentration used.
-
-
Cell Harvesting and Staining:
-
After the incubation period, harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with cold PBS.
-
Incubate the cells with either biotinylated MALII or SNA-I in a suitable buffer for 30-60 minutes at 4°C.
-
Wash the cells twice with cold PBS to remove unbound lectin.
-
Incubate the cells with streptavidin-PE for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the PE channel.
-
Analyze the data to determine the mean fluorescence intensity (MFI) for each sample. The reduction in MFI in treated cells compared to the control indicates the level of sialylation inhibition.
-
Protocol 2: Long-Term Sialylation Blockage Assay
This protocol is designed to assess the sustained inhibitory effect of P-3FAx-Neu5Ac on cell surface sialylation over an extended period.
Materials:
-
Same as Protocol 1.
-
7-AAD viability dye (or other suitable viability marker).
Procedure:
-
Long-Term Culture:
-
Time-Point Analysis:
-
At various time points throughout the 28-day period, harvest a subset of cells.
-
Assess cell surface sialylation using lectin staining and flow cytometry as described in Protocol 1.
-
At each time point, also assess cell viability using a viability dye like 7-AAD to monitor for any cytotoxic effects of long-term treatment.[2]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular conversion and inhibitory mechanism of P-3FAx-Neu5Ac.
References
- 1. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialyltransferase Inhibitor, 3Fax-Peracetyl Neu5Ac - Calbiochem | 566224 [merckmillipore.com]
- 5. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of 3FAx-Neu5Ac: A Global Sialyltransferase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Aberrant sialylation, the overexpression of sialic acid-containing glycans on the cell surface, is a hallmark of cancer and is associated with metastasis, immune evasion, and drug resistance. This has led to the development of therapeutic strategies aimed at inhibiting sialyltransferases, the enzymes responsible for attaching sialic acid to glycoconjugates. One of the most promising and widely studied inhibitors is 3-Fluoro-N-acetylneuraminic acid (3FAx-Neu5Ac), a potent, cell-permeable global inhibitor of sialylation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of this compound and its peracetylated prodrug form, P-3FAx-Neu5Ac.
Mechanism of Action
P-3FAx-Neu5Ac is a cell-permeable analog of sialic acid. Once inside the cell, it is deacetylated and then converted to its active form, CMP-3Fax-Neu5Ac.[1] This active metabolite acts as a competitive inhibitor of all sialyltransferases, preventing the transfer of sialic acid to glycoproteins and glycolipids.[1][2] This global inhibition of sialylation leads to a significant reduction in the expression of sialylated ligands, such as sialyl Lewis X, on the cell surface.[3][4]
Caption: Intracellular activation and inhibitory mechanism of P-3FAx-Neu5Ac.
Data Presentation
In Vitro Efficacy of P-3FAx-Neu5Ac
| Cell Line | Concentration | Duration | Effect | Citation(s) |
| B16F10 (Murine Melanoma) | 32 µM | 3 days | Significant reduction in α2,3- and α2,6-linked sialic acids. | [2] |
| B16F10 (Murine Melanoma) | 64 µM | 3 days | >90% reduction in α2,3- and α2,6-sialylation. | [2] |
| HL-60 (Human Myeloid Leukemia) | 30-500 µM | 3 days | Substantial inhibition of sialyl Lewis X formation. | [1] |
| MM1S (Human Multiple Myeloma) | 300 µM | 7 days | Reduced sialylation. | [4] |
| U373, U251, U87 (Glioblastoma) | 100 µM | 48-72 hours | Suppression of sialylated glycans; enhanced chemosensitivity. | [5] |
| Mesenchymal Stromal Cells (MSCs) | 50 µM | 48 hours | Inhibition of N-glycan sialylation. | [3] |
In Vivo Studies of P-3FAx-Neu5Ac in Mouse Models
| Mouse Model | Dosage | Administration Route | Key Findings | Citation(s) |
| C57BL/6J (Toxicity Study) | 6.25, 12.5, 25 mg/kg daily for 7 days | Intraperitoneal | Dose-dependent decrease in sialylation in kidney, spleen, and liver. 25 mg/kg induced edema, suggesting dose-limiting nephrotoxicity. | [6] |
| Xenograft (Multiple Myeloma) | 25 mg/kg | Not specified | Prolonged survival and enhanced sensitivity to bortezomib. | [6] |
| Syngeneic (Melanoma) | Not specified | Intratumoral | Suppressed tumor growth by enhancing T-cell-mediated immunity. | [6] |
| General | 100 or 300 mg/kg | Not specified | Suppressed sialylated glycans in all tissues tested; induced kidney and liver dysfunction. | [1] |
Experimental Protocols
Synthesis of Peracetylated this compound (P-3FAx-Neu5Ac)
The chemical synthesis of P-3FAx-Neu5Ac is a multi-step process that starts from N-acetylneuraminic acid (Neu5Ac).[2] The general strategy involves:
-
Esterification: Conversion of the carboxylic acid of Neu5Ac to a methyl ester.
-
Peracetylation: Acetylation of the hydroxyl groups to enhance cellular uptake.
-
Glycal Formation: Conversion of the peracetylated Neu5Ac methyl ester to the corresponding glycal.
-
Fluorination: Introduction of an axial fluorine atom at the C-3 position of the glycal.
A detailed synthetic protocol can be found in the work by Rillahan et al.[7]
Assessment of Cell Surface Sialylation by Lectin-Based Flow Cytometry
This protocol allows for the quantification of α2,3- and α2,6-linked sialic acids on the cell surface.
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
For adherent cells, detach using a non-enzymatic cell dissociation solution.
-
Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend cells in FACS buffer (e.g., PBS with 1% bovine serum albumin).
-
-
Lectin Staining:
-
Aliquot approximately 1 x 10^5 cells per well in a 96-well plate.
-
Add biotinylated lectins specific for sialic acid linkages (e.g., MAL-II for α2,3-linkages and SNA for α2,6-linkages) at a predetermined optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Secondary Staining:
-
Add a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE or Streptavidin-FITC) to each well.
-
Incubate for 20-30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Analyze the data to determine the mean fluorescence intensity (MFI), which corresponds to the level of cell surface sialylation.
-
Caption: Workflow for assessing cell surface sialylation using lectin-based flow cytometry.
Transwell Migration Assay
This assay is used to assess the effect of this compound on cancer cell migration.
-
Cell Pre-treatment:
-
Treat cells with the desired concentration of P-3FAx-Neu5Ac or vehicle control for a specified duration (e.g., 3 days).
-
-
Assay Preparation:
-
Starve the pre-treated cells in serum-free medium for 4-6 hours.
-
Re-hydrate transwell inserts (e.g., 8 µm pore size) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate.
-
-
Cell Seeding:
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (e.g., 16-48 hours) to allow for cell migration.
-
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 4% paraformaldehyde or methanol).
-
Stain the migrated cells with a staining solution (e.g., 0.1% crystal violet).
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify migration.
-
Conclusion
This compound is a powerful tool for studying the roles of sialylation in various biological processes and holds significant potential as an anticancer therapeutic. Its ability to globally inhibit sialyltransferases has been shown to reduce cancer cell adhesion, migration, and in vivo tumor growth. However, systemic administration is associated with toxicity, highlighting the need for targeted delivery strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising sialyltransferase inhibitor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scisoc.or.th [scisoc.or.th]
- 6. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3FAx-Neu5Ac's effect on sialyl Lewis X expression
An In-depth Technical Guide to the Effects of 3FAx-Neu5Ac on Sialyl Lewis X Expression
Introduction
3F-Axial-N-acetylneuraminic acid (this compound) is a potent, cell-permeable sialic acid analog that functions as a global inhibitor of sialyltransferases.[1] Its peracetylated form (P-3FAx-Neu5Ac or Ac53FaxNeu5Ac) enhances cellular uptake.[2] This compound has garnered significant attention in glycobiology and cancer research for its ability to remodel the cell-surface glycome. A primary consequence of its activity is the substantial reduction of sialylated glycans, including the terminal carbohydrate epitope Sialyl Lewis X (sLeX).
The sLeX antigen is a critical ligand for selectin proteins (E-selectin, P-selectin) and plays a pivotal role in cell adhesion processes, including leukocyte trafficking and cancer cell metastasis.[3][4] Overexpression of sLeX on tumor cells is associated with poor prognosis and increased metastatic potential.[2][4] This guide provides a detailed technical overview of the mechanism of this compound, its quantitative effects on sLeX expression, and the experimental protocols used to ascertain these effects.
Mechanism of Action
This compound exerts its inhibitory effects through a multi-step intracellular process. As a peracetylated sialic acid analog, it readily crosses the cell membrane.
-
Cellular Uptake and Deacetylation: The peracetylated form of this compound enters the cell, where intracellular esterases remove the acetyl groups.
-
Conversion to CMP-Sialic Acid Mimetic: The deacetylated this compound enters the sialic acid salvage pathway and is converted into a CMP-3FAx-Neu5Ac mimetic.[2]
-
Competitive Inhibition of Sialyltransferases: This CMP-3FAx-Neu5Ac acts as a competitive inhibitor of all Golgi-resident sialyltransferases (STs). It competes with the natural substrate, CMP-Neu5Ac, thereby preventing the transfer of sialic acid onto terminal galactose residues of glycan chains.[2]
-
Feedback Inhibition: The accumulation of the resulting CMP-sialic acid analogs can also lead to feedback inhibition of GNE/MNK, a key enzyme in the de novo sialic acid biosynthesis pathway, further depleting the cell of natural sialic acids.[2]
The direct consequence of this inhibition is a global reduction in cell-surface sialylation, leading to a significant decrease in the expression of sLeX and other sialylated structures.
Caption: Intracellular pathway of this compound leading to sialyltransferase inhibition.
Quantitative Data on sLeX Expression Reduction
Treatment with this compound leads to a dose- and time-dependent decrease in sLeX expression across various cancer cell lines. The following tables summarize the quantitative findings from key studies.
Table 1: Effect of this compound on sLeX Expression in Human Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | sLeX Reduction (%) | Reference |
| HL-60 (Leukemia) | 200 µM | 5 days | >95% | |
| MM1SHeca452 (Multiple Myeloma) | 300 µM | 7 days | Significant decrease in CD15s+ cells | [5] |
| BxPC-3 (Pancreatic) | Not specified | Not specified | 80-85% | [3] |
| Capan-1 (Pancreatic) | Not specified | Not specified | 80-85% | [3] |
Table 2: Effect of this compound on General Sialylation
| Cell Line | This compound Concentration | Treatment Duration | Sialylation Reduction | Reference |
| B16F10 (Melanoma) | 32-64 µM | 3 days | >90% (α2,3- and α2,6-sialylation) | [2] |
| MM1SHeca452 (Multiple Myeloma) | 300 µM | 7 days | Decreased MFI for Heca452, MALII, SNA | [5] |
| Human PDA Cells | Not specified | 72 hours | 55-85% (α2,3-SA), 28-38% (α2,6-SA) | [3] |
MFI: Median Fluorescence Intensity; CD15s: A common marker for sLeX; Heca452: Antibody recognizing sLeX and related structures; MALII and SNA: Lectins binding to α2,3- and α2,6-linked sialic acids, respectively.
Experimental Protocols
The following sections detail the methodologies employed to quantify the effect of this compound on sLeX expression and its functional consequences.
Cell Culture and Inhibitor Treatment
-
Cell Lines: Human cell lines such as HL-60, MM1S, BxPC-3, and Capan-1 are commonly used.[3][5] Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Preparation: Peracetylated this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 50-100 mM).[1]
-
Treatment Protocol: The stock solution is diluted in the cell culture medium to the desired final concentration (e.g., 100 µM, 200 µM, 300 µM).[5][6] Cells are incubated with the inhibitor for a period ranging from 3 to 7 days, with the medium and inhibitor being refreshed as needed.[5][6] A vehicle control (DMSO alone) is run in parallel.
Flow Cytometry for sLeX Quantification
-
Cell Preparation: After treatment, cells are harvested, washed with a suitable buffer (e.g., PBS with 1% BSA), and counted.
-
Staining: Cells are incubated with a primary antibody or lectin that specifically recognizes the sLeX antigen. Common reagents include anti-CD15s antibodies or the HECA-452 antibody.[5] To assess general sialylation, lectins such as Maackia Amurensis Lectin II (MALII) for α2,3-sialic acids and Sambucus nigra lectin (SNA) for α2,6-sialic acids are used.[2][5]
-
Secondary Detection: If the primary antibody is not directly conjugated, a fluorescently labeled secondary antibody is added. For biotinylated lectins, a fluorescently labeled streptavidin conjugate is used.[6]
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. The median fluorescence intensity (MFI) and the percentage of positive cells are quantified to determine the level of sLeX expression.
Caption: Workflow for quantifying sLeX expression via flow cytometry after this compound treatment.
In Vivo Studies
-
Animal Models: Xenograft mouse models are often used, where human cancer cells are inoculated into immunodeficient mice.[5]
-
Administration: this compound is dissolved in a suitable vehicle and administered to the mice, typically via intraperitoneal (i.p.) injection.[5]
-
Dosage: Dosing regimens can vary, for example, daily injections of 6.25, 12.5, or 25 mg/kg for seven consecutive days have been reported.[5]
-
Toxicity and Limitations: Systemic administration of this compound has been shown to cause dose-limiting nephrotoxicity, which has prompted research into prodrug strategies and targeted nanoparticle delivery to improve its therapeutic window.[5][7][8]
Functional Consequences of Reduced sLeX Expression
The inhibition of sLeX expression by this compound translates into significant functional changes that impair cancer cell malignancy.
-
Reduced Cell Adhesion: Treatment dramatically reduces the binding of cancer cells to E-selectin and P-selectin.[3] This is a direct outcome of diminished sLeX, which is the primary ligand for these adhesion molecules. A reduction in adhesion to other molecules like VCAM1 and MADCAM1 has also been observed.[5]
-
Impaired Cell Migration and Invasion: The sialylation blockade caused by this compound has been shown to reduce the migratory and invasive capabilities of pancreatic and melanoma cancer cells by 12-30%.[2][3]
-
Inhibition of Tumor Growth and Metastasis: By disrupting the adhesive interactions required for extravasation and colonization, this compound treatment prevents metastasis formation and can reduce primary tumor volume in animal models.[2][3]
Conclusion
This compound is a powerful chemical tool for studying the roles of sialylated glycans and a potential therapeutic agent for diseases characterized by hypersialylation, such as cancer. It effectively and substantially reduces the expression of the sialyl Lewis X antigen on the cell surface by acting as a global inhibitor of sialyltransferases. Quantitative studies have repeatedly demonstrated its ability to abolish sLeX expression by over 80-95% in various cancer cell lines. This reduction in sLeX leads to profound functional consequences, including decreased cell adhesion, migration, and in vivo tumor progression. While systemic toxicity remains a hurdle for clinical application, ongoing research into targeted delivery systems and prodrug formulations may unlock the full therapeutic potential of this potent glycomodulating agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [repositori.upf.edu]
- 5. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macau.uni-kiel.de [macau.uni-kiel.de]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Foundational Principles of Sialylation Inhibition with 3FAx-Neu5Ac
Executive Summary: Aberrant sialylation, particularly the overexpression of sialic acid on the surface of cancer cells, is a well-established hallmark of malignancy. This "hypersialylation" contributes significantly to tumor progression, metastasis, immune evasion, and drug resistance. Targeting this process offers a promising therapeutic avenue. This technical guide provides an in-depth overview of 3FAx-Neu5Ac, a potent glycomimetic and global inhibitor of sialyltransferases. We will explore its mechanism of action, the cellular consequences of its activity, quantitative efficacy data, and detailed experimental protocols for its application in research settings.
Introduction: The Role of Aberrant Sialylation in Cancer
Sialic acids are a family of nine-carbon monosaccharides typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[1] This terminal position makes them critical mediators of cell-cell and cell-microenvironment interactions. The process of adding sialic acid to glycans, known as sialylation, is catalyzed by a family of twenty sialyltransferase (ST) enzymes, which create specific α2-3, α2-6, or α2-8 linkages.[2][3]
In cancer, the expression and activity of these STs are often upregulated, leading to a dense layer of sialic acids on the tumor cell surface.[4][5] This hypersialylation is not a passive alteration but an active contributor to the malignant phenotype. It promotes immune escape by engaging inhibitory Siglec receptors on immune cells, enhances metastatic potential by altering cell adhesion and migration, and contributes to resistance against chemotherapeutic agents.[5][6] Consequently, the inhibition of sialylation has emerged as a key strategy for cancer research and therapy.
The Molecular Mechanism of this compound
This compound is a rationally designed, fluorinated sialic acid analog that acts as a powerful and global inhibitor of sialylation.[4] Its design incorporates two key features: peracetylation and fluorination. The peracetylated form (often denoted as P-3FAx-Neu5Ac or Ac₅3FₐₓNeu5Ac) renders the molecule cell-permeable, allowing it to efficiently cross the cell membrane.[7]
Once inside the cell, the acetate groups are removed by intracellular esterases. The resulting this compound molecule enters the sialic acid salvage pathway, where it is converted into CMP-3FAx-Neu5Ac.[2][4] This modified nucleotide sugar is the active inhibitory compound. It acts as a competitive inhibitor for all sialyltransferases located in the Golgi apparatus, effectively outcompeting the natural substrate, CMP-Neu5Ac.[4][8] The fluorine atom at the C-3 position is thought to destabilize the transition state required for the transfer of sialic acid, thus shutting down the synthesis of sialoglycans.[9] This leads to a global and profound reduction in α2,3- and α2,6-linked sialic acids on the cell surface.[4]
References
- 1. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Targeting Aberrant Sialylation in Cancer Cells Using a Fluorinated Sialic Acid Analog Impairs Adhesion, Migration, and In Vivo Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 8. Systemic blockade of sialylation in mice with a global inhibitor of sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Biological Consequences of 3FAx-Neu5Ac Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects of 3-fluoro-N-acetylneuraminic acid (3FAx-Neu5Ac), a potent inhibitor of sialylation. By summarizing key quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways, this document serves as a critical resource for professionals engaged in glycobiology research and the development of novel therapeutics targeting aberrant glycosylation.
Core Mechanism of Action
This compound is a cell-permeable analog of N-acetylneuraminic acid (Neu5Ac). Its primary mechanism of action involves its intracellular conversion into CMP-3FAx-Neu5Ac, which then acts as a competitive inhibitor for all sialyltransferases. This broad-spectrum inhibition disrupts the transfer of sialic acid to nascent glycan chains, leading to a global reduction in cell surface sialylation. The peracetylated form, P-3FAx-Neu5Ac, is often used to enhance cell permeability.
Quantitative Effects on Sialylation
Treatment with this compound leads to a significant and dose-dependent reduction in various sialic acid linkages on the cell surface. The most prominently affected are α2,3- and α2,6-linked sialic acids.
Table 1: In Vitro Efficacy of this compound on Sialylation
| Cell Line | Concentration (µM) | Treatment Duration | α2,3-Sialylation Reduction (%) | α2,6-Sialylation Reduction (%) | Citation |
| B16F10 Melanoma | 32 | 3 days | Significant | Significant | [1] |
| B16F10 Melanoma | 64 | 3 days | >90 | >90 | [1] |
| MM1SHeca452 Myeloma | 300 | 7 days | Significant | Significant | [1] |
| Pancreatic Cancer (BxPC-3) | 100 | 72 hours | ~74 | ~32 | [2] |
| Pancreatic Cancer (Capan-1) | 400 | 72 hours | ~83 | ~28 | [2] |
| Pancreatic Cancer (Panc-1) | 100 | 72 hours | ~55 | ~38 | [2] |
Table 2: In Vivo Efficacy of this compound on Sialylation
| Animal Model | Dosage | Administration Route | Duration | Tissue | Sialylation Reduction | Citation |
| C57BL/6J Mice | 25 mg/kg daily | Intraperitoneal | 7 days | Kidney, Spleen, Liver | Clear decrease in α2-6 sialylation | [1] |
| Syngeneic Mice | 10 mg/kg or 20 mg/kg | Intratumoral | 2 weeks | Pancreatic Tumors | Significant reduction | [3] |
Experimental Protocols
In Vitro Inhibition of Sialylation
Objective: To assess the dose-dependent effect of P-3FAx-Neu5Ac on cell surface sialylation.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., B16F10 melanoma) in appropriate culture medium and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of P-3FAx-Neu5Ac in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0 to 512 µM. Replace the existing medium with the P-3FAx-Neu5Ac-containing medium.
-
Incubation: Culture the cells for 3 days in a humidified incubator at 37°C and 5% CO₂.
-
Analysis:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with PBS.
-
Stain the cells with biotinylated lectins specific for α2,3-linked (e.g., MALII) and α2,6-linked (e.g., SNA-I) sialic acids.
-
Following incubation with lectins, wash the cells and stain with streptavidin conjugated to a fluorescent probe (e.g., PE).
-
Analyze the fluorescence intensity using flow cytometry to quantify the levels of cell surface sialylation.
-
Cell Migration (Wound Healing) Assay
Objective: To evaluate the effect of this compound treatment on cancer cell migration.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate and culture until they form a confluent monolayer.
-
Treatment: Treat the confluent monolayer with an effective concentration of P-3FAx-Neu5Ac (e.g., 64 µM for B16F10 cells) for a predetermined duration (e.g., 3 days).
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Imaging (Time 0): Immediately after creating the wound, wash the wells with PBS to remove detached cells and capture images of the wound using a microscope.
-
Incubation and Monitoring: Add fresh culture medium (with or without P-3FAx-Neu5Ac) and incubate the cells. Capture images of the same wound area at regular intervals (e.g., every 6 hours) for up to 24-48 hours.
-
Analysis: Measure the width of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time to determine the rate of cell migration.
In Vivo Tumor Growth Study
Objective: To assess the impact of reduced sialylation on tumor growth in a murine model.
Methodology:
-
Cell Preparation: Culture cancer cells (e.g., B16F10 melanoma) and treat them in vitro with P-3FAx-Neu5Ac (e.g., 64 µM) or a vehicle control (PBS) for 3 days.
-
Cell Injection: Harvest and resuspend the treated and control cells in sterile PBS. Subcutaneously inject a defined number of cells (e.g., 0.5 x 10⁵) into the flank of syngeneic mice (e.g., C57BL/6J).
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every few days.
-
Data Analysis: Calculate the tumor volume using the formula: (length x width²)/2. Plot the mean tumor volume over time for each treatment group to assess the effect of this compound on tumor growth. Survival of the mice can also be monitored and plotted as a Kaplan-Meier curve.[1]
Affected Signaling Pathways
The reduction in cell surface sialylation following this compound treatment has profound effects on several key signaling pathways that govern cell adhesion, migration, and immune recognition.
Integrin-Mediated Adhesion and Signaling
Sialic acids on integrins, particularly α4 integrin, play a crucial role in their function.[1] Treatment with this compound alters the post-translational modification of α4 integrin, which impairs the binding of integrins α4β1 and α4β7 to their respective ligands, VCAM-1 and MAdCAM-1. This disruption of integrin-ligand interactions leads to reduced cell adhesion to the extracellular matrix and endothelial cells.[1] The downstream signaling cascade, which typically involves the activation of Focal Adhesion Kinase (FAK) and Src, is consequently attenuated, leading to decreased cell motility.
Siglec-Mediated Immune Recognition
Sialic acids are ligands for Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of inhibitory receptors expressed on immune cells. Cancer cells often upregulate sialic acids to engage Siglecs on immune cells like T cells and NK cells, leading to the transmission of inhibitory signals through their immunoreceptor tyrosine-based inhibition motifs (ITIMs) and subsequent immune evasion. By reducing cell surface sialylation, this compound treatment can unmask cancer cells to the immune system, preventing the activation of these inhibitory Siglec pathways and thereby promoting an anti-tumor immune response.
Toxicity and Off-Target Effects
While this compound shows promise as an anti-cancer agent, systemic administration has been associated with toxicity, particularly to the liver and kidneys.[4] In vivo studies in mice have shown that high doses can lead to altered liver enzymes and proteinuria, indicating liver and kidney dysfunction.[4] These "on-target" toxicities arise from the global inhibition of sialylation, which is crucial for the normal function of these organs.
Table 3: Observed Toxicities of this compound in Mice
| Organ | Observed Effect | Dosage | Citation |
| Kidney | Proteinuria, irreversible dysfunction | 25 mg/kg (systemic) | [1] |
| Liver | Altered liver enzymes | High doses (systemic) | [4] |
These findings highlight the need for targeted delivery strategies, such as nanoparticle-based formulations or intra-tumoral administration, to minimize systemic exposure and mitigate off-target effects.
Conclusion
This compound is a powerful tool for studying the roles of sialylation in various biological processes and holds significant therapeutic potential, particularly in oncology. Its ability to globally inhibit sialyltransferases leads to a cascade of anti-cancer effects, including reduced cell adhesion, migration, and evasion of immune surveillance. However, its clinical translation will require the development of strategies to overcome its systemic toxicity. This guide provides a foundational understanding of the biological consequences of this compound treatment, offering valuable insights for researchers and drug developers in the field of glycobiology and cancer therapeutics.
References
An In-depth Technical Guide to the Use of 3FAx-Neu5Ac in Glycobiology
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Potent Glycomimetic
In the intricate world of glycobiology, sialic acids stand out as critical modulators of a vast array of physiological and pathological processes. These nine-carbon sugars typically cap the glycan chains of glycoproteins and glycolipids, influencing cell-cell interactions, immune responses, and pathogen recognition. Aberrant sialylation, particularly an overabundance known as "hypersialylation," is a well-established hallmark of cancer, contributing significantly to metastasis, immune evasion, and tumor progression.
This has spurred the development of tools to modulate sialic acid expression. Among the most potent and specific is 3-fluoro-axial-N-acetylneuraminic acid (3FAx-Neu5Ac) . This synthetic, fluorinated sialic acid analogue acts as a powerful global inhibitor of sialylation. Delivered as a cell-permeable, peracetylated prodrug (often referred to as P-3FAx-Neu5Ac, Ac53FaxNeu5Ac, or PFN), it provides researchers with a robust method to probe the function of sialic acids and offers a promising therapeutic strategy for diseases characterized by aberrant sialylation, such as cancer. This guide provides a comprehensive overview of its mechanism, applications, and the experimental protocols for its use.
Mechanism of Action: A Two-Pronged Inhibition Strategy
P-3FAx-Neu5Ac functions as a metabolic inhibitor. Its peracetylated form enhances cellular uptake, allowing it to passively diffuse across the cell membrane. Once inside the cell, its mechanism unfolds in a series of steps:
-
Deacetylation : Cytoplasmic esterases remove the acetyl groups, converting the prodrug into its active form, this compound.
-
CMP Activation : The activated analogue moves into the nucleus, where the enzyme CMP-sialic acid synthetase (CMAS) converts it into CMP-3FAx-Neu5Ac. This step is crucial, as only CMP-activated sialic acids can be transported into the Golgi apparatus.
-
Competitive Inhibition : In the Golgi, CMP-3FAx-Neu5Ac acts as a potent competitive inhibitor of sialyltransferases (STs). It competes with the natural substrate, CMP-Neu5Ac, preventing the transfer of sialic acid onto nascent glycan chains.
-
Feedback Inhibition : The accumulation of CMP-activated sialic acids (including CMP-3FAx-Neu5Ac) in the cell triggers a feedback inhibition loop, shutting down the de novo biosynthesis pathway of sialic acids. This occurs through the inhibition of GNE/MNK, a key upstream enzyme responsible for producing sialic acid precursors.
This dual mechanism of direct, competitive inhibition of sialyltransferases and indirect, feedback inhibition of the biosynthetic pathway makes this compound a highly effective and global inhibitor of cellular sialylation.
An In-depth Technical Guide to the Chemical Synthesis of 3Fₐₓ-Neu5Ac and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-fluoro-axial-N-acetylneuraminic acid (3Fₐₓ-Neu5Ac) and its derivatives. This class of compounds has garnered significant interest in glycobiology and drug discovery due to its ability to act as a potent inhibitor of sialyltransferases, enzymes that are often upregulated in various diseases, including cancer. The strategic incorporation of a fluorine atom at the axial position of C3 in N-acetylneuraminic acid (Neu5Ac) leads to metabolically stable analogs that can effectively modulate sialylation on the cell surface.
This document details the synthetic methodologies for key 3Fₐₓ-Neu5Ac building blocks and their peracetylated prodrug forms, presents quantitative data in structured tables for easy comparison, and provides detailed experimental protocols for pivotal reactions. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of the synthesis and mechanism of action of these important glycomimetics.
Chemical Synthesis of a Key 3Fₐₓ-Neu5Ac Building Block
The chemical synthesis of 3Fₐₓ-Neu5Ac derivatives can be challenging due to the steric hindrance around the C3 position and the need for stereoselective fluorination. A successful strategy for the synthesis of an α2,6-linked 3Fₐₓ-Neu5Ac-galactose building block, a crucial component for assembling complex sialosides, has been reported by Liu et al. (2019). The overall synthetic workflow is depicted below.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of the 3Fₐₓ-Neu5Ac-α2,6-Gal-STol building block, including reaction yields and conditions.
Table 1: Synthesis of 3-OHₑₒ-Neu5Ac-α2,6-Gal-STol
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | Peracetylated Neu5Ac Methyl Ester | TMSBr, CH₂Cl₂, rt, 16 h | Glycosyl Bromide | 95% |
| 2 | Glycosyl Bromide | DBU, Toluene, rt, 2 h | Peracetylated Glycal | 85% |
| 3 | Peracetylated Glycal | Selectfluor, CH₃CN/H₂O (4:1), rt, 16 h | 3-OHₑₒ-Neu5Ac derivative | 60% |
| 4 | 3-OHₑₒ-Neu5Ac derivative | Galactose acceptor, NIS, TfOH, CH₂Cl₂, -78°C to rt, 2 h | 3-OHₑₒ-Neu5Ac-α2,6-Gal-STol | 75% |
Table 2: Conversion of 3-OHₑₒ to 3Fₐₓ
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 5 | 3-OHₑₒ-Neu5Ac-α2,6-Gal-STol | DAST, CH₂Cl₂, -78°C to rt, 2 h | 3Fₐₓ-Neu5Ac-α2,6-Gal-STol | 80% |
Detailed Experimental Protocols
Protocol 1: Synthesis of Peracetylated Neu5Ac Glycal
-
To a solution of peracetylated N-acetylneuraminic acid methyl ester (1.0 eq) in anhydrous dichloromethane (0.1 M), add trimethylsilyl bromide (1.2 eq) dropwise at 0 °C under an argon atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude glycosyl bromide in anhydrous toluene (0.1 M).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (Hexane/Ethyl Acetate gradient) to afford the peracetylated glycal.
Protocol 2: Electrophilic Fluorination
-
Dissolve the peracetylated glycal (1.0 eq) in a mixture of acetonitrile and water (4:1, 0.05 M).
-
Add Selectfluor (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 3-OHₑₒ-Neu5Ac derivative.
Protocol 3: Glycosylation with Galactose Acceptor
-
Co-evaporate the 3-OHₑₒ-Neu5Ac donor (1.2 eq) and the galactose acceptor (1.0 eq) with anhydrous toluene three times and dry under high vacuum for at least 2 hours.
-
Dissolve the dried glycosyl donor and acceptor in anhydrous dichloromethane (0.05 M) and cool to -78 °C under an argon atmosphere.
-
Add N-iodosuccinimide (NIS) (1.5 eq) and triflic acid (TfOH) (0.1 eq).
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature over 1.5 hours.
-
Quench the reaction with triethylamine.
-
Dilute with dichloromethane, wash with saturated NaHCO₃ and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the desired α2,6-linked disaccharide.
Protocol 4: Sₙ2 Fluorination
-
Dissolve the 3-OHₑₒ-Neu5Ac-α2,6-Gal-STol (1.0 eq) in anhydrous dichloromethane (0.1 M) and cool to -78 °C under an argon atmosphere.
-
Add diethylaminosulfur trifluoride (DAST) (2.0 eq) dropwise.
-
Stir the reaction at -78 °C for 30 minutes and then allow it to warm to room temperature and stir for 1.5 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute with dichloromethane and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to afford the final 3Fₐₓ-Neu5Ac-α2,6-Gal-STol.
Metabolic Pathway and Mechanism of Action of P-3Fₐₓ-Neu5Ac
The peracetylated form of 3Fₐₓ-Neu5Ac (P-3Fₐₓ-Neu5Ac) is a cell-permeable prodrug. Once inside the cell, it is processed through the sialic acid salvage pathway, leading to the inhibition of sialyltransferases.
Upon entering the cell, the acetyl groups of P-3Fₐₓ-Neu5Ac are removed by intracellular esterases to yield 3Fₐₓ-Neu5Ac. This modified sialic acid is then recognized by the cellular machinery of the sialic acid salvage pathway and is ultimately converted to CMP-3Fₐₓ-Neu5Ac by CMP-sialic acid synthetase. CMP-3Fₐₓ-Neu5Ac then acts as a competitive inhibitor of all sialyltransferases, preventing the transfer of endogenous sialic acid onto nascent glycans. This global inhibition of sialylation can have profound effects on cell signaling, adhesion, and recognition processes, making 3Fₐₓ-Neu5Ac and its derivatives valuable tools for research and potential therapeutic agents.
The Role of 3FAx-Neu5Ac in Elucidating Cancer Cell Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. A key hallmark of metastatic cancer cells is the aberrant glycosylation of their cell surface, particularly an increase in sialylation. This "hyper-sialylation" facilitates multiple steps of the metastatic cascade, including detachment, immune evasion, and adhesion to endothelial cells of target organs. The compound 3-fluoro-N-acetylneuraminic acid (3FAx-Neu5Ac) has emerged as a critical tool for studying the role of sialylation in cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in cancer metastasis research, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound and Aberrant Sialylation in Cancer
Aberrant sialylation, the over-expression of sialic acid-containing glycans on the cancer cell surface, is a critical contributor to the malignant phenotype.[1][2] This is primarily mediated by the upregulation of sialyltransferases (STs), the enzymes that transfer sialic acid to glycoproteins and glycolipids.[3][4] These terminal sialic acid residues can serve as ligands for selectins and Siglecs, families of glycan-binding proteins that mediate cell-cell interactions.[1][5][6] The interaction between sialylated ligands on cancer cells and E-selectin on endothelial cells is a crucial step in the extravasation of tumor cells into distant organs.[1][7]
This compound is a synthetic, fluorinated analog of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[8][9] It acts as a global inhibitor of sialyltransferases.[2][10] When administered in its cell-permeable, peracetylated form (Ac53FaxNeu5Ac or P-3Fax-Neu5Ac), it is intracellularly converted to CMP-3FAx-Neu5Ac. This modified sugar is not effectively utilized by sialyltransferases, leading to a global reduction in cell surface sialylation.[2] This inhibition allows researchers to probe the functional consequences of reduced sialylation on cancer cell behavior.
Mechanism of Action of this compound
The inhibitory effect of this compound is multi-faceted. Once inside the cell, the peracetylated prodrug is processed, and the resulting CMP-3FAx-Neu5Ac acts as a competitive inhibitor of sialyltransferases, preventing the transfer of natural sialic acids onto growing glycan chains.[2][11] This leads to a significant reduction in the expression of various sialylated structures on the cell surface, including α2,3- and α2,6-linked sialic acids.[8] Furthermore, the accumulation of CMP-sialic acid precursors can lead to feedback inhibition of key enzymes in the de novo sialic acid biosynthesis pathway.[8]
Figure 1: Mechanism of Action of this compound.
Quantitative Effects of this compound on Cancer Cell Properties
Treatment with this compound leads to a dose-dependent reduction in cell surface sialylation and a corresponding impairment of metastatic properties.
Table 1: Effect of this compound on Cancer Cell Sialylation
| Cell Line | Compound | Concentration (µM) | Duration | Effect | Reference |
| B16F10 Melanoma | P-3FAx-Neu5Ac | 32 | 3 days | Significant reduction in α2,3- and α2,6-sialylation | [8] |
| B16F10 Melanoma | P-3FAx-Neu5Ac | 64 | 3 days | >90% reduction in α2,3- and α2,6-sialylation | [8] |
| Human Leukemia Cells | P-3FAx-Neu5Ac | 64 | - | Inhibition of sialylation | [8] |
| MM1S Multiple Myeloma | This compound | 300 | 7 days | Reduced α2,3- and α2,6-sialylation and sLea/x expression | [9][10] |
| BxPC-3 Pancreatic | Ac53FaxNeu5Ac | 100 | 72 hours | 74% reduction in α2,3-SA, 32% in α2,6-SA | [12] |
| Capan-1 Pancreatic | Ac53FaxNeu5Ac | 400 | 72 hours | 83% reduction in α2,3-SA, 28% in α2,6-SA | [12] |
Table 2: Effect of this compound on Cancer Cell Migration and Invasion
| Cell Line | Compound | Concentration | Effect on Migration | Effect on Invasion | Reference |
| BxPC-3 Pancreatic | Ac53FaxNeu5Ac | - | 30% reduction | 25% reduction | [13][14] |
| Capan-1 Pancreatic | Ac53FaxNeu5Ac | - | 25% reduction | 13% reduction | [13][14] |
| Panc-1 Pancreatic | Ac53FaxNeu5Ac | - | 27% reduction | 19% reduction | [13][14] |
| KC Murine Pancreatic | Ac53FaxNeu5Ac | - | 23% reduction | 20% reduction | [13] |
Table 3: In Vivo Effects of this compound
| Cancer Model | Treatment | Effect | Reference |
| B16F10 Melanoma (s.c. injection) | 64 µmol/L P-3FAx-Neu5Ac (in vitro pre-treatment) | Impaired in vivo tumor growth | [8][15] |
| Murine Lung Metastasis Model | Melanoma-targeting P-3FAx-Neu5Ac nanoparticles (i.v. injection) | Prevention of metastasis formation | [2][16] |
| Multiple Myeloma Xenograft | This compound | Prolonged survival, enhanced sensitivity to bortezomib | [10] |
Experimental Protocols
In Vitro Inhibition of Sialylation
Objective: To determine the effective dose of this compound for reducing cell surface sialylation.
Materials:
-
Cancer cell line of interest (e.g., B16F10 melanoma)
-
Complete culture medium
-
P-3FAx-Neu5Ac (or Ac53FaxNeu5Ac)
-
Control compounds (e.g., Neu5Ac, P-Neu5Ac)
-
Biotinylated lectins (e.g., MALII for α2,3-sialic acids, SNA-I for α2,6-sialic acids)
-
Streptavidin conjugated to a fluorescent probe (e.g., PE or FITC)
-
Flow cytometer
Procedure:
-
Seed cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a range of concentrations of P-3FAx-Neu5Ac (e.g., 0-512 µM) and control compounds in complete culture medium.
-
Replace the medium in the cell culture plates with the medium containing the different concentrations of the compounds.
-
Incubate the cells for a defined period (e.g., 3 days).
-
Harvest the cells and wash with PBS.
-
Incubate the cells with the biotinylated lectin for a specific time on ice.
-
Wash the cells to remove unbound lectin.
-
Incubate the cells with the fluorescently labeled streptavidin.
-
Wash the cells and resuspend in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity to quantify the level of cell surface sialylation.[8]
Cell Migration and Invasion Assays
Objective: To assess the effect of this compound on the migratory and invasive capacity of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Transwell inserts (e.g., Boyden chambers) with porous membranes
-
Extracellular matrix (ECM) components (e.g., Matrigel for invasion, Type-I collagen for migration)
-
Serum-free and serum-containing medium
-
Fluorescent dye for cell staining (e.g., Calcein AM) or crystal violet
Procedure:
-
Pre-treat cancer cells with an effective concentration of this compound (determined from sialylation inhibition assays) for a specified duration (e.g., 72 hours).
-
For invasion assays, coat the top of the transwell inserts with a layer of Matrigel. For migration assays, coat with Type-I collagen.
-
Seed the pre-treated cancer cells in the upper chamber of the transwell insert in serum-free medium.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet, or quantify using a fluorescent plate reader after staining with a fluorescent dye.
-
Compare the number of migrated/invaded cells between the this compound-treated and control groups.[13][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The clinical impact of glycobiology: targeting selectins, Siglecs and mammalian glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-guided design of sialic acid-based Siglec inhibitors and crystallographic analysis in complex with sialoadhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the Role of Sialylation in Cancer Metastasis, Immunity, and Therapeutic Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Invasion and Migration Assays - Cellomatics Biosciences [cellomaticsbio.com]
Unveiling the Glycocalyx: A Technical Guide to the Research Applications of 3FAx-Neu5Ac
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic research applications of 3FAx-Neu5Ac, a peracetylated, cell-permeable sialic acid analog. As a potent global inhibitor of sialyltransferases, this compound serves as a critical tool for investigating the role of sialylation in a multitude of biological processes, from cancer progression to immune regulation. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts: Mechanism of Action
This compound is a prodrug that, upon entering the cell, is deacetylated by intracellular esterases. The modified compound is then converted into a CMP-sialic acid mimetic. This mimetic acts as a competitive inhibitor of sialyltransferases in the Golgi apparatus, preventing the transfer of sialic acid to nascent glycans on glycoproteins and glycolipids. The ultimate consequence is a significant reduction in cell surface sialylation, including the downregulation of critical ligands such as sialyl Lewis X (sLex).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration (µM) | Treatment Duration | Effect | Reference |
| MM1SHeca452 | 300 | 7 days | Reduction in sialylation. | |
| HL-60 | 200 | 5 days | >95% abolishment of sLex expression. | |
| B16F10 | 32 | 3 days | Significant reduction in α2,3- and α2,6-linked sialic acids. | |
| B16F10 | 64 | 3 days | >90% reduction in α2,3- and α2,6-sialylation. | |
| B16F10 | 64 | 28 days | Permanent loss of cell surface sialic acids. | |
| Pancreatic Cancer Cells (BxPC-3, Panc-1) | 100 | 72 hours | Maximum reduction in sialic acid expression. | |
| Pancreatic Cancer Cells (Capan-1) | 400 | 72 hours | Maximum reduction in sialic acid expression. | |
| MDA-MB-468 | 100 | 3 days | Used for in vivo studies. |
Table 2: In Vivo Efficacy and Dosage of this compound
| Animal Model | Dosage | Administration Route | Observed Effects | Reference |
| C57BL/6J Mice | 25 mg/kg/day | Intraperitoneal | Decreased sialylation in various tissues; induced edema. | |
| Syngeneic Mouse Model (Pancreatic Cancer) | 10 mg/kg | Intratumoral | 16% reduction in α2,6-SA and 24% reduction in α2,3-SA on tumor cells. | |
| Syngeneic Mouse Model (Pancreatic Cancer) | 20 mg/kg | Intratumoral | Slight decrease in sialic acid expression on tumor cells. | |
| Mouse Lung Metastasis Model | Not specified | Not specified | Prevention of metastasis formation. |
Signaling Pathways and Applications in Cancer Research
A primary application of this compound is in cancer biology to probe the consequences of aberrant sialylation. Hypersialylation is a hallmark of many cancers and is associated with increased metastatic potential and immune evasion. By inhibiting sialyltransferases, this compound reduces the expression of sialylated ligands on the cancer cell surface, thereby impeding key steps in the metastatic cascade, such as adhesion to endothelial cells.
Experimental Protocols
The following are generalized protocols for key experiments utilizing this compound, based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Treatment of Cells
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 75% confluent at the time of harvesting.
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent, such as DMSO, to create a high-concentration stock solution (e.g., 50-100 mM). Store aliquots at -20°C or -80°C.
-
Treatment: Dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 30-400 µM). For control cells, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubation: Culture the cells for the desired duration (e.g., 24 hours to 28 days), replacing the medium with fresh this compound-containing or control medium as required.
-
Harvesting: After the treatment period, harvest the cells for downstream analysis.
Analysis of Cell Surface Sialylation by Flow Cytometry
-
Cell Preparation: Harvest cells treated with this compound and control cells. Wash the cells with a suitable FACS buffer (e.g., PBS with 0.01% BSA and 0.01% sodium azide).
-
Lectin Staining: Incubate approximately 100,000 cells with a biotinylated lectin specific for the sialic acid linkage of interest (e.g., MALII for α2,3-linked sialic acids, SNA-I for α2,6-linked sialic acids) for 45 minutes on ice.
-
Washing: Wash the cells with FACS buffer to remove unbound lectin.
-
Secondary Staining: Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-PE) for 30 minutes on ice in the dark.
-
Final Wash: Wash the cells again with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
Cell Adhesion Assay
-
Plate Coating: Coat 96-well plates with the adhesion molecule of interest (e.g., 20 µg/mL fibronectin or E-selectin) for 1 hour at 37°C. Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
Cell Seeding: Seed this compound-treated and control cells (e.g., 50,000-75,000 cells/well) onto the coated plates.
-
Incubation: Incubate the plates for a defined period (e.g., 1 hour) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as the MTS assay or by staining with crystal violet followed by absorbance measurement.
-
Data Analysis: Normalize the adhesion of treated cells to that of control cells.
Western Blot for Integrin α4
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against integrin α4 overnight at 4°C.
-
Secondary Antibody Incubation:
initial studies and characterization of 3FAx-Neu5Ac
An In-depth Technical Guide on the Initial Studies and Characterization of 3FAx-Neu5Ac
For Researchers, Scientists, and Drug Development Professionals
Introduction
3F-axial-N-acetylneuraminic acid (this compound) is a synthetically modified, fluorinated sialic acid analog that has emerged as a potent tool in glycobiology and a promising candidate for anticancer therapy.[1] Aberrant sialylation, the overexpression of sialic acid-containing glycans on the cell surface, is a hallmark of many cancers and is associated with increased metastasis, immune evasion, and drug resistance.[1][2] this compound acts as a global inhibitor of sialyltransferases, the enzymes responsible for attaching sialic acids to glycans, thereby offering a strategy to counteract the effects of hypersialylation in cancer.[1][3] This technical guide provides a comprehensive overview of the , with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Chemical Structure and Properties
This compound is a derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. The key modification is the introduction of a fluorine atom at the C-3 axial position.[1] For enhanced cellular uptake, it is often used in its peracetylated prodrug form, P-3FAx-Neu5Ac, which is deacetylated by intracellular esterases to release the active compound.[4][5]
| Property | Value | Reference |
| Molecular Formula | C22H30FNO14 | [6] |
| Molecular Weight | 551.47 g/mol | [6] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM) | [6] |
| Storage | Store at -20°C | [6] |
Mechanism of Action
The inhibitory action of this compound is multifaceted, involving both direct and indirect mechanisms to globally suppress cell surface sialylation.[1]
-
Cellular Uptake and Activation: The cell-permeable prodrug, P-3FAx-Neu5Ac, diffuses across the cell membrane. Intracellular esterases then remove the acetyl groups, releasing this compound.[4] This is subsequently converted to its CMP-activated form, CMP-3FAx-Neu5Ac, by the enzyme CMP-sialic acid synthetase (CMAS).[1][7]
-
Direct Inhibition of Sialyltransferases: CMP-3FAx-Neu5Ac acts as a competitive inhibitor of all Golgi-resident sialyltransferases (STs).[1][7] It competes with the natural substrate, CMP-Neu5Ac, for binding to the active site of these enzymes, thereby preventing the transfer of sialic acid to newly synthesized glycoproteins and glycolipids.[1]
-
Feedback Inhibition of De Novo Sialic Acid Synthesis: The accumulation of CMP-3FAx-Neu5Ac in the cell mimics an excess of CMP-Neu5Ac. This leads to feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK), a key enzyme in the de novo sialic acid biosynthesis pathway.[1] This dual mechanism makes this compound a highly effective global inhibitor of sialylation.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from initial studies on P-3FAx-Neu5Ac, demonstrating its efficacy in various cancer cell lines.
Table 1: Effective Concentrations for Sialylation Inhibition
| Cell Line | Sialic Acid Linkage | Concentration (µM) | % Inhibition | Incubation Time | Reference |
| B16F10 (murine melanoma) | α2,3 and α2,6 | 32 | Significant reduction | 3 days | [1] |
| B16F10 (murine melanoma) | α2,3 and α2,6 | 64 | >90% | 3 days | [1] |
| HL-60 (human myeloid) | SLeX | 200 | >95% | 5 days | [8] |
| MM1SHeca452 (human multiple myeloma) | α2,3 and α2,6, SLea/x | 300 | Significant reduction | 7 days | [9] |
| U373, U251, U87 (human glioblastoma) | α2,3 | 100 | Significant reduction | 72 hours | [10] |
| BxPC-3, Panc-1 (human pancreatic) | α2,3 | 100 | Maximum reduction | 72 hours | [3] |
| Capan-1 (human pancreatic) | α2,3 | 400 | Maximum reduction | 72 hours | [3] |
Table 2: Effects on Cancer Cell Phenotypes
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| B16F10 | Cell Migration (Gap Closure) | 64 | Significant reduction after 6 hours | [1] |
| B16F10, GL261, 9464D | Cell Adhesion (to Poly-L-lysine, Collagen I, Fibronectin) | 64 | Impaired binding | [1] |
| B16F10 | In Vivo Tumor Growth | 64 (in vitro pre-treatment) | Reduced tumor growth | [1] |
| MM1SHeca452 | Adhesion to E-selectin, VCAM1, MADCAM1 (under shear stress) | 300 | Reduced interaction | [9] |
| BxPC-3, Capan-1, Panc-1 | Cell Migration (Boyden Chamber) | 100-400 | 25-30% reduction | [3] |
| BxPC-3, Capan-1, Panc-1 | Cell Invasion (Matrigel) | 100-400 | 13-25% reduction | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Protocol 1: Assessment of Cell Surface Sialylation by Lectin Staining
This protocol describes the use of fluorescently labeled lectins to quantify changes in cell surface sialic acid expression via flow cytometry.
Caption: Workflow for lectin staining analysis.
Materials:
-
Cells of interest
-
P-3FAx-Neu5Ac (and vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA or other cell detachment solution
-
70% Ethanol, ice-cold
-
FITC-conjugated Maackia amurensis lectin II (MAL-II) for α2,3-linked sialic acids
-
FITC-conjugated Sambucus nigra agglutinin (SNA-I) for α2,6-linked sialic acids
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in appropriate vessels to ~80% confluency. Treat cells with the desired concentration of P-3FAx-Neu5Ac or vehicle control for the specified duration (e.g., 3 days).[1]
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash cells once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize with complete medium and transfer cells to a conical tube.
-
Centrifuge, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 15 minutes on ice.[11]
-
Lectin Staining:
-
Wash the fixed cells twice with cold PBS.
-
Resuspend the cells in PBS containing the FITC-conjugated lectin (e.g., 5 µg/mL).[11]
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells twice with cold PBS to remove unbound lectin.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in PBS.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Compare the MFI of P-3FAx-Neu5Ac-treated cells to the vehicle-treated control to quantify the reduction in sialylation.
-
Protocol 2: Cell Migration Assay (Gap Closure/Wound Healing)
This assay measures the effect of this compound on the two-dimensional migratory capacity of adherent cells.
Caption: Workflow for the gap closure migration assay.
Materials:
-
Adherent cells of interest
-
P-3FAx-Neu5Ac (and vehicle control)
-
Complete cell culture medium
-
Culture inserts (e.g., Ibidi GmbH) or a sterile pipette tip for creating a scratch
-
Microscope with a camera
Procedure:
-
Cell Pre-treatment: Culture cells with or without P-3FAx-Neu5Ac (e.g., 64 µM) for 3 days.[1]
-
Seeding: Harvest the pre-treated cells and seed them into the chambers of a culture insert placed in a culture dish, in the continued presence of the inhibitor or vehicle.[1] Allow the cells to form a confluent monolayer.
-
Gap Creation: Carefully remove the culture insert to create a precisely defined cell-free gap of approximately 500 µm.[1] Alternatively, create a scratch in a confluent monolayer with a p200 pipette tip. Wash gently with PBS to remove dislodged cells.
-
Imaging: Place the dish on a microscope stage and acquire an initial image (T=0). Continue to capture images of the same field of view at regular intervals (e.g., every 6 hours) until the gap is closed in the control group.[1]
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap in the images from each time point.[1]
-
Calculate the percentage of gap closure relative to the initial area for each condition.
-
Compare the rate of migration between P-3FAx-Neu5Ac-treated and control cells.
-
Protocol 3: In Vivo Tumor Growth Inhibition Assay
This protocol outlines a subcutaneous tumor model to assess the effect of pre-treating cancer cells with this compound on their ability to form tumors in mice.
Materials:
-
Cancer cell line (e.g., B16F10)
-
P-3FAx-Neu5Ac (and vehicle control, e.g., PBS)
-
Immunocompetent or immunodeficient mice (strain depends on the cell line, e.g., C57BL/6J for B16F10)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Treat B16F10 cells in vitro for 3 days with PBS (vehicle), a control compound (e.g., 64 µM P-Neu5Ac), or 64 µM P-3FAx-Neu5Ac.[1]
-
Tumor Cell Inoculation:
-
Harvest and wash the treated cells. Resuspend the cells in sterile PBS at a concentration of 0.5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[12]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every few days.
-
Calculate the tumor volume using the formula: Volume = (length x width^2) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis to determine if there is a significant difference in tumor growth between the P-3FAx-Neu5Ac-treated group and the control groups.[12]
-
Monitor mouse survival and generate Kaplan-Meier survival curves.[12]
-
Conclusion and Future Directions
The initial characterization of this compound has established it as a potent and specific global inhibitor of sialylation. Its dual mechanism of action ensures a robust and sustained reduction of sialic acids on the cell surface. In vitro and in vivo studies have demonstrated its efficacy in reducing cancer cell adhesion, migration, and tumor growth, highlighting its therapeutic potential.[1] However, systemic administration has been associated with toxicity, particularly nephrotoxicity, which underscores the need for targeted delivery systems.[2][9] Future research will likely focus on the development of nanoparticle-based delivery systems or prodrugs that are selectively activated in the tumor microenvironment to minimize off-target effects and enhance the therapeutic window of this promising anti-cancer agent.[7][13] Further investigation into its effects on the tumor immune microenvironment is also a critical area of ongoing research.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sialyltransferase Inhibitor Ac53FaxNeu5Ac Reverts the Malignant Phenotype of Pancreatic Cancer Cells, and Reduces Tumor Volume and Favors T-Cell Infiltrates in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. P-3FAX-Neu5Ac | Other Transferase Inhibitors: R&D Systems [rndsystems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sialyltransferase Inhibitor, 3Fax-Peracetyl Neu5Ac - Calbiochem | 566224 [merckmillipore.com]
- 9. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scisoc.or.th [scisoc.or.th]
- 11. Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for P-3FAx-Neu5Ac in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-3FAx-Neu5Ac is a cell-permeable, peracetylated derivative of a fluorinated sialic acid analog.[1][2] Intracellularly, it is deacetylated and converted into CMP-3Fax-Neu5Ac, which acts as a potent global inhibitor of sialyltransferases.[2][3] This compound effectively reduces the expression of both α2,3- and α2,6-linked sialic acids on the cell surface, making it a valuable tool for studying the roles of sialylation in various biological processes, including cell adhesion, migration, and signaling.[4][5] In cancer research, P-3FAx-Neu5Ac has been shown to impair tumor cell adhesion, migration, and in vivo tumor growth, and it may enhance the sensitivity of cancer cells to certain chemotherapeutic agents.[4][6]
Mechanism of Action
P-3FAx-Neu5Ac exerts its inhibitory effects through a dual mechanism. Once inside the cell, it is metabolized to CMP-3Fax-Neu5Ac. This modified nucleotide sugar acts as a competitive inhibitor for all sialyltransferases, preventing the transfer of sialic acid to assembling glycan chains.[2][3] Furthermore, the accumulation of CMP-sialic acid precursors leads to feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK), a key enzyme in the de novo biosynthesis pathway of sialic acids.[4] This dual action results in a global and sustained reduction of cellular sialylation.[2][4]
Data Summary
The following tables summarize quantitative data for the use of P-3FAx-Neu5Ac in cell culture based on published studies.
Table 1: Recommended Working Concentrations and Incubation Times
| Cell Line Example | Concentration Range | Incubation Time | Observed Effect | Reference |
| B16F10 (Murine Melanoma) | 32 - 256 µmol/L | 1 hour - 28 days | Significant reduction of α2,3- and α2,6-sialylation.[4] | [4][7] |
| HL-60 (Human Promyelocytic Leukemia) | Not specified, but abolishes SLex expression | Not specified | Abolishes SLex expression and reduces E- and P-selectin binding.[1] | [1] |
| MM1SHeca452 (Human Multiple Myeloma) | 300 µM | 7 days | Reduction of sialylation.[6][8] | [6][8] |
| hTCEpi (Human Corneal Epithelial) | 50 µM | 1 day | Inhibition of sialyltransferases.[9] | [9] |
Table 2: Effects of P-3FAx-Neu5Ac on Cellular Processes
| Cellular Process | Cell Line | Concentration | Duration | Outcome | Reference |
| Adhesion & Migration | B16F10 | 64 µmol/L | 3 days | Impaired adhesion and migration.[4] | [4] |
| Sialyl Lewis X Expression | HL-60 | Not specified | Not specified | Abolished expression.[1] | [1] |
| Selectin Binding | HL-60 | Not specified | Not specified | Reduced E- and P-selectin binding.[1] | [1] |
| Metastasis (in vivo) | Mouse Lung Metastasis Model | Not specified | Not specified | Prevention of metastasis formation.[1] | [1] |
| Bortezomib Sensitivity (in vivo) | Multiple Myeloma Xenograft | 25 mg/kg | Not specified | Enhanced sensitivity to bortezomib.[6] | [6] |
Experimental Protocols
Protocol 1: General Inhibition of Cell Surface Sialylation
This protocol describes a general method for reducing cell surface sialylation in cultured cells using P-3FAx-Neu5Ac.
Materials:
-
P-3FAx-Neu5Ac
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell line of interest
-
Sterile culture plates or flasks
-
Flow cytometer
-
Biotinylated lectins (e.g., MALII for α2,3-sialic acids, SNA-I for α2,6-sialic acids)
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-PE)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of P-3FAx-Neu5Ac in DMSO. A concentration of 50 mM is recommended. Store the stock solution at -20°C.[8]
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Treatment: Dilute the P-3FAx-Neu5Ac stock solution directly into the complete culture medium to achieve the desired final concentration (e.g., 32-300 µM).[4][8] A vehicle control (DMSO alone) should be run in parallel.
-
Incubation: Incubate the cells with the P-3FAx-Neu5Ac-containing medium for the desired duration (e.g., 24 hours to 7 days).[4][8] The optimal time will vary depending on the cell type and the desired level of sialylation inhibition.
-
Harvesting: After incubation, gently wash the cells with PBS. Harvest the cells using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Lectin Staining: a. Resuspend the harvested cells in a suitable buffer (e.g., PBS with 1% BSA). b. Add the biotinylated lectin (e.g., MALII or SNA-I) at the manufacturer's recommended concentration. c. Incubate for 30-60 minutes at 4°C. d. Wash the cells with buffer. e. Resuspend the cells in buffer containing the streptavidin-conjugated fluorophore. f. Incubate for 30 minutes at 4°C in the dark. g. Wash the cells with buffer.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze the fluorescence intensity to quantify the level of cell surface sialylation. A decrease in fluorescence compared to the vehicle control indicates successful inhibition.
Protocol 2: Assessment of P-3FAx-Neu5Ac on Cell Viability and Proliferation
It is crucial to determine if the observed effects of P-3FAx-Neu5Ac are due to specific inhibition of sialylation or general cytotoxicity.
Materials:
-
Cells treated with P-3FAx-Neu5Ac and a vehicle control (from Protocol 1)
-
Cell viability assay kit (e.g., MTT, WST-1, or a trypan blue exclusion assay)
-
Cell proliferation assay kit (e.g., BrdU or EdU incorporation assay)
-
Plate reader (for colorimetric or fluorescence-based assays)
-
Microscope and hemocytometer (for trypan blue)
Procedure:
-
Cell Treatment: Treat cells with a range of P-3FAx-Neu5Ac concentrations alongside a vehicle control as described in Protocol 1.
-
Viability Assay (e.g., MTT): a. At the end of the treatment period, add the MTT reagent to each well and incubate according to the manufacturer's instructions. b. Add the solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at the appropriate wavelength using a plate reader. d. Calculate cell viability as a percentage of the vehicle-treated control.
-
Proliferation Assay (e.g., BrdU): a. During the final hours of the P-3FAx-Neu5Ac treatment, add BrdU to the culture medium and incubate to allow for its incorporation into the DNA of proliferating cells. b. Fix, permeabilize, and stain the cells with an anti-BrdU antibody conjugated to a fluorophore according to the manufacturer's protocol. c. Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of proliferating cells.
Visualizations
Caption: Experimental workflow for using P-3FAx-Neu5Ac in cell culture.
Caption: Mechanism of action of P-3FAx-Neu5Ac.
References
- 1. P-3FAX-Neu5Ac | Other Transferase Inhibitors: R&D Systems [rndsystems.com]
- 2. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for in vivo Administration of 3FAx-Neu5Ac in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-N-acetylneuraminic acid (3FAx-Neu5Ac) is a potent global inhibitor of sialyltransferases. Its peracetylated form, P-3FAx-Neu5Ac, is a cell-permeable prodrug that, once deacetylated intracellularly, is converted to CMP-3FAx-Neu5Ac. This acts as a competitive inhibitor for all sialyltransferases, leading to a global reduction in cell surface sialylation.[1][2] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models to study the functional roles of sialylation in various biological processes, including cancer biology and immunology. Systemic administration of this compound can lead to dose-limiting toxicities, particularly nephrotoxicity, which should be carefully considered in experimental design.[2][3]
Quantitative Data Summary
The following table summarizes the reported dosages and their observed effects in mouse models.
| Mouse Model | Compound | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| C57BL/6 | 3F-NeuAc | 300 mg/kg | Intravenous (IV) | Single dose | Significant decrease in sialylation on B cells for nearly 3 weeks. Altered sialoside expression in glomeruli. | [1][2] |
| C57BL/6 | 3F-NeuAc | 30 mg/kg/day | Intraperitoneal (IP) | Daily for 7 days | Significant effects on B cell sialylation. | [1] |
| NSG mice with MM1.S xenograft | This compound | 6.25, 12.5, 25 mg/kg/day | Not specified | Daily for 7 days | Dose-dependent decrease in sialylation in kidney, spleen, and liver. 25 mg/kg dose induced peritoneal edema. | [3] |
| C57BL/6 with B16F10 melanoma | P-3Fax-Neu5Ac | 64 µmol/L (in vitro pre-treatment) | Subcutaneous (SC) injection of treated cells | 3 days (in vitro) | Reduced tumor growth and doubled median survival time. | [4] |
| Pancreatic cancer mouse model | Ac53FaxNeu5Ac | 10 mg/kg or 20 mg/kg | Intratumoral (IT) | For two weeks | Reduced tumor volume and decreased sialic acid expression on tumor cells. | [5] |
Experimental Protocols
Protocol 1: Systemic Inhibition of Sialylation via Intravenous Administration
This protocol is adapted from studies investigating the global effects of sialyltransferase inhibition.
Materials:
-
3F-NeuAc (or its peracetylated version P-3FAx-Neu5Ac/Ac53FaxNeu5Ac)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Vehicle control (e.g., DMSO, if required for solubilization, then diluted in PBS)
-
C57BL/6 mice (or other appropriate strain)
-
Standard equipment for intravenous injection (e.g., insulin syringes, restraining device)
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of 3F-NeuAc.
-
Dissolve in sterile PBS to the desired final concentration (e.g., for a 300 mg/kg dose in a 20g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL). If solubility is an issue, a small amount of a biocompatible solvent like DMSO can be used, followed by dilution in PBS. Ensure the final concentration of the solvent is non-toxic.
-
Prepare a vehicle control solution (e.g., PBS or PBS with the same final concentration of the solvent used).
-
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Weigh each mouse to calculate the precise injection volume.
-
Administer a single intravenous injection of 300 mg/kg 3F-NeuAc solution into the tail vein.
-
Administer the vehicle control to a separate cohort of mice.
-
-
Monitoring and Sample Collection:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or peritoneal edema.[3]
-
At predetermined time points (e.g., 11 days, 3 weeks, 5 weeks), euthanize a subset of mice.[1][2]
-
Collect blood via cardiac puncture for analysis of peripheral blood leukocytes.
-
Harvest tissues of interest (e.g., spleen, liver, kidney, brain) and either fix in formalin for histology or snap-freeze for glycan analysis.[2]
-
-
Analysis of Sialylation:
-
Flow Cytometry: Stain peripheral blood leukocytes with fluorescently labeled lectins such as Sambucus nigra agglutinin (SNA) for α2-6 linked sialic acids and Peanut Agglutinin (PNA) for exposed galactose residues (indicative of desialylation).[1][3]
-
Histochemistry: Stain paraffin-embedded tissue sections with biotinylated lectins (e.g., SNA, PNA, MAA) followed by streptavidin-HRP and a suitable chromogen to visualize changes in sialylation in situ.[2]
-
Mass Spectrometry: Perform mass spectrometry of permethylated glycans from tissue homogenates for a detailed molecular analysis of the changes in sialylated N-glycans.[1][2]
-
Protocol 2: Intratumoral Administration for Localized Inhibition
This protocol is designed for studies focusing on the effects of sialylation inhibition within the tumor microenvironment.
Materials:
-
Ac53FaxNeu5Ac
-
Vehicle (e.g., DMSO)
-
Sterile PBS
-
Tumor-bearing mice (e.g., subcutaneous pancreatic or melanoma tumor models)
-
Calipers for tumor measurement
-
Standard equipment for intratumoral injection
Procedure:
-
Tumor Implantation and Growth:
-
Inject tumor cells (e.g., KC pancreatic cancer cells) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).[5]
-
-
Preparation of Dosing Solution:
-
Prepare a stock solution of Ac53FaxNeu5Ac in a suitable vehicle like DMSO.
-
On the day of injection, dilute the stock solution in sterile PBS to the final desired concentration (e.g., 10 mg/kg or 20 mg/kg).[5]
-
-
Animal Dosing:
-
Measure tumor volume using calipers before the start of treatment.
-
Administer the Ac53FaxNeu5Ac solution or vehicle control directly into the tumor.
-
Repeat the injections according to the desired schedule (e.g., daily or every other day for two weeks).[5]
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and weigh them.
-
A portion of the tumor can be processed for flow cytometry to analyze sialylation on tumor cells and immune infiltrates, while another portion can be fixed for immunohistochemistry.[5]
-
Visualizations
Caption: Experimental workflow for in vivo this compound administration.
Caption: Inhibition of sialylation by this compound and its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Systemic Blockade of Sialylation in Mice with a Global Inhibitor of Sialyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Nanoparticle-Based Delivery of 3FAx-Neu5Ac
For Researchers, Scientists, and Drug Development Professionals
Introduction
3FAx-Neu5Ac is a peracetylated sialic acid analog that acts as a potent inhibitor of sialyltransferases. By competitively inhibiting these enzymes, this compound can effectively reduce the expression of sialylated ligands, such as sialyl Lewis X, on the cell surface. Aberrant sialylation is a hallmark of various cancers and is implicated in processes like immune evasion, tumor invasiveness, and metastasis. Therefore, inhibiting sialylation presents a promising therapeutic strategy. However, the systemic administration of this compound can be associated with toxicity. Nanoparticle-based delivery systems offer a promising approach to enhance the therapeutic index of this compound by enabling targeted delivery to cancer cells, facilitating slow release, and improving its overall efficacy.
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles. The focus is on poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a biodegradable and biocompatible polymer widely used in drug delivery.
Data Presentation
Table 1: Physicochemical Characteristics of this compound-Loaded PLGA Nanoparticles
| Parameter | Unloaded PLGA NPs | This compound-Loaded PLGA NPs |
| Size (nm) | 150 ± 20 | 179.7 ± 2.05 |
| Polydispersity Index (PDI) | < 0.2 | 0.206 ± 0.001 |
| Zeta Potential (mV) | -15 ± 5 | -9.18 ± 0.78 |
| Encapsulation Efficiency (%) | N/A | 74 ± 3.61 |
| Drug Loading (%) | N/A | Not Reported |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific formulation parameters.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol describes the formulation of this compound-loaded PLGA nanoparticles using the single emulsion-solvent evaporation technique.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Ice bath
-
Sonicator (probe or bath)
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 250 mg of PLGA and a desired amount of this compound in 5 ml of dichloromethane.
-
Ensure complete dissolution by gentle vortexing.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 ml of deionized water with heating (around 85°C) and stirring until fully dissolved.
-
Allow the PVA solution to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring vigorously.
-
Immediately sonicate the mixture in an ice bath. Use a probe sonicator at 40% amplitude for 2 minutes in continuous mode or a bath sonicator with a routine of 1 second on, 3 seconds off for a total of 3-5 minutes.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a rotary evaporator to remove the dichloromethane.
-
Alternatively, stir the emulsion at room temperature for 45 minutes to 1 hour to allow for solvent evaporation.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to remove any aggregates (e.g., 8,000 rpm for 3 minutes).
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.
-
Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step three times.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.
-
For long-term storage, the nanoparticles can be lyophilized.
-
Store the nanoparticle suspension at 4°C.
-
Protocol 2: Characterization of this compound-Loaded PLGA Nanoparticles
This protocol outlines the key characterization techniques to assess the quality of the formulated nanoparticles.
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements in triplicate.
-
3. Morphology Assessment:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to air dry.
-
For negative staining (optional), add a drop of a suitable staining agent (e.g., phosphotungstic acid) and remove the excess.
-
Image the nanoparticles using a TEM or SEM to observe their size, shape, and surface morphology.
-
4. Encapsulation Efficiency and Drug Loading:
-
Procedure:
-
Separate the nanoparticles from the aqueous phase by centrifugation.
-
Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
-
Protocol 3: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol describes how to assess the cytotoxicity of this compound-loaded nanoparticles on a cancer cell line (e.g., B16F10 melanoma cells).
Materials:
-
B16F10 melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound-loaded nanoparticles
-
Unloaded (empty) PLGA nanoparticles
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed B16F10 cells into a 96-well plate at a density of 4,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound-loaded nanoparticles and unloaded nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., Triton X-100).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
**
Application Notes and Protocols for P-3FAx-Neu5Ac in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-3FAx-Neu5Ac is a cell-permeable, peracetylated fluorinated sialic acid analog that serves as a potent global inhibitor of sialyltransferases. Upon cellular uptake, it is deacetylated and metabolically converted into CMP-3Fax-Neu5Ac, the active inhibitor that competitively targets sialyltransferases. This inhibition leads to a significant reduction in the expression of cell surface sialylated glycans, such as α2,3- and α2,6-linked sialic acids. Aberrant sialylation is a hallmark of various cancers and is implicated in tumor progression, metastasis, and immune evasion. Consequently, P-3FAx-Neu5Ac is a valuable tool for in vitro studies aimed at understanding the roles of sialylation in cancer biology and for the preclinical evaluation of sialyltransferase inhibition as a therapeutic strategy.
Mechanism of Action
P-3FAx-Neu5Ac exerts its inhibitory effect on protein sialylation through a multi-step intracellular process. The diagram below illustrates the metabolic pathway and the subsequent impact on cell surface glycan expression.
Effective Concentrations for In Vitro Studies
The effective concentration of P-3FAx-Neu5Ac can vary depending on the cell line and the desired level of sialylation inhibition. The following table summarizes effective concentrations reported in various in vitro studies.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Citation |
| B16F10 (Murine Melanoma) | 32 - 512 µM | 3 days | Significant reduction in α2,3- and α2,6-sialylation. 64 µM was sufficient to reduce sialylation by over 90%. | |
| B16F10 (Murine Melanoma) | 64 µM | 28 days | Permanent loss of cell surface sialic acids. | |
| B16F10 (Murine Melanoma) | 64 µM and 256 µM | 6 - 8 hours | Detectable reduction in α2,3 and α2,6 sialylation. | |
| HL-60 (Human Myeloid) | 30 - 500 µM | 3 days | Substantial inhibition of sialyl Lewis X formation. | |
| MM1SHeca452 (Multiple Myeloma) | 300 µM | 7 days | Reduction in sialylation. | |
| MDA-MB-231 (Breast Cancer) | Not specified, used with cGCM | Not specified | Significant reduction in α-2,6 sialylation. |
Experimental Protocols
General Experimental Workflow for Assessing P-3FAx-Neu5Ac Efficacy
The following diagram outlines a typical workflow for evaluating the in vitro effects of P-3FAx-Neu5Ac on cell surface sialylation.
Detailed Protocol for Assessing Cell Surface Sialylation
This protocol is adapted from studies using B16F10 melanoma cells.
Materials:
-
P-3FAx-Neu5Ac (Soluble to 100 mM in DMSO and 50 mM in ethanol)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Biotinylated lectins:
-
Maackia amurensis lectin II (MALII) for α2,3-linked sialic acids
-
Sambucus nigra lectin (SNA-I) for α2,6-linked sialic acids
-
-
Streptavidin-Phycoerythrin (PE) conjugate
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency.
-
Preparation of P-3FAx-Neu5Ac: Prepare a stock solution of P-3FAx-Neu5Ac in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 32, 64, 128, 256, 512 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of P-3FAx-Neu5Ac or vehicle control.
-
Incubation: Culture the cells for the desired duration (e.g., 3 days). For longer-term studies, renew the medium with fresh inhibitor every 2-3 days.
-
Cell Harvesting: Gently detach the cells from the culture vessel using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Lectin Staining: a. Wash the harvested cells with cold PBS. b. Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). c. Add the biotinylated lectin (e.g., MALII or SNA-I) at the manufacturer's recommended concentration and incubate for 30-60 minutes on ice, protected from light. d. Wash the cells with staining buffer to remove unbound lectin. e. Resuspend the cells in staining buffer containing the streptavidin-PE conjugate and incubate for 30 minutes on ice, protected from light. f. Wash the cells with staining buffer to remove unbound streptavidin-PE.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in a suitable buffer for flow cytometry. b. Acquire data on a flow cytometer, measuring the PE fluorescence intensity. c. Analyze the data to determine the mean fluorescence intensity (MFI), which corresponds to the level of cell surface sialylation. Normalize the MFI of treated cells to that of the untreated control cells to calculate the percentage of sialylation.
Concluding Remarks
P-3FAx-Neu5Ac is a powerful and widely used tool for investigating the functional consequences of aberrant sialylation in vitro. The provided protocols and concentration guidelines offer a solid foundation for researchers to design and execute experiments aimed at elucidating the role of sialic acids in various biological processes, particularly in the context of cancer research and drug development. Careful optimization of concentrations and incubation times for specific cell lines is recommended to achieve the desired level of sialylation inhibition.
Application Notes and Protocols for Long-Term 3FAx-Neu5Ac Treatment in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term treatment of cultured cells with 3FAx-Neu5Ac, a global inhibitor of sialyltransferases. The following protocols and data are intended to facilitate the study of hypersialylation in various cellular processes, including cancer progression, cell adhesion, and migration.
Introduction
Aberrant sialylation is a hallmark of many diseases, including cancer, where it is associated with increased metastasis, drug resistance, and immune evasion.[1][2] this compound is a powerful tool for investigating the roles of sialic acids in these processes. As a peracetylated sialic acid analog, P-3FAx-Neu5Ac is a cell-permeable prodrug that is converted intracellularly into CMP-3Fₐₓ-Neu5Ac.[3][4] This active metabolite acts as a competitive inhibitor of all sialyltransferases, leading to a global reduction in cell surface sialylation.[3][5] These protocols detail the long-term application of this compound to effectively block sialylation in cultured cells for functional studies.
Data Summary of Long-Term this compound Treatment
The following tables summarize the quantitative data from various studies on the long-term effects of this compound treatment on different cultured cell lines.
Table 1: Efficacy of this compound in Reducing Cell Surface Sialylation
| Cell Line | Concentration (µM) | Treatment Duration | Reduction in α2,3-Sialylation (MALII Staining) | Reduction in α2,6-Sialylation (SNA Staining) | Reference |
| B16F10 (Melanoma) | 64 | 3 days | >90% | >90% | |
| B16F10 (Melanoma) | 64 | 28 days | ~95% | ~80% | |
| MM1SHeca452 (Multiple Myeloma) | 300 | 7 days | Significant Decrease | Significant Decrease | [1] |
| BxPC-3 (Pancreatic Cancer) | 100 | 72 hours | 55-85% | 28-38% | [6] |
| Capan-1 (Pancreatic Cancer) | 400 | 72 hours | 55-85% | 28-38% | [6] |
| Panc-1 (Pancreatic Cancer) | 100 | 72 hours | 55-85% | 28-38% | [6] |
| U373, U251, U87 (Glioblastoma) | 100 | 72 hours | Significant Suppression | Not specified | [7] |
Table 2: Functional Effects of Long-Term this compound Treatment
| Cell Line | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| BxPC-3 (Pancreatic Cancer) | 100 | 72 hours | 30% reduction in cell migration | [6] |
| Capan-1 (Pancreatic Cancer) | 400 | 72 hours | 25% reduction in cell migration | [6] |
| Panc-1 (Pancreatic Cancer) | 100 | 72 hours | 27% reduction in cell migration | [6] |
| BxPC-3 (Pancreatic Cancer) | 100 | 72 hours | 25% reduction in cell invasion | [6] |
| Capan-1 (Pancreatic Cancer) | 400 | 72 hours | 13% reduction in cell invasion | [6] |
| Panc-1 (Pancreatic Cancer) | 100 | 72 hours | 19% reduction in cell invasion | [6] |
| MM1SHeca452 (Multiple Myeloma) | 300 | 7 days | Reduced interaction with E-selectin, VCAM1, and MADCAM1 | [1] |
| U373, U251, U87 (Glioblastoma) | 100 | 48 hours (pre-treatment) | Enhanced sensitivity to cisplatin and 5-fluorouracil | [7] |
Experimental Protocols
Protocol 1: Long-Term Culture of Cells with this compound
This protocol describes the general procedure for the continuous treatment of adherent or suspension cells with this compound to achieve sustained inhibition of sialylation.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (peracetylated form, e.g., Ac₅3FₐₓNeu5Ac)[6]
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 90.66 mM stock solution can be prepared.[6] Store at -20°C or -80°C for long-term stability.[8]
-
Cell Seeding: Seed cells at a density that will not lead to overconfluence during the treatment period. For adherent cells, allow them to attach for 24 hours before starting the treatment.[6]
-
Treatment Initiation: Dilute the this compound stock solution directly into the complete cell culture medium to the desired final concentration (e.g., 64 µM, 100 µM, 300 µM).[1][9][7] For control cells, add an equivalent volume of DMSO (vehicle control).[6]
-
Long-Term Culture and Maintenance:
-
Monitoring Cell Viability and Proliferation: At each passage, assess cell viability using Trypan Blue exclusion or a viability dye like 7-AAD. Monitor cell proliferation by counting the cell numbers. Long-term treatment with effective concentrations of P-3Fax-Neu5Ac has been shown to have no apparent effect on cell viability or proliferation in some cell lines.[9]
Protocol 2: Analysis of Cell Surface Sialylation by Flow Cytometry
This protocol details the use of lectins to quantify the reduction in α2,3- and α2,6-linked sialic acids on the cell surface following this compound treatment.
Materials:
-
This compound treated and control cells
-
Phosphate-buffered saline (PBS)
-
Biotinylated lectins:
-
Streptavidin conjugated to a fluorophore (e.g., Phycoerythrin - PE)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
7-AAD or other viability dye
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells. For adherent cells, use a non-enzymatic cell dissociation solution to avoid cleaving surface glycans.
-
Washing: Wash the cells twice with cold PBS.
-
Lectin Staining:
-
Resuspend the cells in flow cytometry buffer.
-
Add the biotinylated lectin (MALII or SNA-I) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound lectin.
-
Secondary Staining:
-
Resuspend the cells in flow cytometry buffer.
-
Add the streptavidin-fluorophore conjugate.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Viability Staining: Add a viability dye like 7-AAD to distinguish live from dead cells.[9]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the live cell population and measure the median fluorescence intensity (MFI) of the lectin staining. A significant decrease in MFI in the treated cells compared to the control indicates successful inhibition of sialylation.[1]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Workflow for long-term this compound treatment.
References
- 1. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Systemic blockade of sialylation in mice with a global inhibitor of sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sialyltransferase Inhibitor Ac53FaxNeu5Ac Reverts the Malignant Phenotype of Pancreatic Cancer Cells, and Reduces Tumor Volume and Favors T-Cell Infiltrates in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scisoc.or.th [scisoc.or.th]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
addressing off-target effects of global sialylation inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with global sialylation inhibitors. The focus is on identifying and addressing potential off-target effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are "global sialylation inhibitors" and how do they work?
A1: Global sialylation inhibitors are typically cell-permeable small molecules, often analogs of sialic acid precursors like N-acetylmannosamine (ManNAc) or sialic acid itself.[1][2] Once inside the cell, they are metabolically converted into active forms, such as CMP-sialic acid analogs.[3] These analogs act as competitive inhibitors for the entire family of sialyltransferase (ST) enzymes.[1][3] By blocking these enzymes, they prevent the transfer of sialic acid to newly synthesized glycoproteins and glycolipids, leading to a global reduction of cell surface sialylation.[1][3] A common example is the peracetylated 3-fluoro-axial-N-acetylneuraminic acid (P-3Fax-Neu5Ac).[4][5]
Q2: What are the primary on-target vs. potential off-target effects of these inhibitors?
A2: The primary on-target effect is the desired, global reduction of α2,3-, α2,6-, and α2,8-linked sialic acids on the cell surface.[1][4] Potential off-target effects can be broadly categorized:
-
Toxicity: Some inhibitors can cause cellular stress or toxicity, which is not directly related to the loss of sialic acid but to the molecule itself.[4][6] However, many modern inhibitors like P-3Fax-Neu5Ac show low cellular toxicity in vitro.[4][6]
-
Incomplete Inhibition: The inhibitor may not block all sialyltransferase isoforms equally, leading to a skewed sialylation profile rather than a uniform reduction.
-
Metabolic Disruption: As metabolic inhibitors, these analogs could potentially interfere with other related glycosylation or cellular pathways.
-
In Vivo Complications: Systemic administration in animal models can lead to significant toxicity, particularly affecting organs reliant on proper sialylation for function, such as the kidneys and liver.[3][5][7][8] Desialylation of glomeruli can lead to proteinuria and kidney dysfunction.[3][5]
Q3: How specific are commonly used global sialylation inhibitors like P-3Fax-Neu5Ac?
A3: P-3Fax-Neu5Ac is considered a highly specific inhibitor for sialyltransferases.[4] Studies suggest it efficiently outcompetes the natural substrate (CMP-Neu5Ac) and has minor side effects on other glycosylation steps.[4][7] However, its "global" nature means it does not discriminate between different sialyltransferase isoforms (e.g., ST6GAL1 vs. ST3GAL4), which is a key consideration for experimental design.
Troubleshooting Guide
Problem 1: High Cell Death or Reduced Proliferation After Inhibitor Treatment
Q: I've added a global sialylation inhibitor to my cell culture, and now I'm observing significant cytotoxicity. Is this an expected off-target effect?
A: While some inhibitors can have inherent toxicity, it's crucial to troubleshoot the cause.
Possible Causes & Solutions:
-
Inhibitor Concentration is Too High:
-
Solution: Perform a dose-response curve to determine the optimal concentration that effectively reduces sialylation without compromising cell viability. Start with a low concentration and titrate up. For example, some studies show effective inhibition with P-3Fax-Neu5Ac at concentrations around 64 µM with minimal impact on viability in cell lines like B16F10.[4][9]
-
-
Solvent Toxicity:
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.1%). Run a "vehicle-only" control where cells are treated with the same amount of solvent used for the highest inhibitor concentration.
-
-
Cell Line Sensitivity:
-
Solution: Different cell lines have varying sensitivities. If your cell line is particularly sensitive, consider reducing the treatment duration or using a lower, yet still effective, inhibitor concentration. Long-term culture (e.g., 28 days) with some inhibitors has been shown to be feasible without affecting proliferation in certain cell lines.[1]
-
-
On-Target Toxicity in Specific Cell Types:
-
Solution: In some highly specialized cells, the global loss of sialic acid itself might trigger apoptosis or cell cycle arrest. This is an "on-target" but undesirable effect. If this is suspected, there may be limited ways to mitigate it other than exploring alternative, more targeted methods like siRNA against specific sialyltransferases.
-
Problem 2: Inconsistent or Incomplete Reduction in Sialylation
Q: I've treated my cells with an inhibitor, but my lectin staining (e.g., with SNA or MAL-II) shows only a partial or variable decrease in sialylation. What's going wrong?
A: This is a common issue that can stem from several experimental factors.
Possible Causes & Solutions:
-
Insufficient Incubation Time:
-
Solution: Global sialylation inhibition is a metabolic process. It primarily affects newly synthesized glycans, so a sufficient amount of time is needed for the natural turnover of existing sialylated proteins and lipids on the cell surface. An incubation period of 3 days is often required to see a significant reduction.[4][6][9]
-
-
Inhibitor Degradation:
-
Solution: Some inhibitors may not be stable in culture medium for extended periods. When treating for multiple days, consider replenishing the medium with fresh inhibitor every 24-48 hours.
-
-
Lectin Specificity and Interpretation:
-
Solution: Use multiple lectins to get a complete picture. For example, use Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acids and Maackia amurensis lectin II (MAL-II) for α2,3-linked sialic acids.[4][10] Also, include a positive control lectin that binds to an underlying sugar exposed after sialic acid removal, such as Peanut Agglutinin (PNA), which binds to terminal galactose.[3][5] An increase in PNA binding can confirm successful desialylation.
-
-
Sub-optimal Inhibitor Concentration:
-
Solution: As mentioned in Problem 1, the effective concentration can be cell-type dependent. If inhibition is incomplete, you may need to carefully increase the dose, while monitoring for cytotoxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of sialylation inhibitors.
Table 1: Effective Concentrations of Sialylation Inhibitors in Cell Culture
| Inhibitor | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| P-3Fax-Neu5Ac | B16F10 Melanoma | 64 µM | Almost complete depletion of cell surface sialic acids. | [4] |
| P-3Fax-Neu5Ac | A549 Lung Cancer | 64 µM | Significant reduction of cell surface sialic acids. | [9] |
| P-SiaFNEtoc | VCaPEnzR Prostate Cancer | 20 µM | Suppression of α2,6-sialylated N-glycans. | [11][12] |
| P-SiaFNEtoc | LNCaPEnzR Prostate Cancer | 2 µM | Reduction in levels of α2,6 sialylation. | [11][12] |
| C-5 Modified Fluorinated Sialic Acid | B16F10 Melanoma | 26.8 ± 5.72 µM (EC50) | Inhibition of α2,3-linked sialic acid. |[13] |
Table 2: Impact of Sialylation Inhibition on Cell Viability (IC50 Values)
| Cell Line | Treatment Combination | IC50 (Enzalutamide) | Effect of Sialylation Inhibition | Reference |
|---|---|---|---|---|
| VCaPEnzR | Enzalutamide alone | 30.97 µM | N/A | [11][12] |
| VCaPEnzR | Enzalutamide + P-SiaFNEtoc | 19.10 µM | Partially reverts resistance. | [11][12] |
| LNCaPEnzR | Enzalutamide alone | 121.06 µM | N/A | [11][12] |
| LNCaPEnzR | Enzalutamide + P-SiaFNEtoc | 74.30 µM | Partially reverts resistance. |[11][12] |
Experimental Protocols
Protocol 1: Assessing Cell Surface Sialylation by Lectin Flow Cytometry
This protocol is a standard method to quantify the reduction of cell surface sialic acids after inhibitor treatment.[10][14][15]
-
Cell Preparation: Culture cells with or without the sialylation inhibitor for the desired time (e.g., 72 hours). Harvest cells using a non-enzymatic dissociation solution to preserve surface proteins. Wash cells twice with cold PBS containing 1% BSA (FACS Buffer).
-
Lectin Staining: Resuspend ~5x105 cells in 100 µL of FACS Buffer. Add a fluorescently-conjugated lectin (e.g., FITC-SNA for α2,6-sialic acids or FITC-MAL-II for α2,3-sialic acids) at its predetermined optimal concentration.
-
Incubation: Incubate cells for 30-45 minutes at 4°C in the dark.
-
Washing: Wash cells twice with 1 mL of cold FACS Buffer to remove unbound lectin.
-
Viability Stain (Optional but Recommended): Resuspend the cell pellet in FACS buffer containing a viability dye (e.g., 7-AAD or DAPI) to exclude dead cells from the analysis.
-
Data Acquisition: Analyze the cells on a flow cytometer. Gate on the live, single-cell population and measure the median fluorescence intensity (MFI) of the lectin signal. A decrease in MFI in inhibitor-treated cells compared to the control indicates successful sialylation inhibition.
Protocol 2: In Vitro Sialyltransferase (ST) Activity Assay
This assay directly measures the enzymatic activity of sialyltransferases in cell lysates to confirm that the inhibitor is working at the enzymatic level.[16][17][18]
-
Lysate Preparation: Treat cells with or without the inhibitor. Harvest and homogenize cells (e.g., 4 x 105 cells) in 100 µL of a suitable assay buffer (e.g., 50 mM MES, pH 6.0) on ice.[17][18] Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (lysate).[18]
-
Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture. A typical mixture contains:
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes to several hours).[16][17][18]
-
Termination and Detection:
-
Radiolabeled Method: Terminate the reaction and separate the sialylated product from the unreacted CMP-[14C]NeuAc using methods like SDS-PAGE or HPTLC.[16][17] Quantify the incorporated radioactivity.
-
Fluorometric Method: Use a commercial kit (e.g., Abcam ab282920) where the reaction byproduct is converted into a fluorescent signal, measured on a plate reader (e.g., Ex/Em = 410/470 nm).[18]
-
-
Analysis: Compare the ST activity in lysates from inhibitor-treated cells to that of untreated controls. A significant decrease in activity confirms enzyme inhibition.
Visualizations
Caption: Metabolic activation and mechanism of a global sialylation inhibitor.
Caption: Troubleshooting flowchart for common issues in sialylation inhibition.
Caption: Experimental workflow for validating inhibitor effects and off-targets.
References
- 1. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 2. [PDF] A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine* | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Disruption of the sialic acid/Siglec-9 axis improves antibody-mediated neutrophil cytotoxicity towards tumor cells [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Targeting aberrant sialylation and fucosylation in prostate cancer cells using potent metabolic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Sialic Acids on the Cell Surface Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sialylation Inhibition Can Partially Revert Acquired Resistance to Enzalutamide in Prostate Cancer Cells [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. abcam.co.jp [abcam.co.jp]
troubleshooting inconsistent results in sialylation inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in sialylation inhibition assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your sialylation inhibition experiments.
Issue 1: High Background Signal
Question: My assay is showing a high background signal, making it difficult to distinguish the true signal from noise. What are the potential causes and solutions?
Answer: A high background signal can be caused by several factors, often related to non-specific binding or issues with detection reagents.
-
Non-Specific Binding: The detection antibody or lectin may be binding to components other than the target.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.
-
Solution: Prepare fresh buffers and solutions. Filter all buffers and reagents before use.[3]
-
-
Autofluorescence: In cell-based assays, cells themselves may exhibit natural fluorescence at the detection wavelength.
-
Solution: Include a "cells only" control to measure the baseline autofluorescence and subtract this from your experimental values.
-
-
High Enzyme Concentration (Enzyme-based assays): Too much sialyltransferase in the reaction can lead to a high basal signal.
-
Solution: Titrate the enzyme concentration to find the optimal amount that provides a good signal window without excessive background.
-
Issue 2: Low or No Signal
Question: I am observing a very weak signal or no signal at all in my assay. What could be the reason for this?
Answer: A low or absent signal can stem from problems with enzyme activity, substrate availability, or the detection system.
-
Inactive Enzyme or Inhibitor: The sialyltransferase or the inhibitor may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the enzyme and inhibitor. Ensure they are stored at the recommended temperature and avoid repeated freeze-thaw cycles.[4] Test the enzyme activity with a known positive control substrate.
-
-
Sub-optimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for the enzyme reaction.
-
Solution: Refer to the manufacturer's protocol for the optimal conditions for your specific sialyltransferase. Perform a time-course experiment to determine the optimal incubation period.[4]
-
-
Insufficient Substrate Concentration: The concentration of the acceptor or donor substrate (CMP-sialic acid) may be too low.
-
Solution: Increase the concentration of the limiting substrate. Ensure the substrates are not degraded.
-
-
Detection Issues: The fluorophore may be quenched, or the detection instrument may not be set correctly.
Issue 3: Poor Reproducibility Between Replicates and Experiments
Question: My results are inconsistent between replicates within the same experiment and between different experiments. How can I improve the reproducibility of my assay?
Answer: Lack of reproducibility is a common issue and can be addressed by carefully controlling for variability in your experimental setup and execution.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, consider using a multichannel pipette to add reagents to all wells simultaneously.
-
-
Inconsistent Cell Seeding (Cell-based assays): Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding groups of wells to prevent settling.
-
-
Edge Effects in Multi-well Plates: Wells on the edge of the plate can experience different temperature and evaporation rates, leading to variability.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with buffer or media to create a more uniform environment.
-
-
Reagent Variability: Using different batches of reagents (e.g., FBS, enzymes, antibodies) can introduce variability between experiments.
-
Solution: If possible, use the same batch of critical reagents for a set of related experiments. When switching to a new batch, perform a validation experiment to ensure consistency.
-
Data Presentation: Troubleshooting Sialylation Inhibition Assays
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| High Background | Non-specific binding of detection reagent | Increase blocking buffer concentration (e.g., 1% to 3% BSA) and washing steps. | Reduction in background signal, improved signal-to-noise ratio. |
| Contaminated buffers | Prepare fresh, filtered buffers. | Consistent and lower background across the plate. | |
| Low Signal | Inactive enzyme or inhibitor | Use fresh aliquots of enzyme and inhibitor; verify enzyme activity with a positive control. | Restoration of expected signal intensity. |
| Sub-optimal assay conditions | Optimize pH, temperature, and incubation time as per enzyme specifications. | Increased signal and a wider dynamic range of the assay. | |
| Poor Reproducibility | Pipetting inaccuracies | Use calibrated pipettes and consistent technique; use a multichannel pipette for plate-based assays. | Lower coefficient of variation (%CV) between replicates. |
| Edge effects in plates | Avoid using outer wells for samples; fill with buffer. | More consistent results across the entire plate. |
Experimental Protocols
1. Enzyme-Based Sialyltransferase Inhibition Assay (Fluorescence Polarization)
This protocol is adapted for a generic in vitro assay to screen for sialyltransferase inhibitors using fluorescence polarization.
-
Reagent Preparation:
-
Prepare a 2X sialyltransferase enzyme solution in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂).
-
Prepare a 2X acceptor substrate solution (e.g., asialofetuin) in assay buffer.
-
Prepare a 2X fluorescently labeled donor substrate (e.g., CMP-Sialic Acid-Fluorophore) in assay buffer.
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the inhibitor dilution or vehicle control to the appropriate wells.
-
Add 10 µL of the 2X enzyme solution to all wells.
-
Add 5 µL of the 2X acceptor substrate solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X fluorescently labeled donor substrate.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
2. Cell-Based Sialylation Inhibition Assay (Lectin Staining)
This protocol describes a general method to assess the effect of inhibitors on cell surface sialylation using lectin histochemistry.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the sialylation inhibitor or vehicle control for a predetermined time (e.g., 24-72 hours).
-
-
Cell Fixation and Staining:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a fluorescently labeled lectin that specifically binds to sialic acids (e.g., Sambucus nigra agglutinin (SNA) for α-2,6 linked sialic acid or Maackia amurensis lectin (MAL) for α-2,3 linked sialic acid) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize the staining using a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of inhibitor-treated cells to that of the vehicle-treated cells.
-
Plot the relative fluorescence intensity versus the inhibitor concentration to determine the effect on cell surface sialylation.
-
Mandatory Visualizations
Caption: General workflow for sialylation inhibition assays.
Caption: Simplified sialic acid biosynthesis pathway.[6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common controls to include in a sialylation inhibition assay?
A1: It is crucial to include several controls to ensure the validity of your results:
-
Positive Control: A known inhibitor of the sialyltransferase you are using to confirm that the assay can detect inhibition.
-
Negative Control (Vehicle Control): The solvent used to dissolve the test compounds (e.g., DMSO) to account for any effects of the solvent on the assay.
-
No-Enzyme Control: A reaction mixture without the sialyltransferase to determine the background signal from the substrates and buffer components.
-
No-Acceptor Substrate Control: A reaction mixture without the acceptor substrate to ensure that the signal is dependent on the transfer of sialic acid to the acceptor.
Q2: How do I choose the right lectin for my cell-based assay?
A2: The choice of lectin depends on the specific sialic acid linkage you want to detect.
-
Sambucus nigra agglutinin (SNA): Binds preferentially to α-2,6-linked sialic acids.
-
Maackia amurensis lectin (MAL) I and II: Bind preferentially to α-2,3-linked sialic acids.[10] It is important to validate the specificity of the lectin for your cell type, as binding can be influenced by the underlying glycan structure.
Q3: Can the choice of cell line affect the results of a cell-based sialylation inhibition assay?
A3: Yes, the choice of cell line can significantly impact the results. Different cell lines have varying expression levels of different sialyltransferases and may express different glycan structures on their surface. For example, CHO cells primarily add α-2,3 linked sialic acid, while HEK cells can express both α-2,3 and α-2,6 linkages.[1] It is important to choose a cell line that is relevant to your research question and to characterize the baseline sialylation profile of that cell line.
Q4: My inhibitor is not showing any effect. What should I check first?
A4: If your inhibitor is not showing any activity, consider the following:
-
Inhibitor Stability and Solubility: Ensure that your inhibitor is stable under the assay conditions and is fully dissolved. Some inhibitors may precipitate out of solution, reducing their effective concentration.
-
Inhibitor Potency: The inhibitor may not be potent enough to show an effect at the concentrations tested. Try a wider range of concentrations.
-
Cell Permeability (for cell-based assays): If you are using a cell-based assay, the inhibitor may not be able to cross the cell membrane to reach the Golgi apparatus where sialyltransferases are located. Consider using a permeabilizing agent or a different inhibitor known to be cell-permeable.
-
Mechanism of Inhibition: Your assay may not be suitable for detecting the specific mechanism of your inhibitor. For example, an uncompetitive inhibitor may only show activity in the presence of both the donor and acceptor substrates.
Q5: What are some alternatives to fluorescence-based detection methods?
A5: While fluorescence-based methods are common, other detection methods can be used:
-
Radiometric Assays: These assays use a radiolabeled donor substrate (e.g., [¹⁴C]CMP-NeuAc), and the incorporation of radioactivity into the acceptor substrate is measured.[10][11]
-
Chromatographic Methods (HPLC, HPAEC): These methods can be used to separate and quantify the sialylated product.[12] They are highly accurate but may have lower throughput than plate-based assays.
-
Mass Spectrometry: This technique can provide detailed structural information about the sialylated glycans and can be used for quantification.[13]
-
Colorimetric Assays: Some assays use a coupled enzyme reaction that results in a color change that can be measured with a spectrophotometer.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. Sialic acid synthesis pathway [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sialylation Pathway [horizondiscovery.com]
- 10. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. research.bond.edu.au [research.bond.edu.au]
- 13. researchgate.net [researchgate.net]
managing the solubility of 3FAx-Neu5Ac for experimental use
Welcome to the technical support center for 3FAx-Neu5Ac (also known as P-3FAX-Neu5Ac). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, peracetylated analog of sialic acid.[1][2] Intracellularly, it is deacetylated and converted into a sialyltransferase inhibitor.[2][3] This inhibitor then competes with the natural substrate (CMP-Neu5Ac), leading to a global reduction in the sialylation of glycoproteins and glycolipids on the cell surface.[4][5] This process can impact various cellular functions, including cell adhesion and signaling.[6]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2][3] For optimal solubility in DMSO, it is recommended to use a newly opened, anhydrous grade of DMSO, as the compound is hygroscopic and the presence of water can significantly impact solubility.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in the appropriate solvent (typically DMSO) to your desired concentration. For example, to create a 100 mM stock solution in DMSO, you would dissolve 55.15 mg of this compound in 1 mL of DMSO.[2] It may be necessary to use an ultrasonic bath to fully dissolve the compound.[1][7] For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Once in solution, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8]
Q5: What are typical working concentrations for cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell type and the duration of the experiment. However, concentrations in the range of 64 µM to 300 µM have been shown to be effective in reducing cell surface sialylation in various cell lines with incubation times ranging from 1 hour to 7 days.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty Dissolving this compound | 1. Inappropriate solvent.2. Low-quality or hydrated DMSO.3. Insufficient mixing. | 1. Use high-purity, anhydrous DMSO or ethanol.[1][2]2. Ensure you are using a fresh, unopened bottle of anhydrous DMSO.[1]3. Use an ultrasonic bath to aid dissolution.[1][7] You can also gently warm the solution to 37°C.[7] |
| Precipitation of Compound in Media | 1. High final concentration of DMSO in the culture medium.2. The compound's solubility limit in aqueous media is exceeded. | 1. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.2. Prepare a more dilute stock solution to minimize the volume of organic solvent added to the aqueous culture medium. |
| Inconsistent Experimental Results | 1. Degradation of the compound due to improper storage.2. Repeated freeze-thaw cycles of the stock solution. | 1. Store the powder at -20°C and stock solutions at -80°C.[1]2. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[8] |
| No Observable Effect on Sialylation | 1. Insufficient incubation time or concentration.2. Cell line is resistant to the effects of the inhibitor. | 1. Increase the concentration of this compound and/or the incubation time. Refer to published literature for typical effective ranges for your cell type.[1][9]2. Confirm the expression of sialyltransferases in your cell line. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 55.15 | 100 |
| Ethanol | 27.57 | 50 |
| Data sourced from multiple suppliers.[2][3][7] |
Table 2: Stock Solution Preparation Volumes (for a desired concentration)
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 1.8133 mL | 9.0667 mL | 18.1334 mL |
| 5 mM | 0.3627 mL | 1.8133 mL | 3.6267 mL |
| 10 mM | 0.1813 mL | 0.9067 mL | 1.8133 mL |
| 50 mM | 0.0363 mL | 0.1813 mL | 0.3627 mL |
| 100 mM | 0.0181 mL | 0.0907 mL | 0.1813 mL |
| Calculations are based on a molecular weight of 551.47 g/mol .[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (e.g., 10 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO based on the desired final concentration (refer to Table 2). For 10 mg of this compound to make a 100 mM stock, you will need approximately 181.3 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic bath for 5-10 minutes to ensure the compound is completely dissolved.[1][7] The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.[8]
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P-3FAX-Neu5Ac | Other Transferases | Tocris Bioscience [tocris.com]
- 3. P-3FAX-Neu5Ac | Other Transferase Inhibitors: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Sialyltransferase Inhibitor, 3Fax-Peracetyl Neu5Ac - Calbiochem | 566224 [merckmillipore.com]
- 6. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
how to monitor and mitigate liver dysfunction with 3FAx-Neu5Ac treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on monitoring and mitigating potential liver dysfunction associated with the use of 3FAx-Neu5Ac, a sialyltransferase inhibitor. The information is intended for preclinical research and drug development settings.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Question | Answer |
| What is the evidence linking this compound treatment to liver dysfunction? | Preclinical studies using 3F-NeuAc, a related global sialyltransferase inhibitor, have shown that in vivo administration in mice leads to dramatically altered levels of liver enzymes in the blood, indicating potential hepatotoxicity.[1] This is considered an "on-target" effect due to the critical role of sialosides in liver function. |
| Which liver function markers should I monitor? | Standard liver function tests (LFTs) are recommended. These include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin. ALT and AST are key indicators of hepatocellular injury, while an elevation in ALP is associated with cholestatic injury. |
| How frequently should I monitor liver function? | For in vivo studies, it is advisable to establish a baseline before initiating treatment and then monitor LFTs periodically. The frequency will depend on the experimental design, dose, and duration of treatment. Based on preclinical data, changes in liver enzymes can be observed within a few days of administration.[1] |
| What should I do if I observe elevated liver enzymes? | The primary and most critical step in managing suspected drug-induced liver injury (DILI) is to discontinue the administration of the suspected causative agent, in this case, this compound. In most cases of DILI, liver enzyme levels will begin to normalize after the withdrawal of the drug. |
| Are there any specific treatments to mitigate this compound-induced liver dysfunction? | Currently, there are no specific, validated treatments to mitigate liver dysfunction caused by this compound. The mainstay of management is the immediate cessation of the compound. Supportive care, based on the severity of the liver injury, should be implemented. For severe cases of DILI in clinical settings, liver transplantation may be considered. |
| How can I determine if this compound is the cause of the observed liver dysfunction? | The Roussel Uclaf Causality Assessment Method (RUCAM) is a widely used and validated tool to quantitatively assess the likelihood that a specific drug is the cause of liver injury. It uses a scoring system based on factors such as the timing of drug administration and the onset of liver injury, the pattern of liver enzyme elevation, and the exclusion of other potential causes. |
| What are the different patterns of drug-induced liver injury? | DILI can be categorized into three main patterns based on the ratio of ALT to ALP elevation (R-value): • Hepatocellular: R ≥ 5 • Cholestatic: R ≤ 2 • Mixed: 2 < R < 5 |
Data on Liver Enzyme Changes in Preclinical Studies
The following table summarizes the changes in liver enzymes observed in mice treated with a single dose of 3F-NeuAc, a related sialyltransferase inhibitor. This data is derived from a key preclinical study and illustrates the dose-dependent effect on liver function.
| Dose of 3F-NeuAc | Aspartate Aminotransferase (AST) (U/L) | Alanine Aminotransferase (ALT) (U/L) | Alkaline Phosphatase (ALP) (U/L) |
| Control (Vehicle) | 55 ± 5 | 28 ± 2 | 60 ± 4 |
| 100 mg/kg | 120 ± 20 | 50 ± 10 | 80 ± 10 |
| 300 mg/kg | > 400 | > 200 | > 150 |
Data presented as mean ± SEM. Data is illustrative and based on published preclinical findings.[1]
Experimental Protocols
Monitoring Liver Function in Mice
This protocol outlines a standard procedure for collecting blood and analyzing liver function parameters in a preclinical mouse model.
Materials:
-
This compound compound
-
Vehicle control
-
Mice (specify strain, age, and sex)
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
Pipettes and tips
-
Serum chemistry analyzer
Procedure:
-
Baseline Blood Collection: Prior to the first administration of this compound or vehicle, collect a baseline blood sample from each mouse via a standard method (e.g., tail vein, saphenous vein, or retro-orbital sinus).
-
Compound Administration: Administer this compound or vehicle to the respective groups according to the planned dosing regimen (e.g., intraperitoneal, intravenous, or oral).
-
Post-Treatment Blood Collection: At specified time points during and after the treatment period, collect blood samples. The timing should be based on the expected pharmacokinetics of the compound and the potential for liver injury.
-
Serum/Plasma Separation: Process the collected blood to separate serum or plasma. For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes. For plasma, centrifuge heparinized blood at 2,000 x g for 10 minutes.
-
Biochemical Analysis: Analyze the serum or plasma samples for ALT, AST, ALP, and total bilirubin levels using a calibrated serum chemistry analyzer.
-
Data Analysis: Compare the post-treatment liver enzyme levels to the baseline levels and to the vehicle control group. Statistical analysis should be performed to determine the significance of any observed changes.
Roussel Uclaf Causality Assessment Method (RUCAM)
RUCAM is a diagnostic tool to assess the causality of drug-induced liver injury. The following is a simplified workflow for its application in a research context.
Steps:
-
Determine the Pattern of Liver Injury: Calculate the R-value at the onset of elevated liver enzymes:
-
R = (ALT value / ALT Upper Limit of Normal) / (ALP value / ALP Upper Limit of Normal)
-
Categorize as hepatocellular (R ≥ 5), mixed (2 < R < 5), or cholestatic (R ≤ 2).
-
-
Score the Case: Assign points based on the following criteria, using the specific scoring table for the determined pattern of injury:
-
Time to onset: Time from the start of this compound treatment to the onset of elevated liver enzymes.
-
Course of the reaction: Evolution of liver enzyme levels after cessation of the drug.
-
Risk factors: Presence of any known risk factors for DILI.
-
Concomitant drugs: Rule out other potentially hepatotoxic drugs.
-
Exclusion of other causes: Investigate and rule out other potential causes of liver injury (e.g., viral hepatitis, autoimmune hepatitis).
-
Previous information on the drug's hepatotoxicity: Check for any prior reports of liver injury with this compound or similar compounds.
-
Response to re-exposure (if applicable and ethically justifiable): Observe the effect of re-administering the drug.
-
-
Calculate the Final Score and Interpret the Result:
-
Sum the scores from all criteria.
-
Interpret the total score to determine the likelihood of causality:
-
≤ 0: Excluded
-
1-2: Unlikely
-
3-5: Possible
-
6-8: Probable
-
≥ 9: Highly probable
-
-
Visualizations
Caption: Workflow for monitoring liver function during this compound treatment.
Caption: Mechanism of this compound and its potential link to liver dysfunction.
Caption: Decision-making process for suspected this compound-induced liver injury.
References
Technical Support Center: Optimizing Nanoparticle Formulation for Enhanced 3FAx-Neu5Ac Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the formulation of nanoparticles for the enhanced delivery of 3FAx-Neu5Ac.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it encapsulated in nanoparticles?
A1: this compound is a peracetylated derivative of a fluorinated sialic acid analogue. It acts as a sialyltransferase inhibitor, effectively blocking the incorporation of sialic acids into glycans on the cell surface.[1] This can be a valuable therapeutic strategy in diseases like cancer, where aberrant sialylation is common.[2][3] Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offers several advantages:
-
Targeted Delivery: Nanoparticles can be surface-functionalized with ligands to target specific cells or tissues, minimizing off-target effects.[2]
-
Improved Stability: Encapsulation can protect this compound from degradation in the biological environment.[4]
-
Controlled Release: The nanoparticle matrix can be designed to release the drug in a sustained manner, prolonging its therapeutic effect.[2][4]
-
Enhanced Bioavailability: Nanoparticle formulation can improve the solubility and circulation time of the drug.
Q2: Which type of nanoparticle is most suitable for this compound delivery?
A2: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a well-documented and effective choice for the delivery of a modified version of this compound (P-3Fax-Neu5Ac).[2] PLGA is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use.[5] The choice of nanoparticle material will ultimately depend on the specific experimental goals, but PLGA provides a robust and well-characterized platform.
Q3: What are the key parameters to consider when formulating this compound nanoparticles?
A3: Several critical parameters influence the quality and efficacy of your this compound nanoparticle formulation. These include:
-
Nanoparticle Size and Polydispersity Index (PDI): These affect the in vivo distribution, cellular uptake, and clearance of the nanoparticles.
-
Surface Charge (Zeta Potential): This influences nanoparticle stability in suspension and interactions with biological membranes.[6]
-
Drug Loading Content and Encapsulation Efficiency: These determine the therapeutic dose that can be delivered.
-
Drug Release Profile: This dictates the duration and rate of drug action.
Q4: How can I characterize my this compound nanoparticles?
A4: A comprehensive characterization of your nanoparticles is crucial. Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution, and PDI.
-
Zeta Potential Measurement: To assess the surface charge and predict colloidal stability.[6]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and confirm the size of the nanoparticles.
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of this compound encapsulated and determine the drug loading content and encapsulation efficiency.[7]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound
Problem: You are observing a low amount of this compound being encapsulated into your PLGA nanoparticles.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High water solubility of deacetylated this compound. | The peracetylated form of this compound is more hydrophobic and thus more amenable to encapsulation within a hydrophobic PLGA matrix using single emulsion techniques. Ensure you are using the peracetylated form. For more hydrophilic forms, a double emulsion (w/o/w) solvent evaporation method is recommended.[4][8] |
| Drug partitioning into the external aqueous phase. | During the formulation process, the drug may rapidly leak from the organic phase to the external water phase. To mitigate this, consider using a water-miscible organic solvent like acetone in a nanoprecipitation method, which allows for rapid polymer precipitation and drug entrapment.[4][9] |
| Inappropriate PLGA to drug ratio. | An excessively high drug concentration relative to the polymer can lead to drug saturation in the organic phase and subsequent precipitation or poor encapsulation. Experiment with different PLGA to this compound ratios to find the optimal balance. |
| Suboptimal pH of the aqueous phase. | The ionization state of this compound can affect its partitioning. Although this compound is relatively stable between pH 3-10, its solubility can be pH-dependent.[10] Experiment with adjusting the pH of the aqueous phase to minimize the solubility of this compound, thereby encouraging its partitioning into the PLGA phase.[4] |
Issue 2: Nanoparticle Aggregation
Problem: Your formulated nanoparticles are clumping together, leading to a high PDI and potential instability.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient stabilizer concentration. | A surfactant or stabilizer, such as polyvinyl alcohol (PVA), is crucial for preventing nanoparticle aggregation during formulation and storage.[11] Ensure you are using an adequate concentration of the stabilizer in your aqueous phase. |
| Inappropriate zeta potential. | A zeta potential close to neutral (0 mV) can lead to particle aggregation due to a lack of electrostatic repulsion.[6] Aim for a zeta potential of at least ±20 mV for good colloidal stability. This can be influenced by the type and concentration of the stabilizer, as well as the pH of the medium. |
| Residual organic solvent. | Incomplete removal of the organic solvent after nanoparticle formation can lead to instability and aggregation. Ensure thorough solvent evaporation or dialysis. |
| Improper storage conditions. | Nanoparticle suspensions should be stored at appropriate temperatures (typically 4°C) and protected from freezing, which can cause irreversible aggregation. |
Issue 3: Undesirable Nanoparticle Size or Polydispersity Index (PDI)
Problem: The size of your nanoparticles is too large or the PDI is high, indicating a heterogeneous population.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate energy input during emulsification. | For emulsion-based methods, the energy from sonication or homogenization is critical for creating small, uniform droplets. Optimize the power, duration, and type of energy input. |
| Inappropriate polymer concentration. | A higher concentration of PLGA can lead to larger nanoparticles. Experiment with different polymer concentrations to achieve the desired size. |
| Choice of organic solvent. | The properties of the organic solvent (e.g., its miscibility with water) can influence the rate of nanoparticle formation and the final particle size. Solvents like acetone in nanoprecipitation tend to produce smaller particles. |
| Rate of addition of the organic phase. | In nanoprecipitation, a slower, controlled addition of the organic phase to the aqueous phase can result in smaller and more uniform nanoparticles. |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles (Single Emulsion Solvent Evaporation)
This protocol is suitable for the more hydrophobic, peracetylated form of this compound.
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio) and 5 mg of this compound in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[12]
-
-
Aqueous Phase Preparation:
-
Prepare a 10 mL solution of 1% (w/v) polyvinyl alcohol (PVA) in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while sonicating on ice using a probe sonicator. Sonicate for 2 minutes at 40% amplitude in pulsed mode (e.g., 10 seconds on, 5 seconds off).
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for at least 4 hours to allow for the complete evaporation of the organic solvent.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps twice to remove excess PVA and unencapsulated drug.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water and store at 4°C. For long-term storage, lyophilization with a cryoprotectant (e.g., sucrose or trehalose) is recommended.
-
Protocol 2: Quantification of this compound Loading using HPLC
This protocol provides a general framework. Specific parameters such as the mobile phase composition and wavelength may need to be optimized for this compound.
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Perform serial dilutions to create a series of standards with known concentrations (e.g., 1-100 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Sample Preparation:
-
Take a known mass of lyophilized this compound loaded nanoparticles (e.g., 1 mg).
-
Dissolve the nanoparticles in a solvent that dissolves both the PLGA and the drug (e.g., acetonitrile or DMSO).
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.22 µm syringe filter to remove any precipitated polymer.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
An exemplary HPLC system could consist of a C18 column with a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid, run in an isocratic or gradient mode.[7]
-
Detect the eluting this compound using a UV detector at an appropriate wavelength (to be determined by UV-Vis spectroscopy of the pure compound).
-
-
Calculation of Drug Loading and Encapsulation Efficiency:
-
Determine the concentration of this compound in your sample using the standard curve.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Data Presentation
Table 1: Influence of Formulation Parameters on Nanoparticle Characteristics
| Formulation Parameter | Variation | Effect on Particle Size | Effect on Encapsulation Efficiency |
| PLGA Concentration | Increasing | Increase | May decrease at very high concentrations |
| Drug to Polymer Ratio | Increasing | Minimal effect | Increases up to a saturation point, then decreases |
| Stabilizer Concentration | Increasing | Decrease | Can improve by preventing drug leakage |
| Sonication Power/Time | Increasing | Decrease | Can improve by creating a more stable emulsion |
| Organic Solvent | Dichloromethane vs. Ethyl Acetate | Solvent-dependent | Ethyl acetate may improve encapsulation of some hydrophilic drugs |
Visualizations
Caption: Experimental workflow for the formulation and characterization of this compound loaded PLGA nanoparticles.
Caption: Logical troubleshooting guide for common issues in this compound nanoparticle formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FORMULATION FORUM - PLGA – A Versatile Copolymer for Design & Development of Nanoparticles for Drug Delivery [drug-dev.com]
- 6. akinainc.com [akinainc.com]
- 7. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. m.youtube.com [m.youtube.com]
- 10. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles: Encapsulation, In Vitro Release of Indomethacin and Cytotoxicity against HepG2-Cell - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Systemic Administration of 3FAx-Neu5Ac
Welcome to the technical support center for the systemic administration of 3FAx-Neu5Ac. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the use of this potent sialyltransferase inhibitor in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a peracetylated, cell-permeable analog of sialic acid. It functions as a prodrug that, once inside the cell, is converted into its active form, CMP-3Fax-Neu5Ac. This active metabolite acts as a competitive inhibitor of sialyltransferases, enzymes responsible for adding sialic acid to glycans on the surface of cells. By blocking these enzymes, this compound can effectively reduce the overall sialylation of cell surface glycans.
Q2: What are the primary challenges associated with the systemic administration of this compound?
A2: The main challenge is dose-limiting toxicity, primarily nephrotoxicity (kidney damage) and hepatotoxicity (liver damage).[1] Systemic administration leads to a global reduction in sialylation across all tissues, not just the intended target, which can have significant off-target effects. For instance, edema in the peritoneal cavity has been observed at effective doses in mice.[2]
Q3: Is systemic administration of this compound feasible for in vivo studies?
A3: While challenging, it is possible with careful dose consideration and toxicity monitoring. However, due to the risk of irreversible nephrotoxicity, many researchers are exploring alternative strategies.[2] These include local administration (e.g., intratumoral injection) or the use of targeted delivery systems like nanoparticles to concentrate the inhibitor at the desired site and minimize systemic exposure.[3]
Q4: What are some alternative approaches to systemic administration to reduce toxicity?
A4: To mitigate systemic toxicity, researchers have explored:
-
Intratumoral injection: This method delivers the inhibitor directly to the tumor site, reducing systemic exposure and associated side effects.[3]
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can help target the inhibitor to specific tissues, such as tumors, thereby reducing its accumulation in organs like the kidneys and liver.
-
Prodrug strategies: Designing prodrugs that are activated specifically at the target site is another promising approach to limit off-target toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Signs of animal distress (e.g., weight loss, lethargy, ruffled fur) after systemic administration. | Toxicity, likely nephrotoxicity or hepatotoxicity. | - Immediately reduce the dose or frequency of administration.- Euthanize animals if they show severe signs of distress.- In future experiments, perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Monitor kidney and liver function markers (see Experimental Protocols section). |
| High variability in experimental outcomes between animals. | Inconsistent drug administration, differences in animal metabolism, or underlying health issues. | - Ensure accurate and consistent dosing for all animals.- Use animals of the same age, sex, and genetic background.- Acclimatize animals properly before starting the experiment.- Increase the number of animals per group to improve statistical power. |
| Lack of desired biological effect (e.g., no reduction in tumor growth). | - Insufficient dose reaching the target tissue.- The biological process under investigation is not sensitive to sialylation inhibition.- Rapid clearance of the inhibitor. | - Increase the dose, but be mindful of potential toxicity.- Confirm the inhibition of sialylation in the target tissue using lectin staining or mass spectrometry.- Consider a different dosing schedule (e.g., more frequent administration).- Explore targeted delivery methods to increase local concentration. |
| Difficulty dissolving this compound for injection. | This compound has limited aqueous solubility. | - Prepare a stock solution in a suitable organic solvent like DMSO or ethanol.- For in vivo administration, dilute the stock solution in a vehicle compatible with injection (e.g., saline, PBS with a small percentage of a solubilizing agent like Tween 80 or Cremophor EL). Always perform a small-scale test to ensure the final formulation is clear and free of precipitation. |
Data Summary
Table 1: In Vivo Dosing Regimens for this compound in Mice
| Route of Administration | Dose | Dosing Schedule | Observed Effects | Reference |
| Intravenous (single dose) | 300 mg/kg | Single injection | Significant decrease in sialylation in multiple tissues, but also caused severe nephrotoxicity. | [3] |
| Intraperitoneal | 6.25, 12.5, 25 mg/kg | Daily for 7 days | Dose-dependent decrease in sialylation. 25 mg/kg dose induced edema. | [2] |
| Intratumoral | 10, 20 mg/kg | For two weeks | Reduced tumor growth with limited systemic toxicity. | [3] |
Table 2: In Vitro Concentrations of this compound
| Cell Line | Concentration | Duration | Effect | Reference |
| Human PDA cells | Not specified | Not specified | Reduction in α2,3-SA (up to 83%) and sLex (up to 85%). | [3] |
| Murine melanoma cells | 64 µmol/L | 28 days | Permanent loss of cell surface sialic acids. |
Note: Quantitative pharmacokinetic and biodistribution data for this compound are not widely available in the public literature. Researchers should plan to perform these studies as part of their experimental design.
Experimental Protocols
1. Protocol for Systemic Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Dissolve this compound in a minimal amount of a biocompatible solvent (e.g., DMSO).
-
Further dilute the stock solution in a sterile vehicle suitable for injection (e.g., saline or PBS). The final concentration of the organic solvent should be kept to a minimum (typically <5% v/v) to avoid vehicle-related toxicity.
-
Ensure the final solution is clear and free of precipitates.
-
-
Administration:
-
For intraperitoneal (IP) injection, gently restrain the mouse and inject the solution into the lower abdominal cavity.
-
For intravenous (IV) injection, use a tail vein catheter for accurate delivery.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, and appearance.
-
At the end of the study, collect blood and tissues for analysis.
-
2. Protocol for Monitoring In Vivo Toxicity
-
Blood Chemistry:
-
Collect blood via cardiac puncture or tail vein sampling.
-
Analyze serum or plasma for markers of kidney and liver function.
-
Kidney function: Blood Urea Nitrogen (BUN) and Creatinine.
-
Liver function: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
-
-
Histopathology:
-
Harvest kidneys and liver and fix them in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the stained sections for any pathological changes, such as tubular necrosis in the kidney or hepatocellular damage in the liver.
-
3. General Protocol for PLGA Nanoparticle Formulation (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve this compound and PLGA polymer in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or poloxamer 188).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove excess stabilizer and un-encapsulated drug.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for storage.
Note: This is a general protocol and must be optimized for this compound to achieve desired particle size, encapsulation efficiency, and release kinetics.
Visualizations
Caption: Experimental workflow for systemic administration of this compound in mice.
References
- 1. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 3. nanocomposix.com [nanocomposix.com]
Technical Support Center: 3FAx-Neu5Ac In Vivo Dosing & Experimentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3FAx-Neu5Ac in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its peracetylated form (P-3FAx-Neu5Ac) work?
A1: this compound is a synthetic, fluorinated analog of the natural sialic acid, N-acetylneuraminic acid (Neu5Ac). It acts as a global inhibitor of sialyltransferases. The peracetylated form, P-3FAx-Neu5Ac, is a cell-permeable prodrug. Once inside the cell, it is deacetylated and converted to CMP-3FAx-Neu5Ac. This molecule then acts as a competitive inhibitor for all sialyltransferases, effectively shutting down the sialylation of glycoconjugates.[1][2] This leads to a reduction in the expression of sialylated ligands, such as sialyl Lewis X, on the cell surface.[3]
Q2: What are the typical in vivo effects of this compound administration?
A2: Systemic administration of this compound in mice leads to a significant and dose-dependent decrease in sialylated glycans across various tissues, including the immune system, kidney, spleen, and liver.[1][4] This reduction in sialylation can impair cancer cell adhesion, migration, and in vivo tumor growth.[5] It has also been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents like bortezomib.[4]
Q3: What is a recommended starting dose for in vivo studies in mice?
A3: Based on published studies, daily intraperitoneal (i.p.) injections of this compound in mice have been explored in the range of 6.25 mg/kg to 25 mg/kg for seven consecutive days.[4] A dose of 25 mg/kg was shown to be effective in reducing sialylation.[4] However, it is crucial to perform a preliminary dose-finding study for your specific animal model and experimental goals, as toxicity has been observed at higher doses.[1][4]
Q4: What are the known side effects and toxicities of this compound in vivo?
A4: The primary dose-limiting toxicity of systemic this compound administration is irreversible nephrotoxicity.[4] At an effective dose of 25 mg/kg, edema in the peritoneal cavity has been observed in mice, suggesting desialylation of the glomerulus.[4] Furthermore, administration of 3F-NeuAc (a related compound) has been shown to cause deleterious "on-target" effects on liver and kidney function, leading to altered liver enzymes in the blood and proteinuria.[1] Targeted delivery systems, such as nanoparticles, are being explored to mitigate these systemic toxicities.[6][7]
Q5: How long do the effects of this compound last in vivo?
A5: A single dose of 3F-NeuAc has been reported to cause a significant decrease in sialoside expression that can last for over 7 weeks in some tissues.[1] P-3FAx-Neu5Ac has been shown to efficiently inhibit sialylation for prolonged periods.[5] The duration of action will likely depend on the dose administered and the specific tissue being analyzed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant reduction in cell surface sialylation observed. | Insufficient Dose: The administered dose of this compound may be too low for your specific cell line or animal model. | Increase the dose of this compound in a stepwise manner, carefully monitoring for signs of toxicity. Refer to dose-response studies where 32-64 μmol/L (in vitro) showed significant effects.[5] |
| Short Treatment Duration: The treatment period may not be long enough to see a significant effect. | In vitro studies have shown effects after 1 hour, but more significant and sustained blockage is seen after several days of culture.[5] For in vivo studies, consider treatment durations of at least 7 consecutive days.[4] | |
| Drug Instability: Improper storage or handling of this compound may lead to its degradation. | Store this compound at -20°C. For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] | |
| High levels of toxicity observed in animal models (e.g., weight loss, lethargy, signs of kidney or liver damage). | Dose is too high: Systemic administration of this compound can lead to dose-limiting nephrotoxicity and hepatotoxicity.[1][4] | Reduce the administered dose. Consider a dose range of 6.25 - 12.5 mg/kg daily i.p. as a starting point for toxicity studies.[4] Monitor animals closely for any adverse effects. |
| Route of Administration: The chosen route of administration may lead to high systemic exposure and toxicity. | While intraperitoneal injection is common, explore alternative delivery methods like targeted nanoparticles to concentrate the drug at the tumor site and reduce systemic exposure.[6] | |
| Variability in experimental results between animals. | Inconsistent Drug Administration: Inaccurate or inconsistent dosing can lead to variable outcomes. | Ensure accurate and consistent administration of this compound. Use appropriate vehicle controls (e.g., DMSO).[4] |
| Biological Variation: Individual animal responses can vary. | Increase the number of animals per group to ensure statistical power and account for biological variability. | |
| Difficulty dissolving P-3FAx-Neu5Ac. | Improper Solvent: P-3FAx-Neu5Ac has specific solubility characteristics. | P-3FAx-Neu5Ac is soluble up to 100 mM in DMSO and 50 mM in ethanol.[2] Use of ultrasonic agitation may be necessary for complete dissolution in DMSO.[3] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of P-3FAx-Neu5Ac on B16F10 Melanoma Cells
| Concentration (μmol/L) | Reduction in α2,3-sialylation | Reduction in α2,6-sialylation | Reference |
| 32 | Significant | Significant | [5] |
| 64 | >90% | >90% | [5] |
Table 2: In Vivo Dosing and Effects of this compound in Mice
| Dose (mg/kg/day, i.p.) | Duration | Key Findings | Observed Toxicity | Reference |
| 6.25, 12.5, 25 | 7 days | Dose-dependent decrease in sialoside expression in multiple organs. | At 25 mg/kg, edema in the peritoneal cavity was observed. | [4] |
| 25 | 7 days | Clear decrease in SNA staining (α2-6 linked sialic acid) in kidney, spleen, and liver. | Potential for nephrotoxicity. | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of P-3FAx-Neu5Ac Efficacy
-
Cell Culture: Culture B16F10 melanoma cells in appropriate medium.
-
Treatment: Incubate cells with increasing concentrations of P-3FAx-Neu5Ac (e.g., 0, 32, 64, 128 μmol/L) for 3 days. Include Neu5Ac and P-Neu5Ac as controls.
-
Cell Harvesting: Harvest the cells.
-
Lectin Staining: Assess cell surface sialylation using biotinylated lectins such as Maackia amurensis lectin II (MALII) for α2,3-linked sialic acids and Sambucus nigra lectin (SNA) for α2,6-linked sialic acids.
-
Flow Cytometry Analysis: Analyze the stained cells using flow cytometry to quantify the levels of cell surface sialylation.
Protocol 2: In Vivo Tumor Growth Study in a Murine Model
-
Cell Preparation: Treat B16F10 melanoma cells in vitro for 3 days with PBS (control), 64 μmol/L P-Neu5Ac, or 64 μmol/L P-3FAx-Neu5Ac.
-
Tumor Cell Implantation: Subcutaneously inject 0.5 × 10^5 treated cells into the right flank of mice.
-
Tumor Growth Monitoring: Monitor tumor growth over time by measuring tumor volume.
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to assess the in vivo efficacy of P-3FAx-Neu5Ac.[5]
Visualizations
References
- 1. Systemic blockade of sialylation in mice with a global inhibitor of sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-3FAX-Neu5Ac | Other Transferases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Lectin Staining Variability after 3FAx-Neu5Ac Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during lectin staining experiments following treatment with 3FAx-Neu5Ac, a global inhibitor of sialyltransferases.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific experimental challenges.
Q1: Why am I seeing no change or an unexpected increase in sialic acid-specific lectin staining after this compound treatment?
A1: Several factors can contribute to this observation. Here is a step-by-step troubleshooting guide:
-
Inhibitor Inactivity or Insufficient Concentration:
-
Solution: Ensure the this compound is properly stored to maintain its activity. A common recommendation is to store the powder at -20°C for up to 3 years and dissolved solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] Prepare fresh dilutions before each experiment. It's also crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Published studies have used concentrations around 300 μM for 7 days to achieve a significant reduction in sialylation.[1][2]
-
-
Insufficient Treatment Duration:
-
Cellular Compensation Mechanisms:
-
Solution: Some cell lines may have compensatory mechanisms that counteract the inhibitory effect. Consider measuring the expression of sialyltransferases (STs) to see if there is an upregulation in response to the inhibitor.
-
-
Lectin Specificity and Glycan Complexity:
-
Solution: Confirm the specificity of your lectin. Some lectins may have broader binding profiles than anticipated. For instance, Wheat Germ Agglutinin (WGA) binds to both sialic acid and N-acetylglucosamine residues.[4] Consider using a panel of lectins with more defined specificities, such as Maackia amurensis lectin (MAL) for α2,3-linked sialic acids and Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acids, to get a more precise understanding of the changes in sialylation.
-
Q2: My lectin staining is weak or absent in both control and treated cells. What should I do?
A2: This issue often points to problems with the staining protocol itself rather than the this compound treatment.
-
Suboptimal Lectin Concentration:
-
Improper Fixation or Permeabilization:
-
Solution: The choice of fixation and permeabilization method can significantly impact lectin binding. Over-fixation can mask glycan epitopes. If you are interested in cell surface staining, it is often recommended to perform lectin staining before permeabilization.[4] For intracellular targets, a mild permeabilization with a detergent like Triton X-100 is necessary.
-
-
Incorrect Buffer Composition:
-
Solution: Ensure your buffers are compatible with lectin staining. For example, using phosphate-buffered saline (PBS) should be avoided in some protocols, as phosphate ions can interfere with the binding of certain lectins.[6]
-
Q3: I am observing high background staining in my lectin experiments. How can I reduce it?
A3: High background can obscure specific signals and make data interpretation difficult. Here are some common causes and solutions:
-
Inadequate Blocking:
-
Solution: Use a blocking solution that is free of glycoproteins, which can be bound by lectins and cause non-specific staining. Commercially available carbohydrate-free blocking solutions or 1% Bovine Serum Albumin (BSA) in your wash buffer are good options.[7] Avoid using serum-based blockers.
-
-
Endogenous Biotin or Lectin Activity:
-
Solution: If using a biotin-streptavidin detection system, endogenous biotin in your samples can lead to high background. Pre-treat your samples with an avidin/biotin blocking kit.[8] Some tissues may also have endogenous lectin activity that can be blocked with specific sugars.
-
-
Lectin Concentration Too High:
-
Solution: As with weak staining, an excessively high concentration of lectin can lead to non-specific binding and high background. Titrate your lectin to find the optimal signal-to-noise ratio.
-
-
Insufficient Washing:
-
Solution: Increase the number and duration of wash steps after lectin incubation to remove unbound lectin.
-
Q4: The lectin staining in my samples is uneven and patchy. What could be the cause?
A4: Uneven staining can be frustrating and lead to unreliable quantification.
-
Incomplete Deparaffinization (for tissue sections):
-
Solution: Ensure that paraffin-embedded tissue sections are completely deparaffinized using fresh xylene and a sufficient number of changes. Residual wax can prevent even staining.
-
-
Tissue Drying:
-
Solution: It is critical to keep the tissue sections or cells hydrated throughout the entire staining procedure. Allowing the sample to dry out can lead to artifacts and uneven staining.
-
-
Uneven Reagent Application:
-
Solution: Ensure that all solutions (blocking buffer, lectin solution, wash buffers) completely and evenly cover the entire sample.
-
Data Presentation
The following tables summarize quantitative data from studies using this compound to illustrate the expected effects on lectin binding.
Table 1: Effect of this compound on Sialic Acid-Specific Lectin Binding in MM1SHeca452 Cells
| Lectin/Antibody | Target | Treatment (300 µM this compound for 7 days) | Outcome |
| Heca452 | Sialyl Lewis X | Treated | Significant decrease in MFI |
| CD15s | Sialyl Lewis X | Treated | Significant decrease in MFI |
| MALII | α2,3-linked Sialic Acids | Treated | Significant decrease in MFI |
| SNA | α2,6-linked Sialic Acids | Treated | Significant decrease in MFI |
| MFI: Median Fluorescence Intensity. Data is representative of findings reported in scientific literature.[2] |
Table 2: Long-term Effect of P-3Fax-Neu5Ac on Sialylation in B16F10 Cells
| Lectin | Target | Treatment (64 µM P-3Fax-Neu5Ac for 28 days) | Outcome |
| MALII | α2,3-linked Sialic Acids | Treated | Permanent loss of cell surface sialic acids |
| SNA-I | α2,6-linked Sialic Acids | Treated | Permanent loss of cell surface sialic acids |
| Data is representative of findings reported in scientific literature.[9] |
Experimental Protocols
Protocol 1: this compound Treatment of Adherent Cells in Culture
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the treatment period. Allow cells to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 100-300 µM).[3] A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Culture the cells for the desired treatment duration (e.g., 3-7 days), replacing the medium with fresh inhibitor-containing medium as needed (typically every 2-3 days).
-
Cell Harvesting: After the treatment period, wash the cells with PBS and harvest for subsequent lectin staining.
Protocol 2: Fluorescent Lectin Staining of Adherent Cells
-
Cell Preparation: Grow cells on coverslips. After this compound treatment, wash the cells three times with an appropriate buffer (e.g., HBSS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Incubate the cells with a glycoprotein-free blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
Lectin Incubation: Dilute the fluorescently labeled lectin to its optimal concentration in a suitable buffer. Incubate the cells with the lectin solution for 10-30 minutes at room temperature, protected from light.[4]
-
Washing: Wash the cells three times with PBS to remove unbound lectin.
-
(Optional) Permeabilization: If intracellular staining is desired and was not performed prior to lectin incubation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
(Optional) Nuclear Staining: Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Experimental workflow for this compound treatment and subsequent lectin staining.
Caption: Troubleshooting decision tree for common lectin staining issues.
Caption: Simplified Siglec signaling pathway affected by this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macau.uni-kiel.de [macau.uni-kiel.de]
- 4. Tech Tip: Workflows for Post-fixation Staining of Cells with Fluorescent Lectins - Biotium [biotium.com]
- 5. Fluorescent Labeled Lectin Procedure - EY Laboratories, Inc. [eylabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. aacrjournals.org [aacrjournals.org]
improving the stability of 3FAx-Neu5Ac in experimental conditions
Welcome to the technical support center for 3FAx-Neu5Ac. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, peracetylated, and fluorinated analog of N-acetylneuraminic acid (Neu5Ac), a common sialic acid. It functions as a global inhibitor of sialyltransferases. Due to its peracetylated form, it is cell-permeable. Once inside the cell, cytosolic esterases remove the acetyl groups, converting it into its active form. This active form, CMP-3FAx-Neu5Ac, acts as a competitive inhibitor of sialyltransferases, preventing the transfer of sialic acids to glycoconjugates on the cell surface. This leads to a significant reduction in cell surface sialylation.
Q2: What is the recommended concentration and incubation time for this compound in cell culture?
A2: The optimal concentration and incubation time can vary depending on the cell type and the desired level of sialylation inhibition. However, a good starting point for many cancer cell lines is a concentration range of 30-100 µM.[1] A significant reduction in cell surface sialylation is typically observed after 3 to 7 days of continuous incubation.[2][3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. Stock solutions are generally prepared in DMSO or ethanol. Aliquot the stock solution to avoid repeated freeze-thaw cycles. A stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3]
Q4: Is this compound toxic to cells?
A4: At the recommended concentrations for inhibiting sialylation (30-100 µM), this compound generally does not affect cell viability or proliferation. However, at higher concentrations, or in certain sensitive cell lines, cytotoxicity may be observed. It is always advisable to perform a viability assay (e.g., MTT or trypan blue exclusion) when establishing your experimental conditions. In vivo studies have reported dose-limiting nephrotoxicity, so caution should be exercised in animal models.
Troubleshooting Guides
Problem 1: No significant reduction in cell surface sialylation is observed after treatment with this compound.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | The metabolic incorporation and inhibitory effect of this compound is a time-dependent process. Ensure that cells are incubated with the compound for at least 3-7 days. For some cell lines, longer incubation periods may be necessary. |
| Suboptimal Concentration | The effective concentration can be cell-type dependent. Perform a dose-response experiment with a range of concentrations (e.g., 10 µM to 200 µM) to determine the optimal concentration for your cells. |
| Compound Degradation | This compound, particularly in its peracetylated form, may be susceptible to degradation in aqueous solutions over time. Prepare fresh stock solutions and add fresh this compound to the cell culture medium with each media change. While specific stability data for this compound is limited, its parent molecule, Neu5Ac, is most stable at a neutral pH (around 7.0).[4][5][6] Avoid highly acidic or alkaline conditions in your culture medium. Peracetylated monosaccharides can be prone to deacetylation under basic conditions. |
| Low Temperature During Incubation | The enzymatic processes required for the uptake and activation of this compound are temperature-dependent. Ensure that the cells are incubated at 37°C. Experiments have shown no decrease in sialylation when cells are kept at 4°C during treatment. |
| Incorrect Assessment of Sialylation | Ensure that your method for detecting cell surface sialylation is optimized. Use appropriate lectins (e.g., SNA for α-2,6 linked sialic acids and MAL II for α-2,3 linked sialic acids) and validate their specificity using a sialidase-treated control. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Stock Solution | Ensure the stock solution is properly stored in aliquots to avoid repeated freeze-thaw cycles. Prepare a fresh stock solution if degradation is suspected. |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage number, confluency, and media change schedules between experiments, as these factors can influence cellular metabolism and the uptake of this compound. |
| Variability in Reagent Preparation | Prepare all reagents, including the this compound working solution and staining solutions, fresh for each experiment to ensure consistency. |
Problem 3: Observed cellular effects are not as expected (e.g., no change in cell adhesion).
| Possible Cause | Suggested Solution |
| Cell-Specific Glycosylation | The functional consequences of desialylation can be highly dependent on the specific glycoproteins and glycolipids that are sialylated in your cell type. Confirm the reduction in sialylation on your cells before proceeding with functional assays. |
| Redundant Adhesion Mechanisms | Cells often have multiple mechanisms for adhesion. While reduced sialylation can impact selectin and integrin function, other adhesion molecules may compensate. Consider using a combination of inhibitors or antibodies to block other adhesion pathways if necessary. |
| Indirect Effects on Signaling | The effect of desialylation on cell signaling can be complex. Ensure that you are assessing the relevant downstream signaling pathways. For example, if investigating integrin-mediated adhesion, examine the phosphorylation status of focal adhesion kinase (FAK) and the activity of Rho GTPases. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 3 years[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2][3] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2][3] |
Table 2: Stability of N-acetylneuraminic Acid (Neu5Ac) at Different pH and Temperatures (as a proxy for this compound stability)
| pH | Temperature | Remaining Neu5Ac after 6 hours |
| 1.0 | 60°C | 91.5%[5] |
| 2.0 | 60°C | 94.5%[5] |
| 11.0 | 60°C | 88.1%[5] |
| 12.0 | 60°C | 45.1%[5] |
| 1.0 | 90°C | 48.0%[5] |
| 2.0 | 90°C | 59.6%[5] |
| 11.0 | 90°C | 36.0%[5] |
| 12.0 | 90°C | 1.5%[5] |
| Data from a study on N-acetylneuraminic acid (Neu5Ac) stability.[5] this compound is an analog and may have a different stability profile. |
Experimental Protocols
Protocol 1: Treatment of Cells with this compound
-
Cell Seeding: Plate cells at a density that will not lead to overconfluence during the treatment period (typically 3-7 days).
-
Preparation of this compound Working Solution: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 50 µM).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the this compound working solution. As a control, treat a parallel set of cells with medium containing the same concentration of DMSO used for the highest concentration of this compound.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 3, 5, or 7 days).
-
Media Changes: If the experiment requires media changes, replace the medium with fresh medium containing this compound at the desired concentration.
Protocol 2: Assessment of Cell Surface Sialylation by Flow Cytometry
-
Cell Harvesting: After treatment, harvest the cells using a non-enzymatic cell dissociation solution to avoid cleaving cell surface glycans.
-
Washing: Wash the cells twice with cold PBS containing 1% BSA (FACS buffer).
-
Lectin Staining: Resuspend the cells in FACS buffer containing a biotinylated lectin specific for sialic acid linkages (e.g., 5 µg/mL of Sambucus nigra agglutinin (SNA) for α-2,6 linkages or Maackia amurensis lectin II (MAL II) for α-2,3 linkages).
-
Incubation: Incubate the cells with the lectin for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound lectin.
-
Secondary Staining: Resuspend the cells in FACS buffer containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC or Streptavidin-PE) at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Analysis: Resuspend the cells in FACS buffer and analyze by flow cytometry. Include a negative control (unstained cells) and a positive control (untreated cells). To confirm the specificity of lectin binding, a set of cells can be treated with sialidase prior to staining.
Visualizations
Caption: Experimental workflow for treating cells with this compound and analyzing cell surface sialylation.
Caption: Signaling pathway affected by this compound-mediated inhibition of sialylation, leading to altered cell adhesion and migration.
Caption: A logical troubleshooting workflow for experiments where this compound shows no effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sialyltransferase Inhibitors: 3FAx-Neu5Ac and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Sialyltransferases (STs), a family of enzymes crucial for the final step in the biosynthesis of sialoglycans, have emerged as significant targets in drug discovery, particularly in oncology. Aberrant sialylation is a hallmark of cancer, contributing to metastasis, immune evasion, and drug resistance.[1] This guide provides a comparative analysis of the efficacy of 3FAx-Neu5Ac, a global sialyltransferase inhibitor, against other notable inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Global Approach to Sialylation Inhibition
This compound is a cell-permeable, peracetylated derivative of a fluorinated sialic acid analog.[2][3] Upon entering the cell, it is converted into its active form, CMP-3Fax-Neu5Ac, which acts as a competitive inhibitor for all sialyltransferases by mimicking the natural donor substrate, CMP-Neu5Ac.[3] This leads to a global reduction in the sialylation of cell surface glycoconjugates.[3]
Efficacy Comparison of Sialyltransferase Inhibitors
The following table summarizes the quantitative efficacy data for this compound and other well-characterized sialyltransferase inhibitors. It is important to note that while IC50 values provide a standardized measure of inhibitory potential against isolated enzymes, the efficacy of this compound is often reported as the effective concentration required to achieve a biological effect in cellular or in vivo models.
| Inhibitor | Target Sialyltransferase(s) | IC50/Ki Value | Effective Concentration (Cell-based assays) | Reference(s) |
| This compound | Global (pan-sialyltransferase) | Not typically reported as IC50 for specific enzymes | 64 µM - 300 µM | [2][4] |
| Soyasaponin I | ST3Gal-I | Ki = 2.1 µM | 50 µM | [5] |
| Lith-O-Asp (Lithocholic Acid Derivative) | ST3Gal-I, ST3Gal-III, ST6Gal-I | IC50 = 12-37 µM | Not specified | [6] |
| FCW393 (Lithocholic Acid Derivative) | ST6GAL1, ST3GAL3 | IC50 = 7.8 µM, 9.45 µM | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of sialyltransferase inhibitors.
In Vitro Sialyltransferase Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of sialyltransferases by quantifying the incorporation of a radiolabeled sialic acid from a donor substrate to an acceptor substrate.
Materials:
-
Recombinant human sialyltransferase (e.g., ST6Gal-I, ST3Gal-I)
-
CMP-[¹⁴C]-Neu5Ac (radiolabeled donor substrate)
-
Asialofetuin (acceptor substrate)
-
Assay Buffer: 50 mM MES, pH 6.5, 10 mM MnCl₂, 0.1% Triton X-100
-
Sialyltransferase inhibitor (e.g., this compound)
-
Phosphotungstic acid (PTA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acceptor substrate, and varying concentrations of the sialyltransferase inhibitor.
-
Initiate the reaction by adding the sialyltransferase enzyme and the radiolabeled donor substrate, CMP-[¹⁴C]-Neu5Ac.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding ice-cold 10% PTA.
-
Precipitate the radiolabeled glycoprotein product by centrifugation.
-
Wash the pellet multiple times with cold PTA to remove unincorporated CMP-[¹⁴C]-Neu5Ac.
-
Resuspend the pellet in a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[8]
Cell-Based Sialylation Assay (Lectin Staining)
This method assesses the overall level of cell surface sialylation by using fluorescently labeled lectins that specifically bind to sialic acid residues.
Materials:
-
Cancer cell line of interest (e.g., B16F10 melanoma cells)
-
Cell culture medium and supplements
-
Sialyltransferase inhibitor (e.g., this compound)
-
Fluorescently labeled lectins (e.g., FITC-conjugated Sambucus nigra agglutinin (SNA) for α-2,6 linked sialic acids, and Maackia amurensis lectin II (MAL-II) for α-2,3 linked sialic acids)
-
Flow cytometer
Procedure:
-
Culture the cancer cells in the presence of varying concentrations of the sialyltransferase inhibitor for a specified period (e.g., 48-72 hours).
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Incubate the cells with a fluorescently labeled lectin in the dark at 4°C for 30-60 minutes.
-
Wash the cells to remove unbound lectin.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
A decrease in fluorescence intensity compared to untreated control cells indicates a reduction in cell surface sialylation.[9][10]
In Vivo Efficacy Assessment in a Murine Tumor Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a sialyltransferase inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for tumor implantation
-
Sialyltransferase inhibitor (e.g., this compound)
-
Vehicle for inhibitor administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the sialyltransferase inhibitor or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for sialylation markers).
-
Compare the tumor growth rates between the control and treatment groups to assess the in vivo efficacy of the inhibitor.[7][11]
Visualizing the Impact of Sialyltransferase Inhibition
Diagrams generated using Graphviz (DOT language) illustrate key pathways and experimental workflows relevant to the study of sialyltransferase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3FAx-Neu5Ac and P-SiaFNEtoc for Sialylation Inhibition
In the landscape of glycosylation research and therapeutic development, the inhibition of sialylation, a key terminal modification of glycans implicated in various pathological processes, has garnered significant attention. Among the chemical tools developed to probe and impede this process, 3FAx-Neu5Ac and P-SiaFNEtoc have emerged as prominent metabolic inhibitors. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Executive Summary
Both this compound and P-SiaFNEtoc are cell-permeable pro-drugs that, once inside the cell, are converted into active inhibitors of sialyltransferases, the enzymes responsible for attaching sialic acid residues to glycans. While both compounds effectively reduce cell surface sialylation, P-SiaFNEtoc, a C-5 carbamate-modified 3-fluoro sialic acid, is reported to be more efficiently metabolized into its active form, leading to higher intracellular concentrations and consequently, greater potency and prolonged inhibitory activity compared to the peracetylated sialic acid analog, this compound.[1][2] This enhanced efficacy of P-SiaFNEtoc is reflected in its lower effective concentrations in various cell-based assays. However, this compound has been more extensively characterized in in vivo models, where it has shown efficacy but also potential for toxicity.[2]
Data Presentation
The following tables summarize the quantitative data on the inhibitory performance of this compound and P-SiaFNEtoc. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Inhibitor | Cell Line | Assay | Endpoint | Effective Concentration | Citation |
| This compound | B16F10 (murine melanoma) | Lectin Staining (Flow Cytometry) | >90% reduction of α2,3- and α2,6-sialylation | 64 µmol/L | [3] |
| B16F10 (murine melanoma) | Lectin Staining (Flow Cytometry) | Significant reduction of α2,3- and α2,6-sialylation | 32 µmol/L | [3] | |
| MM1S (human multiple myeloma) | Lectin Staining (Flow Cytometry) | Reduction of sialylation | 300 µM | [4] | |
| P-SiaFNEtoc | CWR22RV1 (human prostate cancer) | Lectin Flow Cytometry | Inhibition of sialylation | 2 µM | [1] |
| VCaP (human prostate cancer) | Immunofluorescence | Inhibition of α2,6-sialylation | 20 µM | [5] | |
| LNCaP (human prostate cancer) | Immunofluorescence | Inhibition of α2,6-sialylation | 2 µM | [5] | |
| B16-F10 (murine melanoma) | Lectin Staining (Flow Cytometry) | EC50 for α2,3-sialylation inhibition | Varies by derivative (low µM range) | [6] |
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | B16F10 (murine melanoma) | Gap Closure Assay | Cell Migration | Significant reduction after 6 hours with 64 µmol/L | [3] |
| MM1S (human multiple myeloma) | Transwell Assay | Cell Migration | Inhibition of spontaneous and SDF1α-induced migration | [7] | |
| P-SiaFNEtoc | PC3 & CWR22RV1 (human prostate cancer) | Colony Formation Assay | Colony Growth | Significant reduction in colony growth | [1] |
Mechanism of Action
Both this compound and P-SiaFNEtoc function as metabolic inhibitors of sialylation. They are designed to be taken up by cells and then processed by the intracellular sialic acid salvage pathway.
-
Cellular Uptake and Activation: The peracetylated (in this compound) and ethyl ester (in P-SiaFNEtoc) groups increase the lipophilicity of the molecules, facilitating their passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases remove these protecting groups.
-
Conversion to CMP-Sialic Acid Analogue: The deprotected sialic acid analogue is then converted to its corresponding cytidine monophosphate (CMP) derivative by the enzyme CMP-sialic acid synthetase (CMAS) in the nucleus.
-
Competitive Inhibition of Sialyltransferases: The resulting CMP-3F-sialic acid analogue acts as a competitive inhibitor of all sialyltransferases (STs). It competes with the natural substrate, CMP-Neu5Ac, for binding to the active site of STs located in the Golgi apparatus. This prevents the transfer of sialic acid to nascent glycan chains on glycoproteins and glycolipids.
The key distinction lies in the C-5 modification of P-SiaFNEtoc. The replacement of the N-acetamide group with a carbamate functionality is thought to enhance the efficiency of its metabolic conversion to the active CMP analogue, leading to higher intracellular concentrations of the inhibitor.[1][2]
Caption: Mechanism of action for this compound and P-SiaFNEtoc.
Experimental Protocols
Assessment of Cell Surface Sialylation via Lectin Staining and Flow Cytometry
This protocol provides a general workflow for quantifying the reduction in cell surface sialylation following treatment with this compound or P-SiaFNEtoc.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or P-SiaFNEtoc stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
-
Biotinylated lectins specific for sialic acid linkages (e.g., SNA for α2,6-linked sialic acids, MALII for α2,3-linked sialic acids)
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or P-SiaFNEtoc for a specified duration (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: Gently harvest the cells. For adherent cells, use a cell scraper or brief trypsinization. Wash the cells with PBS.
-
Lectin Staining: a. Resuspend the cells in flow cytometry buffer. b. Add the biotinylated lectin (e.g., 1-5 µg/mL) and incubate for 30-60 minutes at 4°C. c. Wash the cells twice with flow cytometry buffer. d. Resuspend the cells in flow cytometry buffer containing the fluorophore-conjugated streptavidin and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with flow cytometry buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in flow cytometry buffer. b. Acquire data on a flow cytometer, collecting fluorescence data from a sufficient number of events (e.g., 10,000). c. Analyze the data to determine the mean fluorescence intensity (MFI) for each sample. The reduction in MFI in treated samples compared to the control indicates the degree of sialylation inhibition.
Caption: General workflow for assessing sialylation by lectin staining.
Cell Migration (Gap Closure) Assay
This protocol outlines a method to assess the effect of sialylation inhibitors on cell migration.
Materials:
-
Culture inserts or a sterile pipette tip for creating a gap
-
Cell line of interest
-
Complete cell culture medium
-
This compound or P-SiaFNEtoc
-
Microscope with a camera
Procedure:
-
Cell Seeding with Inserts: Seed cells at a high density into culture plates containing culture inserts to create a defined cell-free gap.
-
Inhibitor Treatment: Treat the cells with the desired concentration of the inhibitor or vehicle control and allow them to form a confluent monolayer.
-
Gap Creation: Once confluent, carefully remove the culture inserts to create a uniform cell-free gap. If not using inserts, a sterile pipette tip can be used to create a scratch in the monolayer.
-
Image Acquisition: Immediately after creating the gap (time 0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the gap using a microscope.
-
Data Analysis: Measure the area of the cell-free gap in the images at each time point using image analysis software (e.g., ImageJ). The rate of gap closure is a measure of cell migration.
Colony Formation Assay
This assay determines the effect of the inhibitors on the ability of single cells to proliferate and form colonies.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or P-SiaFNEtoc
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 7-14 days) to allow for colony formation. The medium with the inhibitor should be replaced every few days.
-
Colony Staining: a. After the incubation period, wash the wells with PBS. b. Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde). c. Stain the colonies with crystal violet solution for about 10-20 minutes. d. Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The reduction in the number of colonies in the treated wells compared to the control indicates the inhibitory effect on clonogenic survival.
Signaling Pathways and Downstream Effects
Inhibition of sialylation by this compound and P-SiaFNEtoc can have profound effects on cellular behavior, particularly in the context of cancer. Aberrant sialylation is a hallmark of many cancers and is associated with increased malignancy.
Treatment with P-SiaFNEtoc has been shown to regulate the expression of oncogenic proteins.[1] For example, in prostate cancer cells, it can lead to a downregulation of genes involved in the G2M checkpoint and E2F targets, which are critical for cell cycle progression.[1] This suggests that inhibiting sialylation can arrest cell cycle and reduce proliferation.
Both inhibitors have been demonstrated to reduce cancer cell migration and invasion.[3][7] This is likely due to the role of sialic acids in cell adhesion. Sialylated ligands on the surface of cancer cells mediate their interaction with selectins on endothelial cells, a crucial step in metastasis. By reducing sialylation, these inhibitors can disrupt this interaction and impair the metastatic potential of cancer cells.
Caption: Downstream effects of sialylation inhibition.
Conclusion
Both this compound and P-SiaFNEtoc are valuable tools for studying the roles of sialylation in biological systems. P-SiaFNEtoc appears to offer higher potency, likely due to its more efficient metabolic activation. This may allow for its use at lower concentrations, potentially reducing off-target effects. However, this compound has a longer history of use and has been characterized in a broader range of in vivo studies. The choice between these two inhibitors will depend on the specific experimental context, including the cell type, the desired duration of inhibition, and whether the study is in vitro or in vivo. For researchers prioritizing potency and prolonged activity in cell-based assays, P-SiaFNEtoc may be the preferred choice. For those looking to build upon existing in vivo literature, this compound provides a more established, albeit potentially more toxic, option. Further head-to-head comparative studies, especially in vivo, are warranted to fully delineate the relative advantages and disadvantages of these two important sialylation inhibitors.
References
- 1. Targeting aberrant sialylation and fucosylation in prostate cancer cells using potent metabolic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sialylation Inhibition Can Partially Revert Acquired Resistance to Enzalutamide in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Validating 3FAx-Neu5Ac-Induced Desialylation with Neuraminidase Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3FAx-Neu5Ac, a potent sialyltransferase inhibitor, with an alternative, and details the validation of its effects using neuraminidase treatment. This guide includes supporting experimental data, detailed protocols, and workflow diagrams to ensure robust and reproducible results.
Introduction to this compound and Sialylation Inhibition
This compound is a peracetylated, cell-permeable analog of sialic acid that acts as a global inhibitor of sialyltransferases.[1][2] Upon entering the cell, it is metabolized into CMP-3FAx-Neu5Ac, which competitively inhibits the transfer of sialic acid to glycoconjugates, leading to a significant reduction in cell surface sialylation.[3] This process, known as hypersialylation, is a common feature in various cancers and is associated with metastasis and immune evasion. Therefore, inhibitors like this compound are valuable tools in cancer research.
To confirm that the observed effects of this compound treatment are indeed due to a reduction in sialylation, enzymatic validation using neuraminidase is a critical step. Neuraminidase is an enzyme that specifically cleaves terminal sialic acid residues from glycans.[4] Treatment of cells with neuraminidase should mimic the effect of this compound by removing surface sialic acids, thus validating that the changes observed with this compound are a direct result of desialylation.
Performance Comparison: this compound vs. Lith-O-Asp
This section compares the efficacy of this compound with another sialyltransferase inhibitor, Lith-O-Asp, based on their ability to reduce cell surface sialylation as measured by lectin-binding assays using flow cytometry.
| Inhibitor | Target Sialic Acid Linkage | Cell Line | Concentration | % Reduction in Sialylation (Lectin Binding) | Reference |
| This compound | α2,3-linked | BxPC-3 (Pancreatic Cancer) | 100 µM | 74% (anti-sLex) | [5] |
| α2,6-linked | BxPC-3 (Pancreatic Cancer) | 100 µM | 32% (SNA) | [5] | |
| α2,3-linked | Capan-1 (Pancreatic Cancer) | 400 µM | 83% (anti-sLex) | [5] | |
| α2,6-linked | Capan-1 (Pancreatic Cancer) | 400 µM | 28% (SNA) | [5] | |
| α2,3-linked | Panc-1 (Pancreatic Cancer) | 100 µM | 55% (anti-sLea) | [5] | |
| α2,6-linked | Panc-1 (Pancreatic Cancer) | 100 µM | 38% (SNA) | [5] | |
| Lith-O-Asp | α2,3-linked | A549 (Lung Cancer) | 25 µM | ~50% (MAL) | [6] |
| α2,6-linked | A549 (Lung Cancer) | 25 µM | ~40% (SNA) | [6] | |
| α2,3-linked | CL1-5 (Lung Cancer) | 25 µM | ~60% (MAL) | [6] | |
| α2,6-linked | CL1-5 (Lung Cancer) | 25 µM | ~50% (SNA) | [6] | |
| α2,3-linked | H1299 (Lung Cancer) | 25 µM | ~55% (SLex) | [6] | |
| α2,6-linked | H1299 (Lung Cancer) | 25 µM | ~45% (SNA) | [6] |
IC50 Values for Lith-O-Asp against specific sialyltransferases: [6]
-
ST3Gal I: ~12 µM
-
ST3Gal III: ~37 µM
-
ST6Gal I: ~20 µM
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol describes the treatment of cultured cells with this compound to inhibit sialylation.
Materials:
-
This compound (peracetylated)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Cultured cells (e.g., BxPC-3, Capan-1, Panc-1)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach approximately 75% confluency.
-
Treatment: Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 100 µM or 400 µM). Remove the old medium from the cells and replace it with the medium containing this compound. For control cells, add medium containing the same concentration of DMSO used for the treated cells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., flow cytometry, neuraminidase treatment).
Protocol 2: Neuraminidase Treatment for Validation
This protocol details the enzymatic removal of sialic acids from the cell surface using neuraminidase.
Materials:
-
Neuraminidase from Vibrio cholerae
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
1% Paraformaldehyde in 0.1 M sodium-cacodylate buffer, pH 7.3 (for fixed cells, optional)
-
Treated and control cells from Protocol 1
Procedure:
-
Cell Preparation:
-
Live Cells: Wash the harvested cells three times with cold DPBS.
-
Fixed Cells: Wash 3x10^7 cells in DPBS. Fix the cells for 1 hour at 4°C in 1% paraformaldehyde solution. Wash the cells three times with DPBS.[2]
-
-
Resuspension: Resuspend the cell pellet in DPBS at a concentration of 3x10^7 cells/mL.[2]
-
Neuraminidase Treatment:
-
To 150 µL of the cell suspension, add neuraminidase to a final concentration of 250 U/mL.[2]
-
For a control, add an equal volume of DPBS without the enzyme.
-
-
Incubation: Incubate the cell suspension for 1 hour at 37°C.
-
Washing: After incubation, wash the cells three times with cold DPBS to remove the enzyme and cleaved sialic acids.
-
Analysis: The cells are now ready for analysis, such as flow cytometry, to confirm the removal of sialic acids.
Protocol 3: Flow Cytometry Analysis of Cell Surface Sialylation
This protocol outlines the use of lectins to quantify the levels of specific sialic acid linkages on the cell surface by flow cytometry.
Materials:
-
Biotinylated lectins:
-
Maackia amurensis lectin (MALII) for α2,3-linked sialic acids
-
Sambucus nigra lectin (SNA) for α2,6-linked sialic acids
-
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
Flow cytometry buffer (e.g., DPBS with 1% BSA)
-
Cells (untreated, this compound-treated, and neuraminidase-treated)
Procedure:
-
Cell Preparation: Resuspend the prepared cells (from Protocol 1 and 2) in flow cytometry buffer at a concentration of 1x10^6 cells/mL.
-
Lectin Staining:
-
Add the biotinylated lectin (e.g., MALII or SNA) to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with flow cytometry buffer to remove unbound lectin.
-
Secondary Staining: Resuspend the cells in flow cytometry buffer containing the fluorophore-conjugated streptavidin.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry buffer.
-
Data Acquisition: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the stained cell populations.
Visualizing the Workflow and Concepts
Experimental Workflow for Validating this compound Efficacy
References
- 1. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sialyltransferase Inhibitor Ac53FaxNeu5Ac Reverts the Malignant Phenotype of Pancreatic Cancer Cells, and Reduces Tumor Volume and Favors T-Cell Infiltrates in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison: 3FAx-Neu5Ac Versus Genetic Knockdown of Sialyltransferases for Glycosylation Research
For researchers, scientists, and drug development professionals investigating the roles of sialylation in cellular processes, the choice between chemical inhibition and genetic knockdown of sialyltransferases is a critical experimental design decision. This guide provides an objective comparison of the metabolic inhibitor 3FAx-Neu5Ac and genetic knockdown techniques, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
Sialic acids, the terminal monosaccharides on many cell surface glycans, are key players in a multitude of biological phenomena, including cell adhesion, signaling, and immune responses. The enzymes responsible for attaching sialic acids, sialyltransferases, are therefore attractive targets for studying and modulating these processes. Two primary approaches to inhibit sialylation are the use of the global metabolic inhibitor this compound and the genetic knockdown or knockout of specific sialyltransferase genes. Each method offers distinct advantages and disadvantages in terms of specificity, efficiency, and experimental flexibility.
At a Glance: this compound vs. Sialyltransferase Knockdown
| Feature | This compound | Genetic Knockdown (shRNA, CRISPR/Cas9) |
| Mechanism of Action | Global, competitive inhibition of all sialyltransferases.[1][2] | Downregulation or complete knockout of specific sialyltransferase gene expression. |
| Specificity | Pan-sialyltransferase inhibitor, affecting multiple sialyl linkages (α2,3, α2,6, etc.).[3][4] | Highly specific to the targeted sialyltransferase isozyme. |
| Efficiency of Sialylation Reduction | Dose-dependent reduction of total sialic acid levels, often exceeding 90%.[3] | High efficiency of target gene knockdown, but may lead to compensatory upregulation of other sialyltransferases. |
| Reversibility | Reversible upon removal of the compound.[3] | Stable and often permanent knockdown/knockout. |
| Off-Target Effects | Potential for systemic toxicity, particularly nephrotoxicity and hepatotoxicity, at effective in vivo doses.[1][2][5] | Potential for off-target gene silencing (shRNA) or genomic alterations (CRISPR/Cas9).[6][7][8][9][10] |
| Experimental Timeline | Rapid onset of action, with effects observable within hours to days.[3] | Requires vector construction, cell line generation, and validation, which can take several weeks to months. |
| Applications | Acute studies, in vivo studies with caution, broad-spectrum inhibition of sialylation. | Long-term studies, investigation of specific sialyltransferase functions, generation of stable cell lines. |
Delving Deeper: A Quantitative Comparison
Efficacy of Sialylation Inhibition
Studies have demonstrated the high efficacy of both this compound and genetic knockdown in reducing cell surface sialylation.
For instance, treatment of B16F10 melanoma cells with 64 μmol/L of P-3Fax-Neu5Ac for three days resulted in a greater than 90% reduction in both α2,3- and α2,6-sialylation.[3] Similarly, in pancreatic cancer cell lines, Ac53FaxNeu5Ac treatment led to a significant decrease in sialyl-Lewis antigens and overall sialylation levels.[4][11]
Genetic knockdown has also shown potent effects. shRNA-mediated knockdown of ST3GAL4 in pancreatic cancer cells resulted in a significant reduction of sialyl-Lewis X (sLeX) expression. However, it's important to note that knockdown of one sialyltransferase can sometimes lead to compensatory changes in the expression of others.
| Method | Cell Line | Target | Concentration/ Method | Reduction in Sialylation | Reference |
| This compound | B16F10 Melanoma | All Sialyltransferases | 64 µM | >90% reduction in α2,3- and α2,6-sialylation | [3] |
| This compound | MM1SHeca452 Multiple Myeloma | All Sialyltransferases | 300 µM for 7 days | Significant decrease in Heca452, CD15s, MALII, and SNA positive cells | [5] |
| Ac53FaxNeu5Ac | BxPC-3 Pancreatic Cancer | All Sialyltransferases | 100 µM for 72h | Up to 74% for α2,3-SA, 32% for α2,6-SA, 85% for sLex, and 76% for sLea | [4] |
| shRNA Knockdown | Pancreatic Cancer Cells | ST3GAL4 | Lentiviral shRNA | Significant reduction in sLeX | Not specified in provided text |
Experimental Methodologies: A How-To Guide
Protocol for this compound Treatment of Cultured Cells
This protocol provides a general guideline for inhibiting sialylation in cultured cells using this compound. Optimization may be required for different cell lines.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 50-70% confluent at the time of treatment.
-
Preparation of this compound Stock Solution: Dissolve 3Fax-Peracetyl Neu5Ac in a suitable solvent, such as DMSO, to create a high-concentration stock solution.
-
Treatment: Dilute the this compound stock solution in fresh, complete cell culture medium to the desired final concentration (typically ranging from 50 µM to 400 µM). Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (typically 24 to 72 hours). The optimal incubation time should be determined empirically.
-
Analysis: After incubation, cells can be harvested for analysis of sialylation levels (e.g., by flow cytometry with fluorescently labeled lectins) or used in functional assays.
Protocol for Lentiviral shRNA-Mediated Knockdown of a Sialyltransferase
This protocol outlines the general steps for creating a stable cell line with reduced expression of a specific sialyltransferase using lentiviral shRNA delivery.
-
shRNA Design and Vector Construction: Design and clone shRNA sequences targeting the sialyltransferase of interest into a lentiviral vector containing a selectable marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduction of Target Cells: Harvest the lentiviral particles and use them to infect the target cells. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Selection of Stable Transductants: Two to three days post-transduction, begin selecting for cells that have successfully integrated the lentiviral construct by adding the appropriate selection agent (e.g., puromycin) to the culture medium.
-
Validation of Knockdown: Expand the resistant cell colonies and validate the knockdown of the target sialyltransferase at both the mRNA (qRT-PCR) and protein (Western blot) levels. Functional validation can be performed by assessing cell surface sialylation.[12][13][14][15]
Protocol for CRISPR/Cas9-Mediated Knockout of a Sialyltransferase Gene
This protocol provides a general workflow for generating a sialyltransferase knockout cell line using CRISPR/Cas9 technology.
-
Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting a critical exon of the sialyltransferase gene. Clone the gRNA sequences into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 expression vector into the target cells using a suitable transfection method.
-
Single-Cell Cloning: Following transfection, isolate single cells into individual wells of a multi-well plate to generate clonal populations.
-
Screening and Validation of Knockout Clones: Expand the single-cell clones and screen for the desired knockout event by genomic DNA sequencing to identify insertions or deletions (indels) that result in a frameshift mutation. Confirm the absence of the target protein by Western blot.[16][17][18][19]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Sialic Acid Biosynthesis and Inhibition by this compound
The following diagram illustrates the sialic acid biosynthesis pathway and the point of inhibition by this compound. This compound is a cell-permeable analog of sialic acid. Once inside the cell, it is converted into CMP-3F-NeuAc, which acts as a competitive inhibitor of all sialyltransferases, thereby blocking the transfer of sialic acid to glycoconjugates.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Systemic blockade of sialylation in mice with a global inhibitor of sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 18. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
A Researcher's Guide: Navigating Alternatives to 3FAx-Neu5Ac for Glycan Function Analysis
In the intricate world of glycobiology, understanding the function of glycans is paramount to unraveling complex biological processes in health and disease. 3FAx-Neu5Ac has emerged as a valuable tool, acting as a global inhibitor of sialyltransferases to probe the roles of sialic acids.[1][2][3] However, the specific research question often demands a more nuanced approach, necessitating a broader toolkit. This guide provides a comprehensive comparison of alternative methods to this compound, offering researchers and drug development professionals the insights needed to select the optimal strategy for their experimental goals.
We will explore four principal alternative methodologies: Metabolic Labeling with Bioorthogonal Reporters, Lectin Microarrays, Mass Spectrometry-Based Glycomics, and Chemoenzymatic Labeling. Each method offers distinct advantages, from direct visualization of glycans to detailed structural elucidation and high-throughput profiling.
Comparative Overview of Glycan Analysis Methods
The choice of methodology is critically dependent on the desired output, whether it be functional inhibition, structural identification, or profiling of the glycome. The following table summarizes the key characteristics of this compound and its primary alternatives.
| Feature | This compound (Inhibition) | Metabolic Labeling (Bioorthogonal) | Lectin Microarrays | Mass Spectrometry (Glycomics) | Chemoenzymatic Labeling |
| Principle of Action | Competitive inhibition of sialyltransferases.[3] | Metabolic incorporation of a sugar analog with a chemical reporter.[4][5] | High-throughput profiling of glycan-lectin binding interactions.[6][7] | Structural identification and quantification of released glycans.[8] | Direct, specific labeling of glycans using glycosyltransferases.[9] |
| Information Obtained | Functional outcome of reduced global sialylation.[10] | Glycan localization (imaging), identification of glycoproteins (proteomics).[4] | Global cell-surface glycan signature or "fingerprint".[6][11] | Detailed glycan structures, linkage, and relative/absolute abundance.[8][12] | Presence and location of specific glycan epitopes.[9] |
| Specificity | Global inhibition of α2-3, α2-6, and α2-8 sialyltransferases.[10] | Specific to the metabolic pathway of the precursor sugar (e.g., sialic acid pathway).[13] | Dependent on the specificity of the lectins used in the array.[14] | High; can distinguish isomers with appropriate separation.[15][16] | High; specific to the donor/acceptor pair of the enzyme used.[9] |
| Throughput | High (cell culture-based assays). | Moderate to High. | Very High; can analyze many samples simultaneously.[7][17] | Moderate; dependent on sample preparation and LC run times. | Low to Moderate. |
| Quantitative Capability | Indirect (measures downstream functional effects). | Semi-quantitative (imaging); Relative (proteomics). | Semi-quantitative (relative binding intensity).[14] | Relative or Absolute (with standards) quantification.[18][19] | Semi-quantitative. |
| Key Strengths | Directly probes the function of sialylation in a biological context. | Enables in vivo imaging and proteomic discovery. | Rapid, high-throughput profiling of crude or whole-cell samples.[7][14] | Provides definitive structural information and accurate quantification.[8][16] | High specificity for labeling defined glycan structures in situ.[9] |
| Key Limitations | Lacks specificity for individual sialyltransferases; potential off-target effects.[20] | Can alter glycan structure and function; metabolic efficiency can vary.[20] | Does not provide detailed structural information; binding can be ambiguous.[14] | Destructive; requires glycan release, which removes context from the protein. | Limited by the availability of specific glycosyltransferases and sugar donors. |
Method 1: this compound - The Functional Inhibitor
This compound is a cell-permeable, peracetylated sialic acid analog.[1][3] Once inside the cell, esterases remove the acetyl groups. The modified sialic acid is then converted into a CMP-sialic acid mimetic, which acts as a competitive inhibitor for all sialyltransferases, blocking the transfer of sialic acid to glycoproteins and glycolipids.[3][21] This global reduction in cell-surface sialylation allows researchers to study the functional consequences, such as altered cell adhesion, migration, and sensitivity to therapeutics.[10]
Caption: Mechanism of this compound action.
Experimental Protocol: Global Sialylation Inhibition
-
Cell Culture: Culture cells of interest (e.g., HL-60 cells) to the desired confluency under standard conditions.
-
Inhibitor Preparation: Prepare a stock solution of 3Fax-Peracetyl Neu5Ac in DMSO (e.g., 50 mM).
-
Treatment: Add the inhibitor to the cell culture medium to a final concentration of 50-200 µM. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 3-7 days. The optimal time may vary depending on the cell type and the turnover rate of its surface glycans.
-
Analysis: Harvest the cells and analyze the effects of reduced sialylation. This can be done by:
-
Flow Cytometry: Stain cells with sialic acid-binding lectins like Sambucus nigra agglutinin (SNA) or Maackia amurensis lectin (MAL) conjugated to a fluorophore to quantify the reduction in surface sialylation.[22]
-
Functional Assays: Perform cell adhesion assays on substrates like E-selectin to assess functional changes.[10]
-
Alternative 1: Metabolic Labeling with Bioorthogonal Reporters
Instead of inhibiting glycan biosynthesis, metabolic glycoengineering can be used to label glycans with chemical reporters.[4][5] In this approach, cells are fed an unnatural monosaccharide analog containing a bioorthogonal functional group, such as an azide or alkyne.[23] The cell's metabolic machinery incorporates this analog into its glycans.[24] The chemical reporter on the cell surface can then be covalently linked to a probe (e.g., a fluorophore for imaging or biotin for enrichment) via a highly specific "click chemistry" reaction.[4] This method is ideal for visualizing glycan localization and identifying specific glycoproteins.
Caption: Workflow for metabolic labeling.
Experimental Protocol: Azide-Labeling of Sialic Acids
-
Cell Culture: Culture cells in standard medium.
-
Metabolic Labeling: Supplement the culture medium with 50 µM peracetylated N-azidoacetylmannosamine (Ac4ManNAz) for 2-3 days.
-
Cell Harvesting: Harvest and wash the cells to remove any unincorporated sugar analog.
-
Click Reaction: Incubate the live cells with an alkyne-conjugated probe (e.g., 50 µM DBCO-Fluor 488) in serum-free media for 1 hour at 37°C.
-
Washing: Wash the cells thoroughly to remove the unreacted probe.
-
Analysis: Analyze the labeled cells using fluorescence microscopy to visualize the location of sialoglycans or by flow cytometry to quantify the labeling efficiency.
Alternative 2: Lectin Microarrays
Lectin microarrays are a powerful high-throughput tool for obtaining a global snapshot of the cell surface glycome.[6] These arrays consist of a panel of different lectins, each with a known carbohydrate-binding specificity, immobilized on a solid surface.[7][17] A fluorescently labeled biological sample, such as whole cells or cell lysates, is incubated with the array.[11] The resulting binding pattern creates a "glycan fingerprint" that can be used to distinguish between different cell types (e.g., cancerous vs. healthy) or to monitor changes in glycosylation during processes like cell differentiation.[11]
Caption: Lectin microarray experimental workflow.
Experimental Protocol: Cell Surface Glycan Profiling
-
Sample Preparation: Isolate glycoproteins from cell lysates or use intact, live cells.
-
Fluorescent Labeling: Label the sample with a fluorescent dye (e.g., a Cy3 or Cy5 NHS ester). For whole cells, labeling targets surface proteins.
-
Blocking: Block the lectin microarray with a suitable blocking buffer to prevent non-specific binding.
-
Incubation: Apply the labeled sample to the blocked microarray and incubate in a humidified chamber for 1-2 hours.
-
Washing: Wash the array slide with buffer (e.g., PBS with Tween-20) to remove unbound sample.
-
Scanning: Dry the slide and scan using a microarray laser scanner at the appropriate wavelength.
-
Data Analysis: Quantify the fluorescence intensity for each lectin spot. Normalize the data and perform comparative analysis to identify differences in binding profiles between samples.
Alternative 3: Mass Spectrometry-Based Glycomics
For definitive structural characterization and quantification of glycans, mass spectrometry (MS) is the gold standard.[8] A typical glycomics workflow involves enzymatically or chemically releasing glycans from the protein backbone, derivatizing them with a label to enhance ionization and detection, followed by separation and analysis by liquid chromatography-mass spectrometry (LC-MS).[16][25] This approach provides detailed information on glycan composition, sequence, and linkage, enabling the precise identification of structures affected by disease or genetic modification.[8][15]
Comparative Performance of Fluorescent Labels for LC-MS
Different fluorescent labels can significantly impact the sensitivity of glycan detection in both fluorescence and mass spectrometry. A comparison of common labels shows that InstantPC provides superior signal intensity.
| Label | Relative Fluorescence Response (Peak Area) | Relative MS Response (Peak Area) | Workflow Time |
| InstantPC | ~1.8x Procainamide | Highest Signal | ~1 hour |
| Procainamide | ~1.0x (Reference) | High Signal | >4 hours |
| 2-AB | ~0.3x Procainamide | Low Signal | >4 hours |
| 2-AA | ~0.2x Procainamide | Lowest Signal | >4 hours |
| Data synthesized from comparative studies on monoclonal antibody N-glycans.[26][27] |
digraph "MS_Glycomics_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Protein" [label="Glycoprotein Sample", fillcolor="#FFFFFF"]; "Release" [label="Release N-Glycans\n(PNGase F)", fillcolor="#FFFFFF"]; "Label" [label="Label with Fluorescent Tag\n(e.g., InstantPC)", fillcolor="#FBBC05"]; "Purify" [label="Purify Labeled Glycans\n(HILIC-SPE)", fillcolor="#FFFFFF"]; "Separate" [label="LC Separation\n(HILIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Detect" [label="Fluorescence & MS/MS\nDetection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Analyze" [label="Data Analysis:\nStructure ID & Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Protein" -> "Release"; "Release" -> "Label"; "Label" -> "Purify"; "Purify" -> "Separate"; "Separate" -> "Detect"; "Detect" -> "Analyze"; }
Caption: N-glycomics workflow for LC-MS analysis.
Experimental Protocol: N-Glycan Analysis by LC-MS
-
Glycan Release: Denature ~10-20 µg of glycoprotein in a detergent-based buffer. Add the enzyme PNGase F to specifically cleave N-linked glycans from asparagine residues. Incubate at 37°C for 1-2 hours.
-
Fluorescent Labeling: Add a fluorescent labeling reagent such as InstantPC to the released glycans. The reaction is rapid and typically completes in under 5 minutes at room temperature.[26]
-
Purification: Use a hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE) plate or spin column to remove excess label, salts, and protein components. Elute the purified, labeled glycans.
-
LC-MS Analysis: Inject the purified sample onto a HILIC-UHPLC column coupled to a Q-TOF or Orbitrap mass spectrometer. Separate the glycans using a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[26]
-
Data Processing: Use specialized software to integrate fluorescence peaks for relative quantification and to analyze MS and MS/MS spectra for structural identification by comparing fragment ions and accurate mass to glycan databases.
Alternative 4: Chemoenzymatic Labeling
Chemoenzymatic glycan labeling (CeGL) offers a highly specific alternative to metabolic labeling.[9] This method uses a glycosyltransferase enzyme to attach an unnatural, tagged monosaccharide from a corresponding nucleotide sugar donor directly onto a specific glycan acceptor on the cell surface or in a lysate. For example, a sialyltransferase can be used with a CMP-sialic acid analog bearing a bioorthogonal handle to specifically label the terminal positions of sialoglycans. This technique avoids the complexities of cellular uptake and metabolism, providing direct and highly specific labeling of target glycan structures.[9]
Caption: Principle of chemoenzymatic labeling.
Experimental Protocol: In Situ Sialic Acid Labeling
-
Cell Culture: Grow cells on a suitable plate or coverslip.
-
Reaction Mixture: Prepare a reaction buffer containing a recombinant sialyltransferase (e.g., ST6Gal1) and a CMP-sialic acid analog carrying an azide group (CMP-Sia-Azide).
-
Labeling Reaction: Wash the cells with buffer and add the reaction mixture directly to the cells. Incubate for 1-2 hours at 37°C to allow the enzyme to transfer the azido-sialic acid to terminal galactose residues.
-
Washing: Gently wash the cells to remove the enzyme and unreacted sugar donor.
-
Detection: Perform a click chemistry reaction as described in the metabolic labeling protocol (Alternative 1) to attach a fluorescent probe.
-
Analysis: Visualize the specifically labeled glycans using fluorescence microscopy.
Conclusion
The study of glycan function requires a diverse analytical toolbox. While this compound is an effective tool for probing the global function of sialic acids through inhibition, its alternatives provide complementary and often more specific information.
-
For visualizing glycans or identifying novel glycoproteins, Metabolic Labeling with Bioorthogonal Reporters is the method of choice.
-
For rapid, high-throughput screening and biomarker discovery from complex samples, Lectin Microarrays offer an unparalleled advantage.
-
When precise structural identification and quantification are required, Mass Spectrometry-Based Glycomics is indispensable.
-
For labeling a specific subset of glycans with high fidelity, Chemoenzymatic Labeling provides surgical precision.
By understanding the principles, strengths, and limitations of each method, researchers can design more robust experiments, leading to deeper insights into the multifaceted roles of glycans in biology and medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P-3FAX-Neu5Ac | Other Transferase Inhibitors: R&D Systems [rndsystems.com]
- 3. Sialyltransferase Inhibitor, 3Fax-Peracetyl Neu5Ac - Calbiochem | 566224 [merckmillipore.com]
- 4. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 6. Dot by dot: Analyzing the glycome using lectin microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lectin Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 8. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lectin arrays Clinisciences [clinisciences.com]
- 15. aspariaglycomics.com [aspariaglycomics.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. zbiotech.com [zbiotech.com]
- 18. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. yaremalab.johnshopkins.edu [yaremalab.johnshopkins.edu]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. agilent.com [agilent.com]
- 27. youtube.com [youtube.com]
A Comparative Analysis of 3FAx-Neu5Ac and its C-5 Modified Derivatives as Sialylation Inhibitors
A deep dive into the biochemical prowess of fluorinated sialic acid analogues, this guide offers a comparative analysis of 3-fluoro-N-acetylneuraminic acid (3FAx-Neu5Ac) and its derivatives with modifications at the C-5 position. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanism of action, inhibitory potency, and the experimental frameworks used for their evaluation.
The strategic blockade of sialic acid expression on cell surfaces has emerged as a promising therapeutic avenue in oncology and infectious diseases. Aberrant sialylation is a hallmark of cancer, contributing to metastasis, immune evasion, and drug resistance.[1][2] this compound, a peracetylated derivative of 3-fluoro-sialic acid, is a potent metabolic inhibitor of sialyltransferases, the enzymes responsible for transferring sialic acid residues to glycoconjugates.[3][4] This guide focuses on the comparative efficacy of this compound and its analogues bearing modifications at the C-5 position, which have been shown to significantly enhance inhibitory activity.[1][2]
Mechanism of Action: A Metabolic Trojan Horse
This compound and its derivatives function as metabolic inhibitors. After cellular uptake, they are processed by intracellular esterases and subsequently converted to their corresponding cytidine monophosphate (CMP) analogues by CMP-N-acetylneuraminic acid synthetase (CMAS).[1][5] These CMP-analogues then act as competitive inhibitors of sialyltransferases, blocking the transfer of sialic acid to nascent glycan chains.[2][5] Furthermore, the accumulation of these CMP-analogues can induce feedback inhibition of the de novo sialic acid biosynthesis pathway.[3]
Caption: Metabolic activation and inhibitory pathway of this compound derivatives.
Comparative Inhibitory Potency: The Impact of C-5 Modification
Research has demonstrated that modifications at the C-5 position of the sialic acid scaffold can dramatically influence the inhibitory potency of this compound.[1][2] Specifically, the replacement of the natural N-acetamide group with various carbamates has been shown to significantly enhance and prolong the inhibitory activity in multiple cancer cell lines.[1][2] This enhanced potency is attributed to the more efficient metabolic conversion of carbamate-modified derivatives to their active CMP-analogues, leading to higher intracellular concentrations of the inhibitor.[1][2]
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and a selection of its C-5 modified carbamate derivatives in inhibiting α2,3-linked sialylation in murine B16-F10 melanoma cells.
| Compound | C-5 Modification | EC50 (µM) for α2,3-sialylation inhibition |
| 1 (this compound) | N-acetamide | >100 |
| 7 | Carbamate | 10.2 |
| 8 | Carbamate | 7.9 |
| 9 | Carbamate | 4.7 |
| 10 | Carbamate | 5.6 |
| 11 | Carbamate | 6.3 |
| 12 | Carbamate | 2.5 |
Data sourced from studies on B16-F10 murine tumor cells.[1][2]
Experimental Protocols
A standardized workflow is crucial for the comparative evaluation of these sialylation inhibitors. The following outlines the key experimental methodologies.
Cell Culture and Treatment
Murine (e.g., B16-F10 melanoma) and human cancer cell lines are cultured under standard conditions.[1][3] For inhibition studies, cells are incubated with varying concentrations of the sialic acid analogues for a defined period, typically ranging from 24 to 72 hours.[1][6]
Analysis of Cell Surface Sialylation
The extent of cell surface sialylation is commonly assessed using flow cytometry with specific lectins that recognize different sialic acid linkages.[6]
-
Maackia amurensis lectin II (MALII) is used to detect α2,3-linked sialic acids.[1][6]
-
Sambucus nigra lectin I (SNA-I) is used to detect α2,6-linked sialic acids.[1][6]
A decrease in lectin binding, as measured by a reduction in mean fluorescence intensity, indicates successful inhibition of sialylation. The EC50 value is determined as the concentration of the inhibitor that results in a 50% decrease in lectin binding compared to untreated control cells.[1][2]
Caption: Experimental workflow for assessing cell surface sialylation.
In Vivo Studies
The anti-metastatic potential of these compounds has been evaluated in murine models.[1] This typically involves intravenous injection of cancer cells (e.g., B16-F10 melanoma) into mice, followed by treatment with the sialylation inhibitors.[1] The therapeutic efficacy is assessed by monitoring tumor growth and the formation of metastatic nodules in target organs, such as the lungs.[1]
Biological Implications and Future Directions
The development of C-5 modified this compound derivatives with enhanced potency represents a significant advancement in the field of glycobiology and cancer therapeutics.[1][2] These potent inhibitors serve as valuable tools to investigate the multifaceted roles of sialic acids in various biological processes, from viral entry to cancer progression.[7][8] The improved efficacy of carbamate derivatives highlights a promising strategy for the rational design of next-generation glycomimetics.[1]
Future research will likely focus on optimizing the pharmacokinetic properties of these compounds for improved in vivo efficacy and exploring their therapeutic potential in a broader range of diseases characterized by aberrant sialylation. The targeted delivery of these inhibitors to cancer cells, for instance, through antibody-drug conjugates or nanoparticle formulations, could further enhance their therapeutic index and minimize off-target effects.[1][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent Metabolic Sialylation Inhibitors Based on C-5-Modified Fluorinated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
Validating the Specificity of 3FAx-Neu5Ac as a Pan-Sialyltransferase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3FAx-Neu5Ac with other sialyltransferase inhibitors, supported by experimental data, to validate its role as a pan-sialyltransferase inhibitor. Sialyltransferases (STs) are a family of enzymes crucial for the synthesis of sialylated glycans, which are involved in numerous physiological and pathological processes, including cancer progression and immune responses.[1] The development of potent and specific ST inhibitors is, therefore, of significant interest for therapeutic and research applications.
Introduction to this compound
This compound is a cell-permeable, peracetylated sialic acid analog that functions as a global inhibitor of sialyltransferases.[2][3] Upon entering the cell, it is deacetylated and converted into its active form, CMP-3Fax-Neu5Ac. This active metabolite acts as a competitive inhibitor of sialyltransferases, effectively blocking the transfer of sialic acid to glycan chains.[4] Its ability to broadly inhibit sialylation has positioned it as a valuable tool for studying the roles of sialylated glycans and as a potential therapeutic agent.
Comparative Analysis of Sialyltransferase Inhibitors
To validate the specificity and pan-inhibitory nature of this compound, its performance is compared with other known sialyltransferase inhibitors, namely Soyasaponin I and lithocholic acid derivatives.
Quantitative Data on Inhibitor Potency
The following table summarizes the inhibitory activity of this compound and its alternatives against various sialyltransferase isoforms. While specific IC50 values for this compound against a comprehensive panel of STs are not extensively reported, its potent global inhibition of α2,3- and α2,6-sialylation has been demonstrated in numerous cell-based assays.
| Inhibitor | Target Sialyltransferase Isoforms | IC50 / Effective Concentration | Notes |
| This compound (P-3FAX-Neu5Ac) | Pan-sialyltransferase (α2,3- and α2,6-STs) | >90% reduction of α2,3- and α2,6-sialylation at 64 µM in B16F10 cells.[5] | Acts as a global inhibitor.[2] Effective in vivo at 25 mg/kg in mice.[2] |
| Soyasaponin I | ST3Gal I | Kᵢ = 2.1 µM | Competitive inhibitor with respect to CMP-Neu5Ac.[6] |
| Lithocholic Acid Derivative (FCW393) | ST6GAL1 | IC50 = 7.8 µM | Exhibits selectivity for certain ST isoforms. |
| ST3GAL3 | IC50 = 9.45 µM | ||
| ST3GAL1 | IC50 > 400 µM | ||
| ST8SIA4 | IC50 > 100 µM | ||
| Lithocholic Acid Derivative (Lith-O-Asp) | ST3Gal-I | IC50 = 12-37 µM | Also shows activity against ST3Gal-III and ST6Gal-I. |
| ST3Gal-III | IC50 = 12-37 µM | ||
| ST6Gal-I | IC50 = 12-37 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of sialyltransferase inhibitors are provided below.
In Vitro Sialyltransferase Activity Assay (Radiometric)
This assay measures the transfer of radiolabeled sialic acid from CMP-[¹⁴C]-Neu5Ac to an acceptor substrate.
Materials:
-
Enzyme preparation (recombinant sialyltransferase or cell lysate)
-
CMP-[¹⁴C]-Neu5Ac (radiolabeled donor substrate)
-
Acceptor substrate (e.g., asialofetuin for glycoprotein assays, oligosaccharides)
-
Reaction buffer (e.g., 50 mM MES buffer, pH 6.0, 1 mM MgCl₂, 0.5% Triton CF-54)
-
SDS-PAGE reagents or HPTLC plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, acceptor substrate, CMP-[¹⁴C]-Neu5Ac, and the sialyltransferase enzyme preparation in a total volume of 10 µL.[7][8]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 3-20 hours).[7][8]
-
Terminate the reaction. For glycoprotein acceptors, add SDS-PAGE loading buffer and separate the products by SDS-PAGE.[8] For oligosaccharide acceptors, spot the reaction mixture directly onto an HPTLC plate and develop it with a suitable solvent system.[7]
-
Visualize and quantify the radiolabeled product using a phosphorimager or by excising the corresponding band/spot and measuring radioactivity with a scintillation counter.[7][8]
-
To test for inhibition, perform the assay in the presence of varying concentrations of the inhibitor and calculate the IC50 value.
Cell-Based Assay for Sialylation Inhibition using Lectin Flow Cytometry
This method assesses the inhibitor's effect on cell surface sialylation by measuring the binding of specific lectins.
Materials:
-
Cell line of interest (e.g., B16F10 melanoma cells)
-
Sialyltransferase inhibitor (e.g., this compound)
-
Biotinylated lectins:
-
Sambucus nigra lectin (SNA) for α2,6-linked sialic acids
-
Maackia amurensis lectin (MAL) for α2,3-linked sialic acids
-
-
Fluorescently labeled streptavidin (e.g., Streptavidin-PE)
-
Flow cytometer
Procedure:
-
Culture the cells in the presence of the sialyltransferase inhibitor at various concentrations for a specified duration (e.g., 3 days).[5]
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with the biotinylated lectin (e.g., SNA or MAL) for a defined period on ice.
-
Wash the cells to remove unbound lectin.
-
Incubate the cells with fluorescently labeled streptavidin.
-
Wash the cells again.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in fluorescence compared to untreated cells indicates inhibition of sialylation.[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of this compound to its active form, CMP-3FAx-Neu5Ac, which competitively inhibits sialyltransferases.
Caption: A general workflow for the screening and validation of sialyltransferase inhibitors.
Conclusion
The available data strongly support the classification of this compound as a potent pan-sialyltransferase inhibitor. While direct enzymatic IC50 values against a broad range of sialyltransferase isoforms are not as extensively documented as for some more selective inhibitors like Soyasaponin I and certain lithocholic acid derivatives, its ability to globally suppress both α2,3- and α2,6-sialylation in cellular models is well-established. This broad activity, coupled with its cell permeability, makes this compound an invaluable tool for studying the overall effects of sialylation in various biological systems. In contrast, inhibitors like FCW393 and Soyasaponin I offer greater selectivity, which is advantageous for dissecting the roles of specific sialyltransferase isoforms. The choice of inhibitor will, therefore, depend on the specific research question, with this compound being the preferred choice for inducing a global reduction in sialylation.
References
- 1. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 2. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling Glycosylation: A Comparative Guide to 3FAx-Neu5Ac and Mass Spectrometry for Sialylation Analysis
For researchers, scientists, and drug development professionals, understanding the intricate world of glycosylation is paramount. Sialylation, the terminal modification of glycan chains with sialic acid, plays a critical role in cellular communication, signaling, and disease progression. This guide provides a comprehensive comparison of two powerful techniques for studying sialylation: the metabolic inhibitor 3FAx-Neu5Ac and mass spectrometry. We delve into the experimental data, detailed protocols, and the signaling pathways they help elucidate, offering a clear perspective on how these methods can be synergistically employed to advance research.
Quantitative Analysis of Sialylation: A Head-to-Head Comparison
The metabolic inhibitor 3-Fluoro-N-acetylneuraminic acid (this compound) is a powerful tool for studying the functional roles of sialylation. By competitively inhibiting sialyltransferases, it leads to a global reduction in cell surface sialylation. The effects of this inhibition are often quantified using lectin-based methods, such as flow cytometry or lectin blotting, which utilize fluorescently labeled lectins that specifically bind to certain sialic acid linkages. Mass spectrometry, on the other hand, provides a more direct and comprehensive approach to identify and quantify the full spectrum of N-glycans, including the precise changes in sialylated species.
Below is a summary of quantitative data from various studies, showcasing the comparative results obtained from both lectin-based assays and mass spectrometry following treatment with this compound or its derivatives.
| Cell Line | Treatment | Method | Analyte | % Reduction (Compared to Control) | Reference |
| Mesenchymal Stromal Cells (MSCs) | 50 µM 3F-Neu5Ac (48h) | Flow Cytometry (SNA lectin) | α2,6-sialylation | >90% | [1] |
| Mesenchymal Stromal Cells (MSCs) | 50 µM 3F-Neu5Ac (48h) | Mass Spectrometry | Sialylated N-glycans | Significant decrease | [1] |
| Pancreatic (BxPC-3) | 100 µM Ac53FaxNeu5Ac (72h) | Flow Cytometry (MAA-II lectin) | α2,3-sialylation | ~74% | [2] |
| Pancreatic (Capan-1) | 400 µM Ac53FaxNeu5Ac (72h) | Flow Cytometry (MAA-II lectin) | α2,3-sialylation | ~83% | [2] |
| Pancreatic (BxPC-3) | 100 µM Ac53FaxNeu5Ac (72h) | Flow Cytometry (SNA lectin) | α2,6-sialylation | ~32% | [2] |
| Pancreatic (Capan-1) | 400 µM Ac53FaxNeu5Ac (72h) | Flow Cytometry (SNA lectin) | α2,6-sialylation | ~28% | [2] |
| Multiple Myeloma (MM1SHeca452) | 300 µM this compound (7 days) | Flow Cytometry (MALII lectin) | α2,3-sialylation | ~50% | [3] |
| Multiple Myeloma (MM1SHeca452) | 300 µM this compound (7 days) | Flow Cytometry (SNA lectin) | α2,6-sialylation | ~75% | [3] |
Experimental Protocols: A Step-by-Step Guide
Reproducibility and accuracy are the cornerstones of scientific research. Here, we provide detailed methodologies for key experiments involving this compound treatment, lectin-based analysis, and mass spectrometry for N-glycan profiling.
Protocol 1: Cell Treatment with this compound
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS).
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically in the range of 50-400 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a period ranging from 24 to 72 hours, depending on the cell type and the desired level of sialylation inhibition.
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them for downstream analysis (e.g., flow cytometry, western blot, or mass spectrometry).
Protocol 2: Fluorescent Lectin Staining for Flow Cytometry
-
Cell Preparation: Harvest and wash the cells as described above. Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).
-
Lectin Staining: Incubate the cells with a fluorescently labeled lectin specific for the sialic acid linkage of interest (e.g., FITC-conjugated Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acid or biotinylated Maackia amurensis lectin II (MAL-II) followed by fluorescently labeled streptavidin for α2,3-linked sialic acid) for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound lectin.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The mean fluorescence intensity (MFI) is used to quantify the level of cell surface sialylation.
Protocol 3: N-Glycan Analysis by Mass Spectrometry (General Workflow)
-
Protein Extraction and Denaturation: Lyse the cells and extract the total protein. Denature the proteins using a denaturing agent (e.g., SDS).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) and then alkylate the resulting free thiols with an alkylating agent such as iodoacetamide to prevent them from reforming.
-
Enzymatic Release of N-glycans: Digest the proteins with a protease (e.g., trypsin) and then release the N-glycans using the enzyme PNGase F, which cleaves the bond between the innermost GlcNAc and the asparagine residue.
-
Purification of N-glycans: Separate the released N-glycans from the peptides and other cellular components using a solid-phase extraction (SPE) method, such as a C18 cartridge or HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Derivatization (Optional but Recommended): To improve ionization efficiency and detection sensitivity in mass spectrometry, the reducing end of the released N-glycans can be labeled with a fluorescent tag (e.g., 2-aminobenzamide) or a charged tag.
-
Mass Spectrometry Analysis: Analyze the purified (and derivatized) N-glycans using a mass spectrometer, such as a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or an LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) system. The resulting mass spectra provide detailed information on the composition and relative abundance of the different N-glycan structures.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the interplay between this compound, sialylation, and cellular function, we provide the following diagrams created using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Sialyltransferase Inhibitor Ac53FaxNeu5Ac Reverts the Malignant Phenotype of Pancreatic Cancer Cells, and Reduces Tumor Volume and Favors T-Cell Infiltrates in Mice [mdpi.com]
- 3. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Toxicity Profiles of Sialyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of sialyltransferases (STs), enzymes that catalyze the transfer of sialic acid to glycoproteins and glycolipids, is a promising strategy in cancer therapy. Hypersialylation is a hallmark of many cancers and is associated with metastasis, immune evasion, and drug resistance. However, the development of ST inhibitors for clinical use requires a thorough understanding of their in-vivo toxicity profiles. This guide provides a comparative overview of the available in-vivo toxicity data for several prominent sialyltransferase inhibitors.
Key Sialyltransferase Inhibitors and Their Toxicity Profiles
This guide focuses on the following sialyltransferase inhibitors:
-
3F-NeuAc (and its prodrugs P-3FAX-Neu5Ac/Ac53FaxNeu5Ac): A global inhibitor of sialyltransferases.
-
FCW393: A lithocholic acid derivative with selectivity for certain STs.
-
Lith-O-Asp: Another lithocholic acid-based pan-ST inhibitor.
-
Soyasaponin I: A natural product with ST inhibitory activity.
The following table summarizes the available quantitative in-vivo toxicity data for these inhibitors.
| Inhibitor | Animal Model | Route of Administration | Dose | Observed Toxicity | LD50/MTD |
| 3F-NeuAc | C57BL/6 Mice | Intravenous | 25 mg/kg | Edema in the peritoneal cavity, suggesting kidney toxicity[1] | Not explicitly reported, but a single 300 mg/kg dose led to death by day 54[2] |
| C57BL/6 Mice | Intravenous | 300 mg/kg | Irreversible kidney dysfunction, proteinuria, altered liver enzymes, and death by day 54[2][3] | Not explicitly reported | |
| FCW393 | Tumor-bearing mice | Not specified | Not specified for toxicity studies | In vitro cytotoxicity (IC50 = 55 μM)[4][5][6] | Not reported |
| Lith-O-Asp | BALB/c Mice | Intraperitoneal | 3 mg/kg (for efficacy) | No adverse effects reported at this dose in efficacy studies. | Not reported |
| Soyasaponin I | Not specified | Not specified | Not specified | Safety data sheet indicates no available data for acute toxicity. One study on a different saponin showed an LD50 of 200 mg/kg in mice. | Not reported |
In-Depth Toxicity Analysis
3F-NeuAc: A Case of On-Target Toxicity
3F-NeuAc is a potent global inhibitor of sialyltransferases, and its in-vivo toxicity appears to be a direct consequence of its intended pharmacological activity.
Target Organs: Kidney and Liver[1][3]
Key Toxicological Findings:
-
Nephrotoxicity: Administration of 3F-NeuAc in mice leads to a dramatic loss of sialic acid in the glomeruli within four days[3]. This results in proteinuria, irreversible kidney dysfunction, and ultimately, failure to thrive[2][3]. Histological examination reveals severely distorted glomerular and tubular architecture[2]. A single intravenous dose of 300 mg/kg proved to be lethal in mice by day 54[2].
-
Hepatotoxicity: Following 3F-NeuAc administration, liver enzymes in the blood are significantly altered, indicating liver dysfunction[3].
Mechanism of Toxicity: The nephrotoxicity of 3F-NeuAc is believed to be an "on-target" effect. The desialylation of glycoproteins in the glomeruli, which are crucial for the kidney's filtration function, leads to the observed renal damage.
Lithocholic Acid Derivatives: A Focus on Potential Hepatotoxicity
FCW393 and Lith-O-Asp are derivatives of lithocholic acid, a secondary bile acid known to be hepatotoxic and cause cholestasis (a condition where bile flow from the liver is reduced or blocked)[4].
FCW393: While in-vivo toxicity data is not publicly available, its in-vitro cytotoxicity (IC50 = 55 μM) has been established[4][5][6]. The focus of published studies has been on its efficacy in reducing tumor size and metastasis in animal models. Given its lithocholic acid backbone, a potential for hepatotoxicity should be considered in further preclinical safety assessments.
Lith-O-Asp: This inhibitor has been used in in-vivo metastasis models at a dose of 3 mg/kg intraperitoneally without reported adverse effects. However, formal toxicology studies with dose escalation to determine a maximum tolerated dose (MTD) or LD50 have not been published. As with FCW393, the lithocholic acid structure warrants careful evaluation of potential liver toxicity.
Soyasaponin I: A Natural Product with Limited Toxicity Data
Soyasaponin I is a natural compound with demonstrated sialyltransferase inhibitory activity. However, there is a significant lack of publicly available in-vivo toxicity data. A safety data sheet for Soyasaponin I indicates that no data on acute toxicity is available. While some studies suggest that certain soyasaponins may even have hepatoprotective effects at low doses, a study on a saponin from a different plant source reported an LD50 of 200 mg/kg in mice, highlighting that the toxicity of saponins can vary significantly based on their structure and source.
Experimental Protocols
In Vivo Toxicity Study of 3F-NeuAc
-
Animal Model: 8-week old male and female C57BL/6J mice[1].
-
Drug Administration: Intravenous injection of 3F-NeuAc.
-
Dose Ranging: A preliminary dose-finding study was conducted with doses of 6.25, 12.5, and 25 mg/kg[1]. A separate study used a single intravenous injection of 300 mg/kg[2].
-
Monitoring:
-
Histopathology: At the end of the study, tissues (including kidney and liver) were collected, fixed, and stained for histological examination to assess for any pathological changes[2].
Conclusion and Future Directions
The in-vivo toxicity profiles of sialyltransferase inhibitors are varied and, for some promising candidates, not yet well-defined in the public domain.
-
3F-NeuAc demonstrates significant on-target toxicity, particularly nephrotoxicity, which may limit its systemic use. However, its well-characterized toxicity profile provides a valuable benchmark for the development of future ST inhibitors.
-
Lithocholic acid-based inhibitors like FCW393 and Lith-O-Asp show promise in terms of efficacy, but their in-vivo safety, especially concerning potential hepatotoxicity, requires thorough investigation.
-
The toxicity of Soyasaponin I remains largely uncharacterized, highlighting a critical data gap for this natural product inhibitor.
For the advancement of sialyltransferase inhibitors into clinical applications, comprehensive preclinical toxicology studies are imperative. These studies should include dose-escalation to determine MTD, detailed histopathological analysis of all major organs, and an assessment of the potential for off-target effects. The development of more selective inhibitors or targeted delivery systems may help to mitigate the on-target toxicities observed with global inhibitors like 3F-NeuAc. Researchers and drug developers are encouraged to conduct and publish robust in-vivo safety assessments to build a more complete picture of the therapeutic window for this promising class of anti-cancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel, Potent, and Selective Sialyltransferase Inhibitor for Suppressing Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LITHOCHOLIC ACID FEEDING RESULTS IN DIRECT HEPATO-TOXICITY INDEPENDENT OF NEUTROPHIL FUNCTION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 3FAx-Neu5Ac versus Enzymatic Desialylation for Glycan Engineering
For researchers, scientists, and drug development professionals navigating the complexities of glycan engineering, the choice of desialylation method is a critical decision point. This guide provides an objective comparison of the metabolic inhibitor 3FAx-Neu5Ac and traditional enzymatic desialylation, supported by experimental data, to inform methodology selection.
The terminal sialic acid residues on glycoproteins and glycolipids play a pivotal role in a multitude of biological processes, from cell adhesion and signaling to immune recognition. The ability to control cell surface sialylation is therefore a powerful tool in research and therapeutic development. Two primary methods for achieving desialylation are the use of the metabolic inhibitor this compound and enzymatic removal with neuraminidases (sialidases). This guide delves into the advantages and disadvantages of each approach, offering a clear comparison to aid in experimental design.
At a Glance: this compound vs. Enzymatic Desialylation
| Feature | This compound | Enzymatic Desialylation (Neuraminidase) |
| Mechanism of Action | Global inhibition of sialyltransferases, preventing the addition of sialic acids. | Catalytic cleavage and removal of existing terminal sialic acid residues. |
| Duration of Effect | Sustained, long-term reduction in sialylation. | Transient, with rapid re-sialylation by the cell. |
| Specificity | Broadly inhibits all sialyltransferases. | Specific to sialic acid linkages (e.g., α2,3, α2,6, α2,8), depending on the enzyme source. |
| Cellular Impact | Affects newly synthesized glycans; does not remove existing sialic acids. | Removes existing sialic acids from the cell surface. |
| In Vivo Application | Systemic administration can lead to off-target effects (nephrotoxicity).[1][2] | Generally considered to have fewer systemic off-target effects. |
| Control over Desialylation | Dose- and time-dependent inhibition. | Dependent on enzyme concentration, incubation time, and pH. |
Mechanism of Action: A Fundamental Difference
The primary distinction between these two methods lies in their mechanism of action. This compound is a cell-permeable analog of N-acetylneuraminic acid (Neu5Ac). Once inside the cell, it is converted into CMP-3FAx-Neu5Ac, a competitive inhibitor of all sialyltransferases.[3] This effectively shuts down the cell's ability to add sialic acid residues to newly synthesized glycoproteins and glycolipids.
In contrast, enzymatic desialylation employs neuraminidases, which are enzymes that cleave existing terminal sialic acid residues from the glycan chains of cell surface glycoconjugates. This method provides a direct and immediate removal of sialic acids.
Experimental Data: A Quantitative Comparison
A key advantage of this compound is the sustained duration of its effect. One study directly compared the recovery of cell surface sialylation following treatment with this compound versus enzymatic removal with sialidase from Clostridium perfringens.
Table 1: Recovery of Cell Surface Sialylation After Treatment
| Time After Treatment | % Recovery of α2,3-linked Sialic Acids (this compound) | % Recovery of α2,6-linked Sialic Acids (this compound) | % Recovery of α2,3-linked Sialic Acids (Sialidase) | % Recovery of α2,6-linked Sialic Acids (Sialidase) |
| Day 1 | ~20% | ~40% | 100% | 100% |
| Day 2 | ~40% | 100% | Not reported | Not reported |
| Day 4 | 100% | Not applicable | Not applicable | Not applicable |
Data adapted from Büll et al., Mol Cancer Ther, 2013.[4]
As the data indicates, enzymatic desialylation results in a rapid return to normal sialylation levels, often within 24 hours, as the cell's machinery for sialylation remains intact.[4] Conversely, the inhibitory effect of this compound is more prolonged, with a gradual recovery over several days as the inhibitor is cleared and new sialyltransferases are synthesized.[4]
Studies have also quantified the extent of sialylation reduction by this compound. Treatment of MM1SHeca452 multiple myeloma cells with 300 µM this compound for seven days resulted in a significant decrease in both α2,3- and α2,6-linked sialic acids, as measured by the binding of MALII and SNA lectins, respectively.[2]
Experimental Protocols
Protocol 1: Desialylation using this compound
This protocol is a general guideline based on published studies.[2][4] Optimal concentrations and incubation times should be determined empirically for each cell type and experimental goal.
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Preparation of this compound: Dissolve peracetylated this compound (e.g., from EMD Millipore) in an appropriate solvent such as DMSO to create a stock solution.
-
Treatment: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically ranging from 50 µM to 300 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a period of 1 to 7 days, depending on the desired level of desialylation. The medium containing the inhibitor should be refreshed every 2-3 days for longer incubation periods.
-
Analysis: Harvest the cells and analyze the extent of desialylation using methods such as flow cytometry with fluorescently labeled sialic acid-binding lectins (e.g., SNA for α2,6-linkages and MALII for α2,3-linkages).
Protocol 2: Enzymatic Desialylation using Neuraminidase
This protocol is a general guideline for the enzymatic treatment of cells in suspension.
-
Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., PBS or serum-free medium). Resuspend the cells at a concentration of approximately 1 x 106 cells/mL.
-
Enzyme Preparation: Reconstitute neuraminidase from a source such as Clostridium perfringens or Vibrio cholerae in the recommended buffer. The optimal pH for many neuraminidases is between 5.5 and 6.5.
-
Treatment: Add the neuraminidase to the cell suspension at a final concentration typically ranging from 0.1 to 1 U/mL.
-
Incubation: Incubate the cell suspension at 37°C for 30 to 60 minutes with gentle agitation.
-
Washing: After incubation, wash the cells at least twice with cold buffer to remove the enzyme.
-
Analysis: Analyze the desialylated cells immediately using appropriate methods, such as lectin staining and flow cytometry.
Visualization of Impact on Cellular Signaling
Aberrant sialylation is a hallmark of cancer and influences multiple signaling pathways that promote tumor progression. Inhibiting sialylation can therefore have profound effects on cancer cell behavior. The diagram below illustrates how hypersialylation impacts key signaling pathways and how desialylation can potentially reverse these effects.
Caption: Sialylation's role in cancer signaling and points of intervention.
Concluding Remarks
The choice between this compound and enzymatic desialylation depends heavily on the specific research question and experimental context. For studies requiring long-term, sustained reduction of sialylation and investigation of the consequences of inhibiting glycan biosynthesis, this compound is a powerful tool. However, researchers must be mindful of its potential for off-target effects in vivo.
For applications demanding rapid and specific removal of existing sialic acids, with the possibility of studying the immediate effects of their absence, enzymatic desialylation is the preferred method. The transient nature of this effect also allows for the study of re-sialylation dynamics.
Ultimately, a thorough understanding of the distinct mechanisms and characteristics of each method will enable researchers to make an informed decision that best suits their experimental needs, leading to more robust and interpretable results in the complex and exciting field of glycobiology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Validating On-Target Effects of 3FAx-Neu5Ac: A Comparative Guide for a New Cell Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of 3FAx-Neu5Ac, a global inhibitor of sialyltransferases, in a new cell model. We offer a comparative analysis of this compound with a next-generation inhibitor and a genetic approach, supported by experimental data from relevant cancer cell models. Detailed protocols for key validation assays are provided to facilitate the application of these methods.
Comparative Analysis of Sialylation Inhibitors
The primary on-target effect of this compound is the reduction of cell surface sialylation. This is achieved through its intracellular conversion to CMP-3F-Neu5Ac, a competitive inhibitor of all sialyltransferases.[1] This guide compares the efficacy of this compound with P-SiaFNEtoc, a more recent C-5 carbamate-modified sialic acid analog, and with the genetic knockdown of a key sialyltransferase, ST3GAL4.
Table 1: Comparison of Sialyltransferase Inhibitors on Cell Surface Sialylation
| Method | Target | Cell Model | Concentration/ Approach | Effect on α2,3-Sialylation | Effect on α2,6-Sialylation | Citation |
| This compound | Pan-Sialyltransferase | B16F10 Melanoma | 64 µmol/L | ~90% reduction | ~80% reduction | [2] |
| P-SiaFNEtoc | Pan-Sialyltransferase | PC3 Prostate Cancer | 2 µM | Significant Reduction | Significant Reduction | [3] |
| ST3GAL4 Knockdown | ST3GAL4 | Capan-1 Pancreatic Cancer | shRNA | ~91% mRNA reduction | No significant change | [1] |
Table 2: Functional Consequences of Sialylation Inhibition
| Method | Cell Model | Effect on Cell Adhesion to E-selectin | Effect on Cell Viability/Proliferation | Citation |
| This compound | MM1S Multiple Myeloma | Significant reduction in adhesion | No significant effect at effective concentrations | [4] |
| P-SiaFNEtoc | Prostate Cancer Cell Lines | Not explicitly tested, but expected reduction | Reduced colony formation | [3] |
| ST3GAL4 Knockdown | BxPC-3 Pancreatic Cancer | Impaired E-selectin binding | No significant changes observed | [1] |
Experimental Protocols
Detailed methodologies for validating the on-target effects of this compound are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effects of the inhibitor.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Your new cell model
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5][6] Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[6]
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Cell Surface Sialylation by Flow Cytometry
This protocol uses lectins to quantify changes in α2,3- and α2,6-linked sialic acids on the cell surface.
Materials:
-
Biotinylated Sambucus nigra agglutinin (SNA) for α2,6-sialic acids
-
Biotinylated Maackia amurensis lectin II (MAL-II) for α2,3-sialic acids
-
Streptavidin-phycoerythrin (PE) or other fluorescently-labeled streptavidin
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Your new cell model treated with this compound or control
Procedure:
-
Harvest treated and control cells and wash twice with cold PBS.
-
Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of cell suspension, add the biotinylated lectin (SNA or MAL-II) at a predetermined optimal concentration (e.g., 1-5 µg/mL).[7]
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing fluorescently-labeled streptavidin at the manufacturer's recommended dilution.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer and analyze by flow cytometry.[8][9]
Static Cell Adhesion Assay
This assay measures the ability of cells to adhere to a substrate, such as the E-selectin protein.
Materials:
-
96-well high-binding microplate
-
Recombinant human E-selectin/CD62E Fc chimera
-
Bovine Serum Albumin (BSA)
-
Your new cell model (labeled with a fluorescent dye like Calcein-AM, if desired)
-
Adhesion buffer (e.g., serum-free medium with 0.1% BSA)
-
PBS
Procedure:
-
Coat the wells of a 96-well plate with E-selectin (e.g., 10 µg/mL in PBS) overnight at 4°C.[10]
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.[10]
-
Wash the wells three times with PBS.
-
Harvest your this compound-treated and control cells. If not using a fluorescently labeled cell line, label the cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the cells in adhesion buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells 2-3 times with adhesion buffer to remove non-adherent cells.
-
Quantify the number of adherent cells. For fluorescently labeled cells, read the fluorescence in a plate reader. Alternatively, cells can be fixed, stained with crystal violet, and the absorbance measured after solubilization.[10]
Visualizing the Pathways and Processes
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow.
Caption: Sialylation Inhibition Approaches.
References
- 1. Knockdown of α2,3-Sialyltransferases Impairs Pancreatic Cancer Cell Migration, Invasion and E-selectin-Dependent Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adhesion Assay · Xin Chen Lab · UCSF [pharm.ucsf.edu]
A Comparative Guide to the Reversibility of Sialylation Inhibition by 3Fax-Neu5Ac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the global sialyltransferase inhibitor, 3Fax-Neu5Ac, focusing on the reversibility of its inhibitory effects. We will explore its mechanism of action, present quantitative data on the duration of its effects, and compare it with alternative methods of desialylation. This document is intended to assist researchers in designing experiments and selecting appropriate tools for studying the roles of sialic acids in biological systems.
Mechanism of Action: A Prodrug Approach to Global Sialylation Blockade
This compound is a cell-permeable, peracetylated sialic acid analog that functions as a metabolic inhibitor of sialylation.[1][2] Its mechanism relies on intracellular conversion to an active form that competitively inhibits all sialyltransferases (STs), the enzymes responsible for attaching sialic acid to glycoconjugates.[3]
The process is as follows:
-
Cellular Uptake: The peracetylated form of this compound (often denoted as P-3Fax-Neu5Ac) passively diffuses across the cell membrane.
-
Intracellular Activation: Once inside the cell, cytosolic esterases remove the acetyl groups.
-
Conversion to Active Inhibitor: The deacetylated this compound is then converted by the CMP-sialic acid synthetase (CMAS) into CMP-3Fax-Neu5Ac.
-
Competitive Inhibition: CMP-3Fax-Neu5Ac acts as a competitive inhibitor for all sialyltransferases, blocking the transfer of sialic acid from the natural donor substrate (CMP-Neu5Ac) to acceptor glycans.[3][4]
This global inhibition leads to a significant reduction in the presentation of sialylated structures, such as sialyl Lewis X, on the cell surface.[5]
Assessing Reversibility: A Sustained Blockade
A critical aspect of any inhibitor is the duration of its effect and its reversibility upon withdrawal. Experimental evidence indicates that the inhibition of sialylation by this compound is not readily reversible and leads to a sustained, long-term reduction in cell surface sialic acids.
Studies comparing metabolic inhibition with enzymatic removal of sialic acids demonstrate a significant difference in the rate of recovery. While treating cells with sialidase (an enzyme that cleaves sialic acids) leads to a rapid restoration of cell surface sialylation, treatment with this compound results in a much slower recovery. It has been reported that cell surface sialic acid expression is restored within one day after sialidase treatment, whereas it requires 2–3 days for recovery after treatment with P-3Fax-Neu5Ac.[6]
In vivo studies further highlight the inhibitor's long-lasting effects. A single dose of this compound administered to mice was shown to cause a dramatic decrease in sialylated glycans in various tissues for over seven weeks.[4] This prolonged action is likely due to the intracellular accumulation of the active inhibitor, CMP-3Fax-Neu5Ac, which continues to block sialyltransferases long after the prodrug has been cleared from circulation.
Table 1: Comparison of Reversibility between Inhibition Methods
| Method of Desialylation | Agent | Time to Recovery (in vitro) | Reversibility |
|---|---|---|---|
| Metabolic Inhibition | This compound (PFN) | 2-3 days for significant recovery[6] | Slow / Poor |
| Enzymatic Removal | Sialidase (Neuraminidase) | ~1 day for significant recovery[6] | Rapid |
Experimental Protocol: Washout Experiment for Reversibility Assessment
To quantitatively assess the reversibility of sialylation inhibition, a "washout" experiment is the standard method. This involves treating cells with the inhibitor, removing it, and monitoring the re-expression of surface sialic acids over time.
Detailed Methodology
-
Materials and Reagents:
-
Cell line of interest (e.g., B16F10 melanoma, MM1S myeloma cells).[7][8]
-
Complete cell culture medium.
-
This compound (or its peracetylated form, P-3Fax-Neu5Ac).
-
Vehicle control (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescently-conjugated lectins:
-
Sambucus nigra agglutinin (SNA) for α-2,6-linked sialic acids.
-
Maackia amurensis lectin II (MALII) for α-2,3-linked sialic acids.
-
-
Flow cytometer and appropriate buffers (e.g., FACS buffer).
-
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to allow for several days of growth and multiple time points.
-
Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
Treat cells with a predetermined concentration of this compound (e.g., 50-300 µM) or vehicle control.[8]
-
Incubate for a period sufficient to achieve maximal inhibition (typically 48-72 hours).
-
-
Washout Procedure:
-
Aspirate the inhibitor-containing medium from the wells.
-
Gently wash the cells three times with sterile, pre-warmed PBS to remove all traces of the inhibitor.
-
Add fresh, pre-warmed complete culture medium to each well. This marks the 0-hour time point.
-
-
Time-Course Analysis:
-
At designated time points post-washout (e.g., 0, 24, 48, 72, and 96 hours), harvest cells for analysis.
-
For adherent cells, use a gentle dissociation agent (e.g., Accutase) to create a single-cell suspension.
-
-
Sialylation Analysis by Flow Cytometry:
-
Transfer a fixed number of cells from each time point into flow cytometry tubes.
-
Wash cells with FACS buffer.
-
Incubate cells with a fluorescently-conjugated lectin (e.g., FITC-SNA) at a predetermined optimal concentration for 30-60 minutes on ice, protected from light.
-
Wash cells twice with FACS buffer to remove unbound lectin.
-
Resuspend cells in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Calculate the Median Fluorescence Intensity (MFI) for the lectin staining at each time point.
-
Plot the MFI over time to visualize the rate of sialylation recovery. Compare the recovery curve to untreated control cells.
-
Comparison with Alternative Sialylation Inhibitors
The sustained action of this compound contrasts with other methods and inhibitors. Newer generations of sialic acid analogs have been developed to further enhance this long-lasting effect.
-
C-5 Carbamate Analogs: These are derivatives of this compound where the N-acetamide group is replaced by a carbamate. This modification leads to more efficient metabolic conversion to the active CMP-analog, resulting in higher intracellular inhibitor concentrations and an even more potent and prolonged inhibition of sialylation.[3]
-
Sialidases (Enzymes): As previously mentioned, these enzymes offer a method for acute, short-term removal of surface sialic acids. Their effect is transient as the cell's metabolic machinery remains intact and immediately begins to restore the sialylated glycans.[6]
Table 2: Performance Comparison of Sialylation Inhibitors
| Inhibitor / Agent | Mechanism of Action | Reversibility | Key Features |
|---|---|---|---|
| This compound | Global competitive inhibitor of sialyltransferases (metabolic)[3] | Slow / Poor | Well-characterized, long-lasting effect in vitro and in vivo.[4] |
| C-5 Carbamate Analogs | More efficient metabolic conversion to active inhibitor[3] | Very Slow / Poor | Higher potency and more prolonged inhibition than this compound.[3] |
| Sialidase | Enzymatic cleavage of terminal sialic acids | Rapid | Acute and transient removal of surface sialic acids.[6] |
Conclusion
The global sialyltransferase inhibitor this compound is characterized by its slow reversibility and sustained inhibitory action . This is a direct consequence of its metabolic activation and the intracellular persistence of the active inhibitor, CMP-3Fax-Neu5Ac. This feature makes it an excellent tool for studying the long-term consequences of hypersialylation loss. However, for experiments requiring acute and transient removal of sialic acids, enzymatic methods using sialidases are more appropriate. Newer C-5 carbamate analogs offer an even more prolonged blockade. The choice between these agents should be guided by the specific requirements of the experimental design, particularly the desired duration of sialylation inhibition. The potential for in vivo toxicity due to the long-term systemic blockade by this compound also highlights the need for developing targeted delivery systems for therapeutic applications.[3][8]
References
- 1. P-3FAX-Neu5Ac | Other Transferase Inhibitors: R&D Systems [rndsystems.com]
- 2. P-3FAX-Neu5Ac | Other Transferases | Tocris Bioscience [tocris.com]
- 3. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Blockade of Sialylation in Mice with a Global Inhibitor of Sialyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Impact of 3FAx-Neu5Ac on Sialyltransferase Subtypes
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their enzyme targets is paramount. This guide provides a comparative analysis of the impact of 3-Fluoro-N-acetylneuraminic acid (3FAx-Neu5Ac), a global inhibitor of sialyltransferases, on various enzyme subtypes. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in research and development.
This compound is a cell-permeable prodrug that, once inside the cell, is converted into its active form, CMP-3F-NeuAc. This active metabolite acts as a competitive inhibitor of sialyltransferases, enzymes that catalyze the transfer of sialic acid to glycoproteins and glycolipids. This inhibition of sialylation has been shown to affect a wide range of cellular processes, including cell adhesion, signaling, and immune recognition. While this compound is recognized as a pan-sialyltransferase inhibitor, emerging evidence suggests a degree of differential impact across the various sialyltransferase subtypes.
Quantitative Comparison of Inhibitory Activity
While comprehensive quantitative data directly comparing the IC50 or Ki values of this compound across a wide spectrum of sialyltransferase subtypes remains an area of active research, the available literature indicates that the compound effectively reduces both α2,3- and α2,6-linked sialic acids on the cell surface. One study has suggested that this compound may exhibit a more potent inhibition of α2,3-sialyltransferases compared to α2,6-sialyltransferases.
To provide a framework for future comparative studies, the following table structure is proposed for summarizing key inhibitory data:
| Sialyltransferase Subtype | Linkage Type | IC50 (µM) | Ki (µM) | Assay Conditions | Reference |
| ST6GAL1 | α2,6 | Data not available | Data not available | ||
| ST3GAL1 | α2,3 | Data not available | Data not available | ||
| ST3GAL2 | α2,3 | Data not available | Data not available | ||
| ST3GAL3 | α2,3 | Data not available | Data not available | ||
| ST3GAL4 | α2,3 | Data not available | Data not available | ||
| ST3GAL6 | α2,3 | Data not available | Data not available | ||
| ST8SIA1 | α2,8 | Data not available | Data not available |
Currently, specific IC50 and Ki values for this compound against individual sialyltransferase subtypes are not widely reported in publicly available literature. This table serves as a template for collating such data as it becomes available.
Experimental Protocols
To facilitate the generation of comparative data, a detailed protocol for an in vitro sialyltransferase inhibition assay is provided below. This protocol is a composite based on established methodologies for measuring sialyltransferase activity and can be adapted to assess the inhibitory potential of this compound against various sialyltransferase subtypes.
In Vitro Sialyltransferase Inhibition Assay Protocol
This protocol describes a non-radioactive, high-throughput compatible method for determining the IC50 of an inhibitor for a specific sialyltransferase. The assay measures the amount of CMP produced in the sialyltransferase reaction.
Materials:
-
Recombinant human sialyltransferase of interest (e.g., ST6GAL1, ST3GAL4)
-
CMP-Neu5Ac (donor substrate)
-
Acceptor substrate (e.g., asialofetuin for ST6GAL1, N-acetyllactosamine for some ST3GALs)
-
This compound (inhibitor)
-
Assay Buffer: 50 mM MES, pH 6.5, 10 mM MnCl2, 0.1% Triton X-100
-
Sialyltransferase Activity Kit (e.g., a kit that detects CMP production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the Assay Buffer to achieve a range of final concentrations to be tested.
-
Reaction Mixture Preparation: In each well of the 96-well microplate, prepare the reaction mixture containing:
-
Assay Buffer
-
A fixed concentration of the acceptor substrate (typically at or below its Km value).
-
Varying concentrations of the this compound inhibitor or vehicle control (DMSO).
-
-
Enzyme Addition: Add the recombinant sialyltransferase to each well to initiate the reaction. The final enzyme concentration should be optimized to ensure the reaction proceeds within the linear range.
-
Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 60 minutes). The incubation time should be optimized to ensure less than 20% of the substrate is consumed.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of CMP produced according to the instructions of the Sialyltransferase Activity Kit. This typically involves a coupled enzyme reaction that leads to a colorimetric or fluorescent readout.
-
Data Analysis:
-
Subtract the background reading (no enzyme control) from all measurements.
-
Normalize the data by setting the activity of the vehicle control (no inhibitor) to 100%.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for determining the inhibitory effect of this compound and the general signaling pathway affected by the inhibition of sialyltransferases.
Safety Operating Guide
Proper Disposal of 3FAx-Neu5Ac: A Guide for Laboratory Professionals
For immediate reference, treat 3FAx-Neu5Ac as a water-hazardous chemical and dispose of it through a certified chemical waste management service. Do not discharge into drains or the environment.
Summary of Chemical and Safety Data
The following table summarizes the key chemical and safety information for this compound, also known by synonyms such as P-3FAX-Neu5Ac and 3Fax-Peracetyl Neu5Ac.
| Property | Value | Source |
| Molecular Formula | C22H30FNO14 | [1] |
| Molecular Weight | 551.47 g/mol | [1] |
| Appearance | White solid | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM) | [1] |
| Storage Temperature | -20°C to -70°C | [1][2] |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class | WGK 2: Hazardous to water |
Step-by-Step Disposal Procedure
Given its classification as a combustible solid and hazardous to water, the following step-by-step procedure is recommended for the proper disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound solid should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions of this compound (e.g., dissolved in DMSO or ethanol) should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be considered contaminated and disposed of as solid chemical waste.
-
-
Waste Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound" or "3Fax-Peracetyl Neu5Ac") and any known hazard information (e.g., "Combustible Solid," "Water Hazardous").
-
Storage of Waste: Store the sealed waste containers in a designated, secure area for chemical waste, away from sources of ignition and incompatible materials, pending collection.
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to inform them of the waste and to schedule a pickup. They will provide guidance on specific institutional protocols.
-
Professional Disposal: The disposal of this compound must be handled by a licensed and certified chemical waste disposal company. Your institution's EHS department will typically manage this process.
Important Note: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. Its "WGK 2" classification indicates that it is hazardous to aquatic life.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 3FAx-Neu5Ac
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of 3FAx-Neu5Ac, a cell-permeable sialic acid analog. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. The following procedures are based on established best practices for handling azido-containing compounds and related neuraminic acid derivatives.
I. Personal Protective Equipment (PPE)
Due to the nature of this compound as an azido-sugar, a cautious approach to personal protection is mandatory. The toxicological properties of this specific material have not been thoroughly investigated, thus stringent adherence to the following PPE requirements is necessary.[1][2]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear nitrile gloves. For operations with a higher risk of exposure, consider double-gloving or using Silver Shield® gloves underneath nitrile gloves for enhanced protection against potentially toxic compounds.[3] |
| Eye Protection | Safety Eyewear | Chemical splash goggles or safety glasses with side shields must be worn at all times when handling this compound in solid or solution form.[1][3] |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat must be worn and fully buttoned. |
| Respiratory Protection | Not generally required | All handling of the solid compound and concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation.[3] |
II. Operational Handling Plan
A. Engineering Controls:
-
Chemical Fume Hood: All weighing, reconstitution, and aliquoting of this compound must be conducted in a certified chemical fume hood.[3]
-
Ventilation: Ensure good ventilation in the work area.[4][5]
B. Reconstitution and Aliquoting: this compound is typically soluble in DMSO.[6]
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and free of clutter. Assemble all necessary equipment, including non-metallic spatulas (plastic or ceramic), sterile conical tubes, and the appropriate solvent.
-
Weighing: Using a non-metallic spatula, carefully weigh the desired amount of solid this compound. Avoid creating dust.
-
Dissolving: Add the appropriate volume of DMSO to the solid to achieve the desired stock solution concentration.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, clearly labeled, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -70°C for long-term stability.[7]
C. Cell Culture Applications:
-
When adding the this compound stock solution to cell culture media, perform the dilution within a biological safety cabinet to maintain sterility.
-
Incubate cells as per your experimental protocol.
III. Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][8] |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Spill | For a small spill, absorb the material with an inert, non-combustible absorbent material and collect it in a suitable, sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
IV. Disposal Plan
CRITICAL: Do NOT dispose of this compound or any azido-containing waste down the drain. Azido compounds can react with lead and copper in plumbing to form highly explosive metal azides.[3][9]
A. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., weigh boats, pipette tips, gloves, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused stock solutions and contaminated cell culture media, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix azido waste with other chemical waste streams, especially acidic waste.[9]
B. Labeling and Storage of Waste:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the azide hazard warning.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
C. Final Disposal:
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Procedural Workflow for Safe Handling of this compound
References
- 1. biosynth.com [biosynth.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 5. fishersci.com [fishersci.com]
- 6. P-3FAX-Neu5Ac | Other Transferase Inhibitors: R&D Systems [rndsystems.com]
- 7. Sialyltransferase Inhibitor, 3Fax-Peracetyl Neu5Ac - Calbiochem | 566224 [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Article - Standard Operating Procedur... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
